molecular formula C19H21FN4O3S B606730 CLP290

CLP290

Katalognummer: B606730
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: DIXMMXNNKLCLOM-WJDWOHSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CLP 290 is a carbamate prodrug form of the K+/Cl- cotransporter 2 (KCC2) activator CLP 257.1 It increases the mechanical paw withdrawal threshold in a rat model of peripheral nerve injury and reverses morphine-induced hyperalgesia in rats when administered at a dose of 100 mg/kg. CLP 290 (35 mg/kg) also restores stepping ability, as well as increases body weight support and stride length, in a mouse model of paralysis induced by staggered spinal lesions.>Novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters>CLP-290 is a novel KCC2 modulator and prodrug of CLP-257, highly selective for KCC2 over related Cl- transporters.

Eigenschaften

IUPAC Name

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXMMXNNKLCLOM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of CLP290: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLP290 is an orally bioavailable prodrug that is emerging as a significant therapeutic candidate for a spectrum of neurological and psychiatric disorders. Its primary mechanism of action revolves around the positive modulation of the neuron-specific K-Cl cotransporter 2 (KCC2). By enhancing KCC2-mediated chloride extrusion, this compound restores the requisite low intracellular chloride concentrations necessary for effective GABAergic inhibition. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular and functional pathways.

Introduction: The Role of KCC2 in Neuronal Inhibition

In the mature central nervous system (CNS), the fast inhibitory neurotransmission is predominantly mediated by GABAA receptors, which are ligand-gated chloride channels.[1] The efficacy of this inhibition is critically dependent on a low intracellular chloride ([Cl-]i) concentration, maintained by the K-Cl cotransporter KCC2.[2] KCC2 extrudes chloride ions from the neuron, thereby establishing a hyperpolarizing chloride gradient.[3] In numerous neuropathological conditions, including epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression and function are downregulated.[2] This leads to an accumulation of intracellular chloride, compromising GABAergic inhibition and, in some instances, leading to a paradoxical excitatory effect of GABA.[3] this compound has been developed to counteract this pathological state by enhancing KCC2 function.[4]

Core Mechanism of Action of this compound

This compound is a prodrug that is metabolized to the active compound CLP257.[4] The central mechanism of action of this compound, via its active metabolite CLP257, is the potentiation of KCC2 activity. This enhancement of KCC2 function leads to a cascade of downstream effects that collectively restore inhibitory tone in the CNS.

Molecular Interactions and Signaling Pathways

This compound's influence on KCC2 is multifaceted, involving the modulation of post-translational modifications and protein stability. A key aspect of its action is the preservation of KCC2 in its active state at the neuronal membrane.

  • Modulation of KCC2 Phosphorylation: this compound has been demonstrated to prevent the dephosphorylation of KCC2 at Serine 940 (pS940).[5] This phosphorylation site is crucial for maintaining the stability and activity of KCC2 at the plasma membrane. By preserving the pS940-phosphorylated state, this compound counteracts the pathological downregulation of KCC2.[5]

  • Inhibition of PKCδ Signaling: In the context of traumatic brain injury (TBI), this compound has been shown to inhibit the tyrosine phosphorylation of Protein Kinase C delta (PKCδ) at position Y311.[5] This inhibitory action on PKCδ is upstream of KCC2 regulation and contributes to the maintenance of KCC2 phosphorylation and its functional oligomeric state at the neuronal membrane.[5]

  • Preservation of KCC2 Oligomerization: The functional form of KCC2 is an oligomer. This compound treatment has been found to be effective in preventing the loss of this oligomeric KCC2 from the neuronal membrane, which is essential for its chloride extrusion capacity.[5]

CLP290_Signaling_Pathway cluster_0 This compound Action cluster_1 Intracellular Signaling Cascade cluster_2 Functional Outcome This compound This compound PKC_delta PKCδ-pY311 This compound->PKC_delta inhibits KCC2_pS940 KCC2-pS940 This compound->KCC2_pS940 promotes PKC_delta->KCC2_pS940 destabilizes KCC2_Oligo Oligomeric KCC2 (Membrane Stability) KCC2_pS940->KCC2_Oligo stabilizes Cl_Extrusion Increased Cl- Extrusion KCC2_Oligo->Cl_Extrusion GABA_Inhibition Restored GABAergic Inhibition Cl_Extrusion->GABA_Inhibition

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity and pharmacokinetics of this compound and its active metabolite, CLP257.

Table 1: Potency of CLP257
CompoundAssayParameterValueReference
CLP257KCC2 ActivationEC50616 nM[1]
Table 2: Pharmacokinetic Profile of this compound
ProdrugAdministrationParameterValueReference
This compoundOral (PO)Apparent t1/25 hours[6]
Table 3: Preclinical Efficacy of this compound
IndicationAnimal ModelAdministrationDoseOutcomeReference
Neuropathic PainRat (PNI)Oral (PO)100 mg/kgAnalgesic efficacy equivalent to Pregabalin (30 mg/kg)[6]
Traumatic Brain InjuryRat (CCI)Intraperitoneal (IP)50 mg/kgNeuroprotection and restoration of KCC2 function[5]
Sedation EnhancementNeonatal RatOral (PO)-Potentiated midazolam-induced sedation[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

KCC2 Activity Assay (Thallium Influx Assay)

This assay is a common method to assess the activity of KCC2 in a high-throughput format.

  • Cell Line: HEK293 cells stably expressing human KCC2.

  • Principle: KCC2 can transport thallium (Tl+) ions, which can be detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR). An increase in KCC2 activity results in a greater influx of Tl+ and a corresponding increase in fluorescence.

  • Protocol Outline:

    • HEK-KCC2 cells are plated in 384-well plates.

    • Cells are loaded with a Tl+-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • CLP257 (the active metabolite of this compound) or control compounds are added to the wells.

    • A stimulus buffer containing Tl+ is added.

    • The change in fluorescence over time is measured using a fluorescence plate reader (e.g., FLIPR).

    • KCC2 activity is quantified by the rate of fluorescence increase.[8][9]

Pharmacokinetic Analysis
  • Subjects: Adult male Sprague-Dawley rats.

  • Administration: this compound is administered intravenously (IV), intraperitoneally (IP), or orally (PO).

  • Sampling: Blood samples are collected at various time points post-administration (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, and 7 hours).

  • Analysis: Plasma is separated and the concentration of CLP257 (the active metabolite) is determined by liquid chromatography-mass spectrometry (LC/MS).

  • Parameters Calculated: Pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC) are calculated from the concentration-time data.[10]

Paw Withdrawal Threshold (PWT) Assay for Analgesia

This behavioral assay is used to assess mechanical allodynia in models of neuropathic pain.

  • Principle: In a state of neuropathic pain, the threshold to withdraw a paw in response to a mechanical stimulus is reduced. An effective analgesic will increase this withdrawal threshold.

  • Apparatus: Von Frey filaments of varying calibrated forces.

  • Protocol Outline:

    • Rats are habituated to the testing environment.

    • Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

    • The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

    • A baseline PWT is established before this compound administration.

    • This compound is administered, and the PWT is measured at subsequent time points to assess the analgesic effect.[11][12][13]

Experimental_Workflow_PWT cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment Habituation Animal Habituation Baseline Baseline PWT Measurement (von Frey Filaments) Habituation->Baseline Treatment This compound Administration (e.g., Oral Gavage) Baseline->Treatment Measurement PWT Measurement (Multiple Time Points) Treatment->Measurement Analysis Data Analysis: Compare Pre- vs. Post-Treatment PWT Measurement->Analysis

Figure 2: Experimental workflow for the Paw Withdrawal Threshold assay.

Immunochemical Assays for KCC2 Phosphorylation and Oligomerization
  • Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated KCC2, as well as its oligomeric state.

  • Protocol Outline:

    • Brain tissue is collected from control and this compound-treated animals.

    • Proteins are extracted and their concentrations determined.

    • For oligomerization studies, non-reducing gel electrophoresis is used to preserve the oligomeric structure of KCC2.

    • For phosphorylation studies, standard SDS-PAGE is performed.

    • Proteins are transferred to a membrane and probed with specific primary antibodies against total KCC2, phospho-KCC2 (Ser940), and PKCδ (pY311).

    • Secondary antibodies conjugated to a reporter enzyme are used for detection.

    • The intensity of the bands is quantified to determine the relative levels of the target proteins.[5]

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanism of neuronal inhibition by enhancing the function of the KCC2 transporter. Its ability to restore chloride homeostasis through the modulation of KCC2 phosphorylation and stability provides a novel approach for the treatment of a wide range of neurological and psychiatric disorders characterized by an excitation-inhibition imbalance. The preclinical data to date supports its potential as a first-in-class KCC2-positive modulator. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

CLP290 as a K-Cl Co-transporter 2 (KCC2) Activator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K-Cl co-transporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons.[1][2][3] This function is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2][3][4] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, making it a compelling therapeutic target.[3][4][5][6] CLP290 is an orally bioavailable prodrug of the active compound CLP257, which has been identified as a KCC2 activator.[6][7][8] Preclinical studies have demonstrated the potential of this compound to restore KCC2 function and alleviate symptoms in various disease models.[5][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for assessing its activity, and the key signaling pathways involved in KCC2 regulation.

Introduction to KCC2 and its Role in Neuronal Function

In mature neurons, the inwardly directed transport of chloride ions through GABA-A and glycine (B1666218) receptors results in hyperpolarization and synaptic inhibition.[3][4] This is dependent on a low intracellular chloride concentration, which is actively maintained by KCC2.[1][2][3] KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron.[9]

During early neuronal development, KCC2 expression is low, leading to higher intracellular chloride levels.[1][9] Consequently, GABAergic signaling is depolarizing and excitatory, playing a crucial role in neuronal proliferation, migration, and synapse formation.[4] The developmental upregulation of KCC2 is a key event in the "GABA shift" from excitatory to inhibitory neurotransmission.[9]

Downregulation of KCC2 expression or function in mature neurons can revert GABAergic signaling to a depolarizing state, contributing to neuronal hyperexcitability and the pathophysiology of various neurological disorders.[3][4][10] Therefore, therapeutic strategies aimed at enhancing KCC2 activity present a promising approach for treating these conditions.

This compound: A Novel KCC2 Activator

This compound is the orally bioavailable carbamate (B1207046) prodrug of CLP257, a first-in-class KCC2 activator identified through high-throughput screening.[6][7][8] CLP257 has been shown to increase KCC2-dependent chloride extrusion, rescue KCC2 plasma membrane expression, and restore inhibitory neurotransmission in models of neuronal injury.[6][8]

Mechanism of Action

The precise mechanism by which this compound's active form, CLP257, activates KCC2 is still under investigation. However, studies suggest that it may act by:

  • Preventing KCC2 Downregulation: In response to neuronal injury or hyperexcitability, KCC2 can be dephosphorylated at key regulatory sites, leading to its internalization from the plasma membrane and subsequent degradation.[11] this compound has been shown to prevent the loss of oligomeric KCC2 from the neuronal membrane following traumatic brain injury.[12]

  • Modulating KCC2 Phosphorylation: The function of KCC2 is tightly regulated by phosphorylation. Phosphorylation of serine 940 (S940) is crucial for KCC2 stability at the plasma membrane.[9][12] this compound treatment has been shown to prevent the dephosphorylation of S940 and restore KCC2 membrane localization in various injury models.[13][14] Conversely, phosphorylation at threonine 906 (T906) and threonine 1007 (T1007) inhibits KCC2 activity.[7]

  • Restoring KCC2 Oligomerization: Functional KCC2 exists as oligomers (dimers, trimers, and tetramers) in the plasma membrane.[4] this compound has been demonstrated to be effective in preventing the loss of these functional oligomeric forms of KCC2.[12]

It is important to note that some studies have questioned the direct and selective action of CLP257/CLP290 on KCC2, suggesting potential off-target effects.[7] Further research is needed to fully elucidate its molecular mechanism.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of neurological disorders.

Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain
ParameterVehicleThis compound (100 mg/kg, p.o.)Pregabalin (30 mg/kg, p.o.)Reference
Mechanical Withdrawal Threshold (g) DecreasedSignificantly increasedSignificantly increased[6]
Motor Performance (Time on Rotarod) No significant changeNo significant impairmentSignificant impairment[6]
Table 2: Efficacy of this compound in a Mouse Model of Spinal Cord Injury
ParameterVehicleThis compound (100 mg/kg, i.p., daily for 10 weeks)Reference
Basso Mouse Scale (BMS) Score No significant improvementSignificant improvement in stepping ability[8]
Reflex Responses Hyper-reflexiaNormalized[15]
Muscle Co-contraction IncreasedReduced[16]
Table 3: Efficacy of this compound in a Rat Model of Traumatic Brain Injury (TBI)
ParameterShamTBI + VehicleTBI + this compound (50 mg/kg, i.p., 1 day post-TBI)Reference
Oligomeric KCC2 Levels NormalSignificantly decreasedLoss prevented[12]
Neuronal Loss MinimalSignificantSignificantly reduced[12]
KCC2 Phosphorylation (pS940) NormalSignificantly decreasedLoss prevented[12]
Table 4: Pharmacokinetic Profile of this compound in Rats
Administration RouteCmax (ng/mL)Tmax (h)Bioavailability (%)Reference
Oral (p.o.) ~400~2~30[6]
Intraperitoneal (i.p.) ~1200~0.5~80[6]
Intravenous (i.v.) ~2500~0.1100[6]

Key Signaling Pathways Regulating KCC2

The expression and function of KCC2 are dynamically regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of KCC2-targeted therapeutics.

Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a dual role in KCC2 regulation. While chronic BDNF signaling is generally associated with the upregulation of KCC2 expression during development, acute and excessive BDNF release, often occurring under pathological conditions like seizures, can lead to KCC2 downregulation.[17][18] This downregulation is mediated by the activation of downstream signaling cascades, including phospholipase Cγ (PLCγ) and Shc/FRS-2, leading to decreased KCC2 transcription and protein expression.[17][18]

BDNF_TrkB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates PLCg PLCγ TrkB->PLCg Shc_FRS2 Shc/FRS-2 TrkB->Shc_FRS2 CREB CREB PLCg->CREB Shc_FRS2->CREB KCC2_Gene KCC2 Gene (SLC12A5) CREB->KCC2_Gene Represses Transcription KCC2_Protein KCC2 Protein (Downregulation) KCC2_Gene->KCC2_Protein

Caption: BDNF-TrkB signaling pathway leading to KCC2 downregulation.

WNK-SPAK/OSR1 Kinase Cascade

The With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), are key regulators of cation-chloride cotransporters. This pathway is known to phosphorylate KCC2 at inhibitory residues T906 and T1007, leading to a decrease in its transport activity.[7]

WNK_SPAK_Pathway WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates and Activates KCC2 KCC2 SPAK_OSR1->KCC2 Phosphorylates KCC2_pT906_pT1007 pT906 / pT1007 (Inhibited KCC2) KCC2->KCC2_pT906_pT1007

Caption: The WNK-SPAK/OSR1 pathway inhibits KCC2 activity.

Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1)

The phosphorylation state of S940 on KCC2 is dynamically regulated by the opposing actions of Protein Kinase C (PKC) and Protein Phosphatase 1 (PP1). PKC-mediated phosphorylation of S940 enhances KCC2 stability at the plasma membrane.[11] Conversely, under conditions of excessive neuronal activity and calcium influx, PP1 is activated and dephosphorylates S940, leading to KCC2 internalization and degradation.[11]

PKC_PP1_Pathway cluster_0 PKC Protein Kinase C (PKC) KCC2 KCC2 PKC->KCC2 Phosphorylates (S940) PP1 Protein Phosphatase 1 (PP1) KCC2_pS940 pS940-KCC2 (Stable at membrane) KCC2_pS940->KCC2 Dephosphorylates

Caption: Regulation of KCC2 membrane stability by PKC and PP1.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound and KCC2 function.

Western Blotting for KCC2 Expression and Phosphorylation

This technique is used to quantify the total and phosphorylated levels of KCC2 in tissue or cell lysates.

Protocol Outline:

  • Tissue/Cell Lysis: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine protein concentration using a BCA assay.[13]

  • SDS-PAGE: Separate proteins by size by running 40 µg of protein lysate on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total KCC2, phospho-S940 KCC2, phospho-T906/T1007 KCC2, or a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[19]

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[19]

Western_Blot_Workflow start Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE start->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Workflow for Western Blotting analysis of KCC2.

Patch-Clamp Electrophysiology for Measuring GABAergic Currents

This technique allows for the direct measurement of GABA-A receptor-mediated currents and the determination of the GABA reversal potential (EGABA), which is an indirect measure of KCC2 activity.

Protocol Outline:

  • Cell Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Recording Setup: Use a patch-clamp amplifier and micromanipulator to establish a whole-cell or perforated-patch recording configuration on a target neuron.

  • Internal Solution: For whole-cell recordings, the internal pipette solution will dialyze the cell, allowing for the clamping of intracellular chloride at a known concentration. For perforated-patch recordings using gramicidin, the native intracellular chloride concentration is preserved.[20]

  • External Solution: Bathe the cells in an artificial cerebrospinal fluid (aCSF) containing blockers of glutamatergic and voltage-gated sodium and potassium channels to isolate GABAergic currents.[6][20]

  • GABA Application: Apply GABA or a GABA-A receptor agonist (e.g., muscimol) locally to the neuron.

  • Data Acquisition: Record the resulting current at various holding potentials to determine the reversal potential (EGABA).

  • Data Analysis: A hyperpolarized EGABA indicates efficient chloride extrusion by KCC2. A shift in EGABA to more depolarized potentials upon drug application can indicate inhibition of KCC2, while a hyperpolarizing shift suggests enhancement of KCC2 activity.

Ion Flux Assays (Thallium or Rubidium)

These are cell-based assays used in high-throughput screening to identify modulators of KCC2 activity. They measure the influx of thallium (Tl+) or rubidium (Rb+), which are surrogates for potassium (K+), through the transporter.

Protocol Outline:

  • Cell Line: Use a cell line (e.g., HEK-293) stably overexpressing KCC2.[20][21]

  • Compound Incubation: Incubate the cells with test compounds (like this compound) for a defined period.

  • Ion Flux Measurement:

    • Thallium (Tl+) Influx: Use a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution will lead to its influx through KCC2, causing an increase in fluorescence.[20][21]

    • Rubidium (Rb+) Influx: Use the radioactive isotope 86Rb+. After incubation, lyse the cells and measure the amount of intracellular 86Rb+ using a scintillation counter.[21]

  • Data Analysis: An increase in Tl+ or Rb+ influx in the presence of a test compound, compared to a vehicle control, indicates potentiation of KCC2 activity.

Ion_Flux_Assay_Workflow start Plate KCC2-expressing cells compound Incubate with Test Compounds start->compound thallium Add Thallium & Dye compound->thallium rubidium Add 86Rb+ compound->rubidium fluorescence Measure Fluorescence (Tl+ influx) thallium->fluorescence scintillation Lyse Cells & Measure Radioactivity (Rb+ influx) rubidium->scintillation analysis Data Analysis fluorescence->analysis scintillation->analysis

Caption: Workflow for Thallium and Rubidium ion flux assays.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for a range of neurological disorders characterized by impaired KCC2 function. Its ability to restore inhibitory neurotransmission by enhancing KCC2 activity has been demonstrated in multiple preclinical models. However, further research is required to fully elucidate its mechanism of action and to translate these promising preclinical findings into clinical applications. Future studies should focus on:

  • Identifying the direct binding site of CLP257 on KCC2.

  • Investigating potential off-target effects of this compound.

  • Conducting clinical trials to evaluate the safety and efficacy of this compound in human patients.

  • Developing next-generation KCC2 activators with improved potency and selectivity.

The continued exploration of KCC2 as a therapeutic target holds significant promise for the development of novel treatments for a wide array of debilitating neurological and psychiatric conditions.

References

A Technical Guide to the Downstream Signaling Pathways of CLP290 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and downstream signaling pathways affected by CLP290, a potent and specific activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is a critical regulator of intracellular chloride and plays a pivotal role in governing the strength of GABAergic and glycinergic inhibition in the mature central nervous system (CNS). Dysregulation of KCC2 function is implicated in a wide array of neurological and psychiatric disorders, making it a key therapeutic target.[1][2][3] this compound, an orally bioavailable prodrug of the active compound CLP257, represents a first-in-class therapeutic approach to restore neuronal inhibition by enhancing KCC2 function.[2][3][4]

Core Mechanism of Action: Restoration of Neuronal Chloride Homeostasis

The primary function of KCC2 is to extrude chloride (Cl⁻) and potassium (K⁺) ions from the neuron, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[5] This low [Cl⁻]i is essential for the hyperpolarizing effect of GABAergic neurotransmission. When the GABA-A receptor, a ligand-gated Cl⁻ channel, is activated, the resulting influx of Cl⁻ drives the membrane potential more negative, thereby inhibiting neuronal firing.[6][7]

In various pathological states such as epilepsy, neuropathic pain, and traumatic brain injury, KCC2 expression or function is downregulated.[1][8][9] This leads to an accumulation of intracellular Cl⁻, causing the GABAergic response to become less hyperpolarizing or even depolarizing and excitatory. This "GABAergic shift" contributes significantly to network hyperexcitability.

This compound activation of KCC2 directly counteracts this pathology. By enhancing the Cl⁻ extrusion capacity of KCC2, this compound restores the low [Cl⁻]i necessary for robust GABAergic inhibition, thereby re-establishing the proper excitatory/inhibitory (E/I) balance within neuronal circuits.[3][4][6]

Figure 1. This compound Core Mechanism of Action cluster_neuron Neuron Interior (High [Cl⁻]i) GABA_R GABA-A Receptor Depolarization Depolarizing/ Excitatory Shift GABA_R->Depolarization Leads to (in pathology) Hyperpolarization Restored Hyperpolarizing/ Inhibitory Response GABA_R->Hyperpolarization KCC2_inactive KCC2 (Inactive) Cl_in Cl⁻ KCC2_active KCC2 (Active) KCC2_active->Cl_in Extrudes Cl⁻ KCC2_active->Hyperpolarization Enables This compound This compound This compound->KCC2_active Activates GABA GABA GABA->GABA_R Binds

Figure 1. this compound restores inhibitory GABA signaling.

Key Downstream Signaling Pathway: Regulation of KCC2 Stability

Research into the effects of this compound following traumatic brain injury (TBI) has elucidated a specific signaling pathway involved in its neuroprotective effects.[8] TBI is known to cause a loss of KCC2 from the neuronal membrane, contributing to post-traumatic hyperexcitability.

The mechanism involves the Protein Kinase C delta (PKCδ) isoform. Following TBI, PKCδ undergoes a specific phosphorylation event (pY311) that alters its localization away from the membrane. This change is associated with a significant decrease in the phosphorylation of KCC2 at serine 940 (pS940).[8] Phosphorylation at S940 is a crucial post-translational modification that stabilizes KCC2 at the plasma membrane; its dephosphorylation leads to the transporter's degradation.[6][8]

This compound administration was shown to inhibit the pY311 modification of PKCδ, restoring its membrane localization. This, in turn, prevented the dephosphorylation of KCC2 at S940, preserving the stable, functional oligomeric form of KCC2 at the neuronal membrane.[8] This stabilization maintains chloride homeostasis and provides a neuroprotective effect.[8]

Figure 2. This compound Signaling in Neurotrauma TBI Traumatic Brain Injury (TBI) PKCd_mod PKCδ-pY311 Modification TBI->PKCd_mod KCC2_pS940_down KCC2 pS940 Dephosphorylation PKCd_mod->KCC2_pS940_down Leads to PKCd_mem Membrane-associated PKCδ KCC2_stable KCC2 Stabilization at Membrane PKCd_mem->KCC2_stable Maintains pS940 KCC2_degradation KCC2 Degradation & Loss of Function KCC2_pS940_down->KCC2_degradation This compound This compound This compound->PKCd_mod Inhibits This compound->PKCd_mem Restores Neuroprotection Neuroprotection & Restored Inhibition KCC2_stable->Neuroprotection Figure 3. Thallium Flux Assay Workflow start Plate KCC2-expressing HEK-293 cells load_dye Load cells with Tl⁺-sensitive dye start->load_dye add_compound Add Test Compound (e.g., this compound) load_dye->add_compound read_plate Measure baseline fluorescence in FLIPR add_compound->read_plate add_tl Inject Tl⁺-containing stimulus buffer read_plate->add_tl measure Record fluorescence change over time add_tl->measure analyze Analyze rate of fluorescence increase measure->analyze

References

CLP290: A Deep Dive into Neuronal Chloride Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The neuronal K+-Cl- cotransporter 2 (KCC2) is a critical regulator of intracellular chloride ([Cl-]i), playing a pivotal role in the strength and polarity of GABAergic and glycinergic neurotransmission.[1][2] Dysregulation of KCC2 function and the subsequent disruption of chloride homeostasis have been implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, traumatic brain injury, and neurodevelopmental disorders.[1][2][3][4] This has positioned KCC2 as a promising therapeutic target. CLP290, a prodrug of the KCC2-selective enhancer CLP257, has emerged as a key pharmacological tool and potential therapeutic agent for restoring neuronal chloride homeostasis.[1][4] This technical guide provides an in-depth analysis of this compound's effect on neuronal chloride homeostasis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound is a carbamate (B1207046) prodrug designed to improve the pharmacokinetic profile of its active form, CLP257.[1] The primary mechanism of action of CLP257/CLP290 is the enhancement of KCC2-mediated chloride extrusion from neurons.[1][4] This leads to a reduction in intracellular chloride concentration, thereby hyperpolarizing the reversal potential for GABA-A receptor-mediated currents (EGABA) and reinforcing inhibitory neurotransmission.[1]

Several studies have elucidated the multifaceted mechanism through which CLP257/CLP290 enhances KCC2 function:

  • Increased KCC2 Activity: CLP257 directly enhances the chloride extrusion capacity of KCC2.[1]

  • Enhanced KCC2 Membrane Expression: CLP257 has been shown to rescue the plasma membrane expression of KCC2 in neurons where its surface levels are diminished.[1][4]

  • Modulation of KCC2 Phosphorylation: this compound has been found to prevent the downregulation of KCC2 phosphorylation at Serine 940 (S940), a key regulatory site for its membrane stability and activity.[5][6] In the context of traumatic brain injury, this compound was shown to inhibit the phosphorylation of Protein Kinase C delta (PKCδ) at Tyrosine 311, which in turn restored PKCδ localization to the membrane and maintained normal levels of KCC2-pS940.[6] This suggests that this compound's mechanism involves the modulation of upstream signaling pathways that regulate KCC2 trafficking and function.

The signaling pathway can be visualized as follows:

CLP290_Mechanism cluster_TBI Traumatic Brain Injury cluster_this compound This compound Treatment PKCd_pY311 PKCδ-pY311 (Phosphorylation) TBI->PKCd_pY311 induces This compound This compound This compound->PKCd_pY311 inhibits PKCd_membrane Membrane-associated PKCδ PKCd_pY311->PKCd_membrane reduces KCC2_pS940 KCC2-pS940 (Phosphorylation) PKCd_membrane->KCC2_pS940 promotes KCC2_membrane Membrane KCC2 (Oligomeric) KCC2_pS940->KCC2_membrane stabilizes Cl_extrusion Chloride Extrusion KCC2_membrane->Cl_extrusion enhances Neuronal_Inhibition Restored Neuronal Inhibition Cl_extrusion->Neuronal_Inhibition leads to

This compound signaling pathway in Traumatic Brain Injury.

Quantitative Data on the Effects of CLP257/CLP290

The following tables summarize the quantitative effects of CLP257 and this compound on neuronal chloride homeostasis and related physiological outcomes from various preclinical studies.

Table 1: Effect of CLP257 on KCC2-Mediated Chloride Transport

Model SystemCLP257 ConcentrationParameter MeasuredObserved EffectReference
BDNF-treated spinal slices25 µMRate of Cl- accumulation26% increase[1]
BDNF-treated spinal slices100 µMRate of Cl- accumulationComplete restoration to control levels[1]
PNI spinal slices25 µMRate of Cl- accumulation45% increase[1]

Table 2: Effect of CLP257 on GABA-A Reversal Potential (EGABA)

Model SystemCLP257 ConcentrationParameter MeasuredObserved EffectReference
BDNF-treated SDH neurons25 µMEGABAHyperpolarization[1]
PNI SDH neurons25 µMEGABAHyperpolarization[1]

Table 3: In Vivo Efficacy of CLP257 and this compound

CompoundAnimal ModelAdministration Route & DoseParameter MeasuredObserved EffectReference
CLP257Peripheral Nerve Injury (PNI) ratsIntraperitoneal (IP), 100 mg/kgMechanical withdrawal thresholdIncreased threshold (analgesia)[1]
This compoundPNI ratsPer os (PO)Mechanical withdrawal thresholdAnalgesic effect equivalent to Pregabalin[1]
This compoundTraumatic Brain Injury (TBI) rats50 mg/kgKCC2 oligomer levelsPrevention of loss[6]
This compoundSpinal Cord Injury (SCI) ratsIntragastricKCC2/NKCC1 ratioSignificant increase[7][8]
This compound5xFAD mice (Alzheimer's model)Per os (PO), 100 mg/kg dailySpatial memoryReversal of deficits[9]
This compoundKainate mouse model of status epilepticus-Seizure suppressionEffective treatment[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound on neuronal chloride homeostasis.

Chloride Imaging

1. MQAE (N-(6-Methoxyquinolyl) acetoethylester) Fluorescence Imaging

  • Principle: MQAE is a fluorescent chloride indicator whose fluorescence is collisionally quenched by chloride ions. Therefore, an increase in intracellular chloride leads to a decrease in MQAE fluorescence.[10]

  • Protocol Summary:

    • Spinal cord slices (400 µm-thick) are prepared and maintained in artificial cerebrospinal fluid (aCSF).[1]

    • For in vitro studies, slices can be treated with substances like BDNF to downregulate KCC2, followed by incubation with CLP257 or vehicle.[1]

    • Slices are incubated in aCSF containing 5 mM MQAE for 30-40 minutes.[1]

    • Slices are transferred to a perfusion chamber for imaging.

    • To measure KCC2 function, a high potassium (e.g., 15 mM KCl) aCSF is perfused to reverse the chloride gradient and induce KCC2-mediated chloride influx.[1]

    • Fluorescence lifetime imaging (FLIM) is used to acquire images every 10 seconds. Changes in fluorescence lifetime, which are inversely proportional to [Cl-]i, are measured.[1][10]

2. Genetically Encoded Chloride Indicators (e.g., Clomeleon, SuperClomeleon)

  • Principle: These are ratiometric fluorescent proteins sensitive to chloride concentration, often consisting of two fluorescent proteins (e.g., CFP and YFP) linked by a chloride-sensitive linker. The ratio of fluorescence emission at two wavelengths provides a measure of [Cl-]i.[1][9]

  • Protocol Summary:

    • Neurons or cell lines (e.g., NG-108) are transfected with a plasmid or infected with a viral vector (e.g., AAV) expressing the chloride sensor.[1][9]

    • For in vivo imaging, AAV carrying the sensor is injected into the brain region of interest.[9]

    • Cells or brain slices are imaged using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific sensor.

    • Ratiometric imaging is performed by acquiring images at the two emission wavelengths, and the ratio is calculated to determine relative changes in [Cl-]i.

A generalized workflow for chloride imaging experiments can be depicted as:

Chloride_Imaging_Workflow Sample_Prep Sample Preparation (e.g., slice culture, cell transfection) Indicator_Loading Indicator Loading (MQAE incubation or sensor expression) Sample_Prep->Indicator_Loading Treatment Treatment (this compound/CLP257 or vehicle) Indicator_Loading->Treatment Imaging Fluorescence Imaging (Confocal, 2-Photon, or FLIM) Treatment->Imaging Data_Analysis Data Analysis (Fluorescence intensity/lifetime/ratio) Imaging->Data_Analysis Conclusion Conclusion on [Cl-]i changes Data_Analysis->Conclusion

Generalized workflow for chloride imaging experiments.
Electrophysiology

Whole-Cell Patch-Clamp Recordings for EGABA Measurement

  • Principle: This technique allows for the direct measurement of the reversal potential of GABA-A receptor-mediated currents (EGABA), which is determined by the chloride gradient across the neuronal membrane.

  • Protocol Summary:

    • Whole-cell voltage-clamp recordings are performed on neurons in spinal cord slices.[1]

    • Patch pipettes are filled with an internal solution containing a known chloride concentration to impose a chloride load on the neuron.[1]

    • GABA is applied locally to the neuron, and the resulting current is measured at different holding potentials.

    • The membrane potential at which the GABA-induced current reverses its polarity is the EGABA.

    • Changes in EGABA following treatment with CLP257/CLP290 are measured to assess the compound's effect on chloride extrusion capacity.[1]

Biochemical Assays

Cell Surface Biotinylation

  • Principle: This method is used to label and quantify proteins present on the cell surface, allowing for the assessment of changes in the membrane expression of transporters like KCC2.

  • Protocol Summary:

    • Spinal cord slices or cultured neurons are treated with CLP257 or vehicle.

    • Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.

    • Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.

    • The captured surface proteins and the total protein from the lysate are then analyzed by Western blotting using an antibody against KCC2.

    • The ratio of surface to total KCC2 is quantified to determine the effect of the treatment on KCC2 membrane expression.[1]

Conclusion and Future Directions

This compound has proven to be a valuable pharmacological tool for investigating the role of KCC2 and chloride homeostasis in neuronal function and dysfunction. The preclinical data strongly support its therapeutic potential for a range of neurological disorders characterized by impaired GABAergic inhibition.[1][3] Future research should focus on further elucidating the precise molecular interactions of this compound's active form with KCC2 and its regulatory proteins. Additionally, clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients.[11][12] The continued development of KCC2 enhancers like this compound holds significant promise for novel therapeutic strategies aimed at restoring fundamental aspects of neuronal communication.

References

The Role of CLP290 in Restoring GABAergic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The precise control of neuronal inhibition is fundamental to central nervous system function, with its disruption implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity. At the core of this inhibitory control lies the neurotransmitter γ-aminobutyric acid (GABA) and its type A receptors (GABAARs), which are ligand-gated chloride channels. The efficacy of GABAergic inhibition is critically dependent on a low intracellular chloride concentration ([Cl-]i), maintained primarily by the neuron-specific K+-Cl- cotransporter 2 (KCC2). In pathological states, KCC2 function is often compromised, leading to an accumulation of intracellular chloride and a subsequent shift in GABAAR-mediated responses from hyperpolarizing (inhibitory) to depolarizing (excitatory). This guide provides an in-depth examination of CLP290, an orally bioavailable prodrug of the KCC2 enhancer CLP257, which represents a promising therapeutic strategy to restore chloride homeostasis and re-establish effective GABAergic inhibition. We will explore its mechanism of action, preclinical efficacy, and the key experimental methodologies used to validate its function.

The Foundation: GABAergic Inhibition and Chloride Homeostasis

In the mature central nervous system, the activation of GABAA receptors typically causes an influx of chloride ions, hyperpolarizing the neuron's membrane potential and making it less likely to fire an action potential—the essence of synaptic inhibition.[1][2] This process is entirely dependent on the electrochemical gradient for chloride, which is actively maintained by two key cation-chloride cotransporters:

  • NKCC1 (Na+-K+-2Cl- Cotransporter 1): This transporter actively pumps chloride into the neuron. It is highly expressed during development, leading to high [Cl-]i and causing GABA to be excitatory, a crucial factor in neuronal development.[2][3]

  • KCC2 (K+-Cl- Cotransporter 2): This neuron-specific transporter extrudes chloride out of the neuron. A significant developmental upregulation of KCC2 is responsible for the "GABA switch," which converts GABA's action from excitatory to inhibitory.[4] In mature neurons, the high activity of KCC2 ensures a low [Cl-]i, making GABAergic transmission inhibitory.[5][6]

Dysfunction or downregulation of KCC2 is a common pathological feature in numerous neurological disorders.[7] This "KCC2 hypofunction" disrupts the delicate balance of chloride, leading to a state of disinhibition or even paradoxical excitation by GABA, which can initiate and sustain disease states like seizures and chronic pain.[8][9][10]

This compound: A Novel KCC2 Potentiator

This compound is an orally available small molecule developed as a therapeutic agent to counteract KCC2 dysfunction.[11] It is a carbamate (B1207046) prodrug of CLP257, which was identified through a high-throughput screen of over 92,500 compounds for their ability to lower [Cl-]i in a KCC2-dependent manner.[7][9] The prodrug design of this compound was specifically implemented to protect the active molecule, CLP257, from rapid glucuronidation, thereby improving its pharmacokinetic profile and allowing for effective oral administration.[12]

G CLP257 CLP257 CLP257_pk CLP257_pk CLP257->CLP257_pk caption Figure 1. Discovery and development workflow from CLP257 to its prodrug, this compound.

Mechanism of Action: Restoring Chloride Extrusion

This compound exerts its therapeutic effects by being metabolized to CLP257, which then acts to enhance the functional capacity of the KCC2 transporter. This enhancement restores the neuron's ability to extrude chloride, thereby re-establishing the hyperpolarizing gradient necessary for effective GABAAR-mediated inhibition.[7][13]

The precise molecular interactions are still under investigation, but studies suggest a multi-faceted mechanism:

  • Enhanced Chloride Transport: CLP257 directly potentiates the chloride extrusion capacity of KCC2. In spinal cord slices where KCC2 function was impaired by peripheral nerve injury or treatment with Brain-Derived Neurotrophic Factor (BDNF), CLP257 application significantly increased the rate of chloride transport, effectively restoring it to control levels.[7]

  • Increased Membrane Expression and Stability: In some pathological models, CLP257 has been shown to increase the cell surface expression of KCC2.[7] More recent studies suggest that CLP257 and other enhancers may not increase total expression but rather promote the stabilization and clustering of KCC2 at the plasma membrane, which is associated with potentiation of its function.[14] A reduction in the lateral diffusion of KCC2 in the membrane after treatment with CLP-257 supports this stabilization model.[14]

  • Restoration of EGABA: By enhancing Cl- extrusion, CLP257 hyperpolarizes the reversal potential for GABAA currents (EGABA). This directly counteracts the pathological shift that causes GABA to become depolarizing and restores its inhibitory nature.[7]

G cluster_healthy Healthy Neuron cluster_pathology Pathological State (e.g., Neuropathic Pain) cluster_treatment This compound Treatment KCC2_H KCC2 (High Activity) NKCC1_H NKCC1 (Low Activity) Cl_H Low [Cl-]i GABA_H GABA-A Receptor Activation Result_H Cl- Influx Hyperpolarization (Inhibition) KCC2_P KCC2 Hypofunction KCC2_T KCC2 Function Restored (Enhanced Activity & Stability) KCC2_P->KCC2_T Targeted by CLP257 NKCC1_P NKCC1 Cl_P High [Cl-]i GABA_P GABA-A Receptor Activation Result_P Cl- Efflux Depolarization (Excitation) This compound This compound (Prodrug) CLP257 CLP257 (Active Drug) Cl_T Low [Cl-]i Restored Result_T Inhibition Restored caption Figure 2. This compound mechanism of action on GABAergic signaling.

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant efficacy across various preclinical models of neurological disorders characterized by KCC2 hypofunction.

Neuropathic & Inflammatory Pain

In models of peripheral nerve injury (PNI) and spinal cord injury (SCI), this compound has shown potent analgesic effects. It alleviates mechanical and thermal hypersensitivity without the sedative side effects associated with standard-of-care drugs like pregabalin.[9][15][16]

Table 1: Efficacy of this compound in Preclinical Pain Models

ModelSpeciesThis compound DoseOutcome MeasureResultCitation
PNI (Spared Nerve Injury)Rat100 mg/kg, p.o.Paw Withdrawal ThresholdAnalgesic efficacy equivalent to 30 mg/kg Pregabalin[9][12]
PNI (Spared Nerve Injury)Rat100 mg/kg, p.o.Motor Performance (Rotorod)No significant impairment, unlike equipotent Pregabalin[9][12]
Spinal Cord Injury (SCI)Rat50 mg/kg/day, i.p.Paw Withdrawal Thermal LatencySignificant improvement at 21 days post-injury[15][16]
Spinal Cord Injury (SCI)Rat50 mg/kg/day, i.p.Rate-Dependent Depression (RDD)Significant restoration of RDD levels[15][16]
Epilepsy and Seizures

By restoring GABAergic inhibition, this compound has shown anticonvulsant and anti-epileptogenic properties. It can suppress seizures in acute models and reduce the frequency of spontaneous recurrent seizures in chronic models.[8]

Table 2: Efficacy of this compound in Preclinical Seizure Models

ModelSpeciesThis compound DoseOutcome MeasureResultCitation
Convulsant-induced (PTZ)Mouse10-100 mg/kg, i.p.Seizure Score & LatencyDose-dependent suppression of seizures[8]
Neonatal IschemiaMouse30 mg/kg, i.p.Seizure BurdenReduced seizures[17]
Chronic EpilepsyMouseN/A (in vitro)Spontaneous Epileptiform ActivityCLP-257 suppressed activity in human mTLE tissue[14]
Pharmacokinetics

The development of this compound as a prodrug dramatically improved upon the pharmacokinetic profile of its active metabolite, CLP257.

Table 3: Pharmacokinetic Parameters of CLP257 vs. This compound in Rats

CompoundAdministrationApparent Half-life (t1/2)Key ObservationCitation
CLP257i.v., i.p.< 15 minutesRapidly cleared via glucuronidation[12]
This compound (metabolized to CLP257)p.o.~5 hoursProtected from first-pass metabolism, enabling oral efficacy[12]

Key Experimental Methodologies

The validation of this compound's mechanism and efficacy relies on a suite of sophisticated experimental techniques.

Chloride Concentration and Transport Assays
  • Genetically Encoded Cl- Sensors (e.g., Clomeleon): This ratiometric fluorescent sensor is expressed in cells to directly measure [Cl-]i.[9][13] The high-throughput screen that identified CLP257 was based on the ability of compounds to decrease the fluorescent ratio in NG108 cells expressing Clomeleon and KCC2.[7][18]

    • Protocol: Cells expressing Clomeleon and KCC2 are plated in multi-well plates. After incubation with test compounds (like CLP257), fluorescence is measured at two wavelengths (CFP and YFP). A decrease in the YFP/CFP ratio indicates a drop in [Cl-]i, signifying enhanced KCC2-mediated chloride extrusion.[18]

  • MQAE Fluorescence Lifetime Imaging: This technique is used in brain slices to measure the rate of chloride transport. The fluorescence of the MQAE dye is quenched by chloride.

    • Protocol: Slices are loaded with MQAE. A baseline fluorescence lifetime is recorded. The extracellular potassium concentration is then rapidly increased, which drives chloride into the cell via KCC2 (in a reverse transport mode). The rate of fluorescence quenching provides a quantitative measure of KCC2 transport activity. CLP257 was shown to increase this rate in KCC2-impaired neurons.[7]

Electrophysiology
  • Gramicidin-Perforated Patch-Clamp Recording: This technique is the gold standard for accurately measuring the GABAA reversal potential (EGABA) without disturbing the native intracellular chloride concentration of the recorded neuron.

    • Protocol: A recording pipette containing gramicidin (B1672133) is sealed onto a neuron. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to chloride. This allows for electrical access without dialyzing the cell's chloride. Voltage-clamp recordings are then used to apply GABA and determine the voltage at which the GABA-induced current reverses direction, which is EGABA. Studies showed that CLP257 application caused a hyperpolarizing shift in EGABA in neurons from PNI animals.[7]

Protein Expression and Localization
  • Surface Biotinylation and Immunoblotting: This biochemical method is used to quantify the amount of KCC2 protein expressed on the cell surface versus the total amount within the cell.

    • Protocol: Surface proteins of live cells or slices are labeled with a biotin (B1667282) tag. The cells are then lysed, and the biotin-labeled proteins are pulled down using streptavidin beads. The total protein lysate and the surface-protein fraction are then analyzed by immunoblotting (Western blot) using antibodies specific for KCC2. This allows for the calculation of the surface-to-total expression ratio.[7][19]

G cluster_ephys Electrophysiology Detail start Preclinical Animal Model (e.g., Spinal Cord Injury) treatment Treatment Administration (Vehicle vs. This compound) start->treatment behavior Behavioral Assessment (e.g., Paw Withdrawal Thresholds, Locomotor Scoring) treatment->behavior electrophys Ex Vivo Electrophysiology (Spinal Cord Slices) treatment->electrophys Tissue Harvest biochem Biochemical Analysis (Immunoblotting) treatment->biochem Tissue Harvest end Data Analysis & Conclusion behavior->end patch Perforated Patch-Clamp Recording electrophys->patch biochem->end measure_egaba Measure EGABA patch->measure_egaba measure_egaba->end caption Figure 3. General experimental workflow for in vivo testing of this compound.

Conclusion and Future Directions

This compound represents a first-in-class therapeutic agent that directly targets the underlying ionic imbalance in neurological disorders characterized by impaired GABAergic inhibition. By enhancing the function of the KCC2 transporter, this compound restores chloride homeostasis, re-establishes the inhibitory power of GABA, and alleviates symptoms in a range of preclinical models without inducing major side effects like sedation.[9][10]

This targeted approach of "restoring inhibition" rather than broadly suppressing neuronal activity or potentiating a dysfunctional system marks a significant advancement. Future research will likely focus on clinical trials to establish the safety and efficacy of KCC2 enhancers in human patients with conditions such as refractory epilepsy, neuropathic pain, and spasticity following neurotrauma. The successful translation of KCC2 modulators like this compound to the clinic holds the promise of a novel and powerful tool for managing some of the most challenging neurological diseases.

References

CLP290 and its Impact on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuron-specific K-Cl cotransporter 2 (KCC2) is a critical regulator of synaptic inhibition in the central nervous system (CNS). By maintaining a low intracellular chloride ([Cl⁻]i) concentration, KCC2 ensures the hyperpolarizing nature of GABAergic neurotransmission.[1] Dysfunction of KCC2 has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, which are often characterized by a pathological shift in the GABAergic response from inhibitory to excitatory.[2] CLP290, a prodrug of the active compound CLP257, has emerged as a promising therapeutic agent that potentiates KCC2 function, thereby restoring inhibitory signaling and influencing synaptic plasticity.[3][4] This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, and its profound impact on synaptic plasticity, tailored for professionals in neuroscience research and drug development.

The Role of KCC2 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[5] While long-term potentiation (LTP) at excitatory synapses is a well-established mechanism, the role of inhibitory plasticity is equally crucial for maintaining network stability and refining neural circuits.[6] KCC2 plays a pivotal role in this process by controlling the electrochemical gradient for chloride ions.[1]

In mature neurons, the low [Cl⁻]i maintained by KCC2 allows the activation of GABAA receptors to induce a hyperpolarizing influx of Cl⁻, leading to inhibition of the postsynaptic neuron.[2] However, under pathological conditions such as nerve injury or excessive neuronal activity, KCC2 expression and/or function can be downregulated.[7] This leads to an accumulation of intracellular chloride, causing the GABA reversal potential (EGABA) to shift to a more depolarized level.[2] Consequently, GABAergic transmission can become excitatory, contributing to neuronal hyperexcitability and disrupting the delicate balance required for normal synaptic plasticity.[2] For instance, a lack of KCC2 has been shown to impair synaptic plasticity and memory formation.[2]

This compound: Mechanism of Action

This compound is an orally bioavailable prodrug that is rapidly converted to its active form, CLP257.[4][8] CLP257 acts as a potent potentiator of KCC2, enhancing its ability to extrude chloride ions from neurons.[3] The primary mechanism through which CLP257 is believed to exert its effects is by promoting the phosphorylation of KCC2 at serine 940 (S940).[9][10] This phosphorylation event is crucial for stabilizing KCC2 at the plasma membrane, thereby increasing its surface expression and overall transport capacity.[11][12]

However, it is important to note that there is some debate in the scientific literature regarding the precise mechanism of action of CLP257. Some studies have suggested that at higher concentrations, CLP257 may also potentiate GABAA receptor function directly.[9] This highlights the need for further research to fully elucidate the molecular targets of this compound.

The potentiation of KCC2 by this compound leads to a hyperpolarizing shift in EGABA, effectively restoring the inhibitory strength of GABAergic synapses in pathological states.[3] This restoration of inhibition is the fundamental basis for this compound's therapeutic potential across a range of neurological disorders.[3][13]

Quantitative Impact of this compound on Neuronal Function

The following tables summarize the quantitative effects of CLP257, the active form of this compound, on key neuronal parameters as reported in preclinical studies.

Table 1: Effect of CLP257 on KCC2-mediated Chloride Transport

ParameterExperimental ModelCLP257 ConcentrationObserved EffectCitation
Rate of Cl⁻ accumulationBDNF-treated spinal slices25 µM26% increase[8]
Rate of Cl⁻ accumulationPeripheral nerve injury (PNI) spinal slices25 µM45% increase[8]
Cl⁻ transportBDNF-treated spinal slices100 µMComplete restoration to control levels[8]

Table 2: Effect of CLP257 on GABA Reversal Potential (EGABA)

Experimental ModelCLP257 ConcentrationObserved EffectCitation
BDNF-treated spinal dorsal horn neurons25 µMHyperpolarizing shift[8]
PNI spinal dorsal horn neurons25 µMHyperpolarizing shift[8]

Impact of this compound on Synaptic Plasticity

By restoring inhibitory tone, this compound can significantly modulate synaptic plasticity. In conditions where KCC2 is downregulated, the resulting GABAergic excitation can lead to aberrant forms of plasticity and network hyperexcitability. For example, a lack of KCC2 has been shown to increase the potentiation of population spikes without affecting field excitatory postsynaptic potentials (fEPSPs) during LTP induction, suggesting an increased excitability of postsynaptic neurons.[2]

This compound, by re-establishing robust GABAergic inhibition, can normalize synaptic plasticity. This is critical for preventing the saturation of LTP and maintaining the synapse-specificity required for learning and memory.[2] The ability of this compound to restore physiological patterns of neuronal activity has been demonstrated in various models of neurological disorders, including neuropathic pain and spinal cord injury.[3][13][14]

Experimental Protocols

In Vivo Administration of this compound
  • Animal Model: Rat model of neuropathic pain or spinal cord injury.[15]

  • Drug Preparation: this compound can be dissolved in a solution of 50% PEG300 and 50% saline for intragastric administration or in 10% hydroxypropyl-β-cyclodextrin for oral administration.[11][15]

  • Administration Route: Intragastric gavage or intraperitoneal injection.[15]

  • Dosage: A commonly used effective dose is 50 mg/kg.[12] For combined treatment with other drugs like midazolam, oral this compound at 100 mg/kg has been used.[11]

Western Blotting for KCC2 and Phospho-KCC2 (Ser940)
  • Tissue Preparation: Homogenize brain tissue (e.g., spinal cord, hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Primary Antibodies:

      • Rabbit anti-KCC2 (e.g., Millipore, 1:1000 dilution).[7]

      • Rabbit anti-phospho-KCC2 (Ser940) (custom or commercially available, dilution to be optimized).

      • Mouse anti-β-actin (e.g., Sigma, 1:40,000 dilution) as a loading control.[7]

    • Secondary Antibodies:

      • Goat anti-rabbit and anti-mouse IgG conjugated to a fluorescent dye (e.g., IRDye).

  • Detection: Image the membrane using an appropriate imaging system (e.g., Odyssey).

  • Quantification: Densitometry analysis using software like ImageJ to quantify band intensities.[7]

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or spinal cord) from adult rodents.

  • Recording Chamber: Perfuse slices with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂ at physiological temperature (30-34 °C).[7]

  • Pipette Solution (for measuring EGABA): A typical intracellular solution would contain (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH. The high chloride concentration allows for accurate measurement of the reversal potential.

  • Recording Protocol:

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

    • Hold the neuron at different membrane potentials and apply GABA locally via a puffer pipette.

    • Measure the amplitude of the GABA-evoked currents at each holding potential.

    • Plot the current-voltage (I-V) relationship to determine the reversal potential (EGABA), which is the voltage at which the current reverses its polarity.

    • Bath-apply CLP257 (the active form of this compound) at a desired concentration (e.g., 25 µM) and repeat the EGABA measurement.[8]

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

CLP290_Mechanism_of_Action This compound Mechanism of Action cluster_drug Drug Administration cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect This compound This compound (Prodrug) CLP257 CLP257 (Active) This compound->CLP257 Metabolic Conversion Kinase Kinase (e.g., PKC) CLP257->Kinase Potentiates KCC2_inactive KCC2 (Inactive) KCC2_active KCC2-pS940 (Active) KCC2_inactive->KCC2_active Phosphorylation KCC2_active->KCC2_inactive Dephosphorylation Cl_extrusion Increased Cl- Extrusion KCC2_active->Cl_extrusion Phosphatase Phosphatase EGABA_shift Hyperpolarizing EGABA Shift Cl_extrusion->EGABA_shift GABA_inhibition Restored GABAergic Inhibition EGABA_shift->GABA_inhibition

Caption: this compound is converted to CLP257, which enhances KCC2 activity.

Synaptic_Plasticity_Modulation Modulation of Synaptic Plasticity by this compound cluster_pathological Pathological Condition (KCC2 Downregulation) cluster_treatment This compound Treatment cluster_outcome Therapeutic Outcome GABA_excitatory Excitatory GABAergic Signaling Aberrant_LTP Aberrant Synaptic Plasticity (e.g., reduced synapse specificity) GABA_excitatory->Aberrant_LTP CLP290_node This compound KCC2_restored Restored KCC2 Function CLP290_node->KCC2_restored GABA_inhibitory Restored Inhibitory GABAergic Signaling KCC2_restored->GABA_inhibitory Normalized_plasticity Normalized Synaptic Plasticity GABA_inhibitory->Normalized_plasticity Cognitive_improvement Improved Learning and Memory Normalized_plasticity->Cognitive_improvement

Caption: this compound restores normal synaptic plasticity.

Experimental_Workflow_EGABA Experimental Workflow for Measuring EGABA Shift start Start: Prepare Brain Slices patch Whole-cell patch-clamp recording start->patch baseline_egaba Measure baseline EGABA (I-V plot of GABA-evoked currents) patch->baseline_egaba clp_application Bath-apply CLP257 baseline_egaba->clp_application post_clp_egaba Remeasure EGABA clp_application->post_clp_egaba analysis Analyze EGABA shift post_clp_egaba->analysis end End analysis->end

Caption: Workflow for electrophysiological assessment of this compound's effect.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the fundamental mechanisms of neuronal inhibition. By potentiating KCC2 function, this compound can restore chloride homeostasis and normalize synaptic plasticity in the context of various neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar KCC2-modulating compounds.

Future research should focus on several key areas:

  • Elucidating the precise molecular interactions between CLP257 and KCC2, as well as its potential off-target effects.

  • Conducting more extensive preclinical studies to determine the long-term efficacy and safety of this compound in a wider range of disease models.

  • Developing novel biomarkers to identify patient populations most likely to benefit from KCC2-targeted therapies.

The continued exploration of this compound and the broader field of chloride homeostasis holds immense promise for the development of next-generation therapeutics for a host of debilitating neurological and psychiatric conditions.

References

The KCC2 Modulator CLP290: A Technical Overview of Early-Stage Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290, an orally bioavailable prodrug of the K-Cl cotransporter 2 (KCC2) activator CLP257, has emerged as a promising therapeutic candidate in preclinical neuroscience research.[1] KCC2 is a neuron-specific ion cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission in the mature central nervous system (CNS).[2] Dysfunction of KCC2 has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, traumatic brain injury, and Alzheimer's disease.[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by modulating the function of KCC2. Its active metabolite, CLP257, has an EC50 of 616 nM for KCC2 activation.[5] A primary mechanism by which this compound enhances KCC2 function is by preventing the downregulation of KCC2 phosphorylation at Serine 940 (pS940).[2] This phosphorylation is critical for the stability and membrane localization of KCC2.[6][7]

In pathological conditions such as traumatic brain injury (TBI), the activation of protein kinase C delta (PKCδ) is altered, leading to a decrease in KCC2-pS940 and subsequent degradation of KCC2.[8] this compound has been shown to inhibit the pathogenic modification of PKCδ, thereby restoring KCC2-pS940 to normal levels and preventing the loss of KCC2 from the neuronal membrane.[8] This restoration of KCC2 function re-establishes chloride homeostasis, leading to a return of effective GABAergic inhibition and a reduction in neuronal hyperexcitability.

CLP290_Mechanism_of_Action cluster_0 Pathological Condition (e.g., TBI) cluster_1 This compound Intervention TBI Traumatic Brain Injury PKCd_mod PKCδ Modification (pY311) TBI->PKCd_mod KCC2_pS940_down ↓ KCC2-pS940 PKCd_mod->KCC2_pS940_down KCC2_destab KCC2 Destabilization & Internalization KCC2_pS940_down->KCC2_destab Cl_accum ↑ Intracellular Cl- KCC2_destab->Cl_accum GABA_depol Depolarizing GABA Response Cl_accum->GABA_depol Hyperexcitability Neuronal Hyperexcitability GABA_depol->Hyperexcitability This compound This compound This compound->PKCd_mod Inhibits PKCd_rest Restore PKCδ Localization This compound->PKCd_rest KCC2_pS940_up ↑ KCC2-pS940 PKCd_rest->KCC2_pS940_up KCC2_stab KCC2 Stabilization at Membrane KCC2_pS940_up->KCC2_stab Cl_ext ↓ Intracellular Cl- KCC2_stab->Cl_ext GABA_hyperpol Hyperpolarizing GABA Response Cl_ext->GABA_hyperpol Neuroprotection Neuroprotection & Functional Recovery GABA_hyperpol->Neuroprotection

Caption: this compound Signaling Pathway in Neurotrauma.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: Pharmacokinetics of this compound and its Active Metabolite CLP257 in Rats
CompoundAdministration RouteDose (mg/kg)Apparent Half-life (t1/2)Key Findings
CLP257IV, IPNot Specified< 15 minutesRapidly undergoes glucuronidation.[1]
This compound (as CLP257)PO100~5 hoursImproved maximal plasma concentration and exposure compared to native CLP257.[1]
Table 2: Preclinical Efficacy of this compound in Various Neuroscience Models
ModelSpeciesDose (mg/kg)Administration RouteKey Outcomes
Traumatic Brain Injury (Controlled Cortical Impact)Rat50Not SpecifiedRestored KCC2-pS940 and oligomeric KCC2 levels; neuroprotective.[8]
Epilepsy (Convulsant-induced)MouseNot SpecifiedIn vivoDose-dependently suppressed seizures; prevented downregulation of KCC2-pS940.[2]
Neuropathic Pain (Peripheral Nerve Injury)Rat100POAnalgesic efficacy equivalent to Pregabalin (30 mg/kg) without motor impairment.[1]
Spinal Cord InjuryMouseNot SpecifiedIPEnabled paralyzed mice to regain stepping ability after 4-5 weeks of treatment.[9]
HIV-1 Tat Transgenic ModelMouse100PORestored KCC2 activity and baseline locomotion.[6]
Neonatal Seizures (Ischemia-induced)Mouse5, 10, 20IPRescued phenobarbital-resistant seizures at P7.[10]
Morphine-Induced HyperalgesiaRat100PO (twice daily)Mitigated the development of hyperalgesia.[11]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Traumatic Brain Injury (TBI) Model
  • Model: Controlled Cortical Impact (CCI) injury in rats.

  • Procedure:

    • Anesthetize the animal.

    • Perform a craniotomy over the somatosensory cortex.

    • Induce a mild-to-moderate cortical contusion using a pneumatic impactor.

    • Suture the scalp and allow the animal to recover.

  • This compound Administration: A 50 mg/kg dose of this compound was administered one day following the injury.[8]

  • Outcome Measures:

    • Immunochemical Assays: Brain tissues are collected at various time points (1, 2, or 14 days post-injury) and processed for Western blotting or immunohistochemistry to assess levels of total KCC2, oligomeric KCC2, KCC2-pS940, and PKCδ.[8]

    • Histological Staining: To determine the neuroprotective capacity of this compound.

    • Behavioral Assessments: Somatosensory-related behavioral tasks are performed to assess functional recovery.

TBI_Workflow cluster_0 Experimental Phases cluster_1 Assessment Details start Start injury Induce TBI (Controlled Cortical Impact) start->injury treatment Administer this compound (50 mg/kg) or Vehicle (Day 1 Post-TBI) injury->treatment assessment Assess Outcomes (Days 1, 2, 14 Post-TBI) treatment->assessment end End assessment->end immuno Immunochemical Assays: - Western Blot - Immunohistochemistry (KCC2, pS940-KCC2, PKCδ) assessment->immuno histo Histological Staining: (Neuronal Loss) assessment->histo behav Behavioral Tests: (Somatosensory Function) assessment->behav

Caption: Generalized Workflow for this compound TBI Study.
Neuropathic Pain Model

  • Model: Peripheral Nerve Injury (PNI) in rats.

  • Procedure: Surgical models such as Spared Nerve Injury (SNI), Partial Sciatic Nerve Ligation (PSNL), or Spinal Nerve Ligation (SNL) are commonly used to induce mononeuropathy.[12]

  • This compound Administration: this compound is administered orally (p.o.). For comparison, Pregabalin is also administered orally.

  • Outcome Measures:

    • Behavioral Testing (Allodynia): Paw withdrawal threshold is measured in response to mechanical stimuli (e.g., von Frey filaments) before and after drug administration.[1]

    • Motor Performance (Rotarod Assay): To assess potential sedative side effects, animals are placed on an accelerating rotarod, and the time spent on the rod is measured.[1]

    • Electrophysiology: Field electrophysiological responses are recorded in the superficial dorsal horn of the spinal cord in response to mechanical stimulation of the receptive field.[1]

Epilepsy/Seizure Model
  • Model: Convulsant-induced seizures in mice or ischemic neonatal seizures.

  • Procedure:

    • Convulsant Model: Administration of a chemoconvulsant (e.g., pentylenetetrazol - PTZ) to induce seizures.[2]

    • Ischemic Model: Unilateral carotid ligation in neonatal mouse pups (P7 or P10) to induce ischemia and subsequent seizures.[10]

  • This compound Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg).[10]

  • Outcome Measures:

    • Electroencephalogram (EEG): Continuous video-EEG recordings to quantify seizure burden and frequency.[10]

    • Behavioral Seizure Scoring: Observation and scoring of seizure severity.

    • Biochemical Analysis: Western blotting of brain tissue to assess KCC2 and KCC2-pS940 levels.[2]

Logical Relationships and Therapeutic Rationale

The therapeutic potential of this compound is based on the logical relationship between KCC2 function, chloride homeostasis, and neuronal excitability. In a healthy mature neuron, high KCC2 expression maintains a low intracellular chloride concentration, allowing the GABA-A receptor to mediate hyperpolarizing, inhibitory currents. In various pathological states, KCC2 function is compromised, leading to an accumulation of intracellular chloride. This shifts the GABA reversal potential to a more depolarized state, causing GABAergic signaling to become excitatory and contributing to neuronal hyperexcitability. This compound, by restoring KCC2 function, re-establishes the inhibitory nature of GABA, thereby reducing hyperexcitability and its pathological consequences.

Logical_Relationship cluster_0 Neuronal State cluster_1 Molecular & Cellular Events healthy Healthy Mature Neuron kcc2_high High KCC2 Function healthy->kcc2_high patho Pathological State (e.g., Injury, Disease) kcc2_low Low KCC2 Function patho->kcc2_low cl_low Low Intracellular [Cl-] kcc2_high->cl_low gaba_inhib Inhibitory GABAergic Signaling (Hyperpolarizing) cl_low->gaba_inhib normoexcite Normal Neuronal Excitability gaba_inhib->normoexcite cl_high High Intracellular [Cl-] kcc2_low->cl_high gaba_excite Excitatory GABAergic Signaling (Depolarizing) cl_high->gaba_excite hyperexcite Neuronal Hyperexcitability gaba_excite->hyperexcite This compound This compound This compound->kcc2_low Restores

Caption: KCC2 Function and Neuronal Excitability.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound or its active metabolite CLP257. The research remains in the preclinical phase, demonstrating proof-of-concept in various animal models of neurological disorders.[3] Further studies are required to establish the safety, tolerability, and pharmacokinetic profile in humans before clinical trials can be initiated.

Conclusion

This compound is a promising KCC2 modulator with a well-defined mechanism of action centered on the preservation of KCC2 phosphorylation and membrane stability. Preclinical studies have demonstrated its efficacy in a wide range of neurological and psychiatric disease models, suggesting its potential as a novel therapeutic agent. The data gathered from these early-stage investigations provide a strong rationale for continued research and development of this compound and other KCC2-enhancing compounds.

References

Methodological & Application

Application Notes and Protocols for CLP290 Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290 is an orally bioavailable prodrug of CLP257, which functions as a selective activator or enhancer of the neuron-specific K+-Cl- cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAA receptors.[4] In various neurological disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury, the function of KCC2 is often impaired, leading to an excitatory GABAergic signaling and contributing to the pathophysiology of these conditions.[3][5][6][7] this compound has emerged as a promising therapeutic candidate by restoring KCC2 function, thereby re-establishing inhibitory neurotransmission. These application notes provide a comprehensive overview of this compound dosage and administration in in vivo mouse models based on currently available literature.

Mechanism of Action

This compound enhances the function of KCC2, a key transporter responsible for extruding chloride ions from neurons.[1][4] The proposed mechanism involves the restoration of KCC2 expression on the neuronal membrane.[3][8] Some evidence suggests that this compound promotes the phosphorylation of serine 940 (S940) on KCC2, which increases its stability and localization at the cell membrane.[7][8] By enhancing KCC2-mediated chloride extrusion, this compound helps to maintain a low intracellular chloride concentration, thus restoring the hyperpolarizing inhibitory effect of GABAergic signaling.[6][7]

This compound Signaling Pathway

CLP290_Signaling_Pathway cluster_neuron Neuron This compound This compound (prodrug) CLP257 CLP257 (active form) This compound->CLP257 Metabolism PKC PKC CLP257->PKC Activates? KCC2_inactive KCC2 (inactive) PKC->KCC2_inactive Phosphorylates S940 KCC2_active pS940-KCC2 (active) at membrane Cl_out Cl- Extrusion KCC2_active->Cl_out GABA_inhibition Restored GABAergic Inhibition Cl_out->GABA_inhibition

Caption: this compound enhances KCC2 function, restoring GABAergic inhibition.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and effects of this compound in various mouse models as reported in the literature.

Table 1: this compound Dosage and Administration in Mouse Models
Mouse ModelDosageAdministration RouteFrequencyVehicleReference
HIV Tat-Transgenic (Locomotor Deficits)50 mg/kgOral (p.o.)Once daily for 7 days20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in DMSO[8]
Spinal Cord Injury100 mg/kgIntraperitoneal (i.p.)Daily for 10 weeksNot specified[3]
Seizure ModelDose-dependentIntraperitoneal (i.p.)Not specifiedNot specified[6][7]
Neuropathic Pain100 mg/kgOral (p.o.)Not specified20% 2-hydroxypropyl-β-cyclodextrin[6]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
SpeciesAdministration RouteDoseApparent t1/2Key FindingsReference
RatIV, IP, PONot specified~5 hoursThis compound (prodrug) improves the pharmacokinetic profile of CLP257.[6][9]
RatOral (p.o.)100 mg/kgNot specifiedPeak plasma levels at 30-60 minutes.[5]

Note: Detailed pharmacokinetic studies for this compound specifically in mice are limited in the currently available literature. The data from rats is often extrapolated.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in DMSO, or 10% HPCD in sterile water)

  • Gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Vortex mixer

  • Scale

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, weigh the required amount of this compound.

    • Prepare the desired vehicle. For example, to make a 20% HPCD solution, dissolve 2g of HPCD in 10 mL of DMSO or sterile water. Gentle heating and vortexing may be required to fully dissolve the HPCD.

    • Suspend this compound in the vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse, assuming a 200 µL administration volume).

    • Vortex the solution thoroughly before each administration to ensure a uniform suspension.[8]

  • Animal Handling and Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.

    • Insert the gavage needle gently into the esophagus and advance it into the stomach.

    • Slowly administer the this compound suspension (e.g., 200 µL).

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., 50% PEG300 + 50% saline)[10]

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) wipes

  • Scale

Procedure:

  • Preparation of this compound Solution:

    • Prepare the this compound solution in a sterile environment.

    • Dissolve the weighed this compound in the appropriate vehicle to the desired concentration.

    • Ensure the solution is well-mixed before drawing it into the syringe.

  • Animal Handling and Injection:

    • Properly restrain the mouse, exposing the abdomen. The "three-finger" restraint method is commonly used.

    • Tilt the mouse's head downwards to move the abdominal organs cranially.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other vital organs.[11]

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle with the bevel up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the this compound solution. The maximum recommended IP injection volume for a mouse is typically < 10 ml/kg.[12]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the mouse for any adverse reactions.

Experimental Workflow for In Vivo Mouse Studies with this compound

experimental_workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis model Select Mouse Model groups Define Treatment Groups (Vehicle, this compound doses) model->groups protocol Establish Dosing Protocol (Route, Frequency, Duration) groups->protocol acclimatize Animal Acclimatization protocol->acclimatize baseline Baseline Measurements acclimatize->baseline treatment This compound/Vehicle Administration baseline->treatment monitoring Monitor Animal Health treatment->monitoring behavior Behavioral Assays monitoring->behavior tissue Tissue Collection & Biochemical Analysis behavior->tissue stats Statistical Analysis tissue->stats results Interpret Results stats->results

Caption: A typical workflow for in vivo mouse studies using this compound.

Concluding Remarks

This compound is a valuable research tool for investigating the role of KCC2 in various neurological conditions and for preclinical assessment of a potential therapeutic agent. The provided dosages and protocols serve as a starting point for in vivo studies in mouse models. It is crucial to optimize the dose, administration route, and treatment regimen for each specific experimental paradigm and mouse model. Careful consideration of the vehicle solution is also important to ensure solubility and bioavailability. As with any in vivo study, all procedures should be performed in accordance with approved animal care and use protocols.

References

Preparing Dimethyl Sulfoxide (DMSO) Stock Solutions of CLP290: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CLP290 is a novel and orally bioavailable activator of the neuron-specific K-Cl cotransporter KCC2. As a prodrug of CLP257, it has demonstrated potential in preclinical studies for the treatment of various neurological disorders by restoring chloride homeostasis in neurons.[1] Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes in basic research and drug development. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies due to its high solubilizing capacity for organic molecules. This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

A comprehensive summary of the physicochemical properties and solubility of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 404.46 g/mol [2]
Molecular Formula C₁₉H₂₁FN₄O₃S[2]
Appearance Off-white to yellow solid[2][3]
Solubility in DMSO ≥ 33.33 mg/mL (approx. 82.41 mM)[2][3]
Purity (HPLC) ≥98%
CAS Number 1181083-81-7[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Therefore, always wear appropriate gloves and handle in a well-ventilated area.[4]

  • Always work in a chemical fume hood when handling the powdered form of this compound and preparing the stock solution.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjustments can be made based on the desired concentration and volume.

  • Calculations:

    • To prepare a 10 mM solution, you need to dissolve 0.01 moles of this compound per liter of DMSO.

    • For 1 mL of a 10 mM solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 404.46 g/mol = 4.0446 mg

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube or a clear tube wrapped in aluminum foil on a calibrated analytical balance.

    • Carefully weigh out approximately 4.05 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For an exact 10 mM solution, the volume of DMSO will depend on the precise weight of this compound. For example, if you weighed exactly 4.045 mg of this compound, you would add 1 mL of DMSO.

    • Close the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.

  • Storage and Handling:

    • For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to two years or at -20°C for up to one year.[2]

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

    • When preparing working solutions for cell culture or other aqueous-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (DMSO at the same final concentration as in the experimental samples) in your experiments.

Visualization of Key Processes

This compound Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use Calculate_Mass 1. Calculate Required Mass of this compound Weigh_this compound 2. Weigh this compound Powder Calculate_Mass->Weigh_this compound Add_DMSO 3. Add Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve 4. Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot 5. Aliquot into Single-Use Volumes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Dilute 7. Dilute in Assay Medium for Use Store->Dilute

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway of this compound Action

G cluster_cell Neuron This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Activates KCC2_unphos KCC2 (Unphosphorylated) PKC->KCC2_unphos Phosphorylates (S940) PP1 Protein Phosphatase 1 (PP1) KCC2_phos KCC2-pS940 (Phosphorylated) PP1->KCC2_phos Dephosphorylates KCC2_unphos->KCC2_phos Membrane_Stab Increased Membrane Stability & Activity KCC2_phos->Membrane_Stab Chloride_Extrusion Enhanced Cl⁻ Extrusion Membrane_Stab->Chloride_Extrusion

Caption: this compound enhances KCC2 function via phosphorylation.

Conclusion

The KCC2 activator, this compound, holds significant promise for the study and potential treatment of neurological disorders. The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions in DMSO, which is essential for obtaining reliable and reproducible results. By following these guidelines for preparation, storage, and handling, researchers can ensure the integrity and efficacy of their this compound solutions in various experimental settings.

References

Application Notes: CLP290 in Rat Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CLP290 is a systemically available prodrug of CLP257, a novel activator of the neuronal K⁺-Cl⁻ cotransporter 2 (KCC2).[1][2] In the mature central nervous system (CNS), KCC2 is primarily responsible for extruding chloride (Cl⁻) ions from neurons, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[1][3] This low [Cl⁻]i is critical for the hyperpolarizing, inhibitory action of GABAₐ and glycine (B1666218) receptors.[1] A loss of KCC2 function has been identified as a key pathological mechanism in a range of neurological and psychiatric conditions, including neuropathic pain, epilepsy, spinal cord injury (SCI), traumatic brain injury (TBI), and spasticity.[1][3][4] By enhancing KCC2 activity, this compound aims to restore neuronal Cl⁻ homeostasis and re-establish GABAergic inhibition, offering a promising therapeutic strategy for these disorders.[1][4]

Mechanism of Action

This compound administration leads to the restoration of KCC2 function at the neuronal membrane. One identified mechanism involves the prevention of KCC2 degradation by restoring its phosphorylation at the Serine 940 (S940) residue, a key site for regulating its stability and membrane localization.[4][5] This action is linked to the modulation of Protein Kinase C delta (PKCδ) activity.[4] The ultimate effect is enhanced Cl⁻ extrusion, which lowers intracellular Cl⁻ levels and restores the hyperpolarizing inhibitory postsynaptic potentials mediated by GABAₐ receptors.[1][3]

CLP290_Mechanism_of_Action cluster_pathology Pathological State (e.g., TBI, SCI) cluster_intervention This compound Intervention TBI Neurotrauma (TBI, SCI) PKC_mod PKCδ-pY311 Modification TBI->PKC_mod KCC2_dephos Decreased KCC2-pS940 PKC_mod->KCC2_dephos KCC2_deg KCC2 Degradation & Downregulation KCC2_dephos->KCC2_deg High_Cl High Intracellular [Cl⁻]i KCC2_deg->High_Cl GABA_excite Excitatory GABA Response High_Cl->GABA_excite This compound This compound Administration This compound->PKC_mod Inhibits PKC_rest Restored Membrane PKCδ This compound->PKC_rest KCC2_phos Restored KCC2-pS940 PKC_rest->KCC2_phos KCC2_stab KCC2 Membrane Stabilization KCC2_phos->KCC2_stab Low_Cl Low Intracellular [Cl⁻]i KCC2_stab->Low_Cl GABA_inhibit Restored Inhibitory GABA Response Low_Cl->GABA_inhibit

Caption: this compound signaling pathway restoring GABAergic inhibition.[4][5]

Quantitative Data Summary

The administration of this compound has been investigated across various rat models, routes, and dosages. The following tables summarize these parameters to facilitate experimental design.

Table 1: this compound Administration Parameters in Rat Studies

Study Type/Model Rat Strain Administration Route Dosage Vehicle Reference(s)
Neuropathic Pain (PNI) Sprague-Dawley Oral (p.o.) 100 mg/kg 20% 2-hydroxypropyl-β-cyclodextrin [1]
Spinal Cord Injury (SCI) Sprague-Dawley Intragastric (i.g.) 50 mg/kg/day 50% PEG300 + 50% saline [3]
Traumatic Brain Injury (TBI) Not Specified Not Specified 50 mg/kg Not Specified [4]
Sedation in Neonates Wistar Oral (p.o.) 100 mg/kg Not Specified [2][6]
Hindlimb Suspension Wistar Intraperitoneal (i.p.) 100 mg/kg/day 15% cyclodextrin (B1172386) solution [7]
Pharmacokinetics Sprague-Dawley IV, IP, PO Not Specified 20% 2-hydroxypropyl-β-cyclodextrin [1]

| Toxicology | Sprague-Dawley | Oral (gavage) | 200, 600, 2000 mg/kg/day | 20% Captisol |[1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

Parameter Route of Administration Value Notes Reference
Half-life Not Specified ~5 hours This compound is a prodrug of CLP257. [8]

| Peak Plasma Level | Oral (p.o.) | 30-60 minutes | Time point used for subsequent biochemical analysis. |[2][6] |

Experimental Protocols

Detailed methodologies for key in vivo experiments involving this compound administration in rats are provided below.

Protocol 1: Oral Administration (Gavage) of this compound

This protocol is suitable for studies requiring precise oral dosing, such as in neuropathic pain, toxicology, and neonatal sedation models.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin, 50% PEG300/saline)[1][3]

  • Oral gavage needles (flexible-tipped recommended for safety)

  • Appropriately sized syringes (e.g., 1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the precise volume for administration.

  • Drug Preparation: Prepare the this compound solution in the chosen vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 250g rat, the total dose is 25 mg). Ensure the solution is homogenous.

  • Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.

  • Gavage: a. Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to estimate the correct insertion depth. b. Gently insert the needle into the mouth, passing it over the tongue towards the esophagus. c. Advance the needle smoothly to the predetermined depth. If resistance is met, withdraw immediately and restart. d. Depress the syringe plunger slowly and steadily to deliver the solution.

  • Post-Administration: a. Withdraw the needle in a single, smooth motion. b. Return the animal to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress).

Protocol_Oral_Gavage start Start weigh 1. Weigh Rat start->weigh prepare 2. Prepare this compound Solution weigh->prepare restrain 3. Restrain Animal prepare->restrain gavage 4. Perform Gavage restrain->gavage monitor 5. Monitor Animal gavage->monitor end_proc End monitor->end_proc

Caption: Workflow for oral administration of this compound via gavage.

Protocol 2: Intraperitoneal (IP) Injection of this compound

This protocol is used for systemic delivery of this compound, as demonstrated in studies of hindlimb suspension.[7]

Materials:

  • This compound

  • Vehicle (e.g., 15% cyclodextrin solution)[7]

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Drug Preparation: Prepare the this compound solution in the chosen vehicle. The solution should be filtered through a 0.22 µm bacterial filter for sterility.[7]

  • Animal Restraint: Properly restrain the rat to expose the abdomen. The animal can be placed on its back with its head tilted down to move abdominal organs away from the injection site.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Injection: a. Lift the skin slightly and insert the needle at a 30-45 degree angle. b. Penetrate the abdominal wall. A slight "pop" may be felt. c. Gently aspirate by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate entry into a vessel or organ. d. If the aspiration is clear, inject the solution slowly.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol_IP_Injection start Start prepare 1. Prepare Sterile This compound Solution start->prepare restrain 2. Restrain Animal & Expose Abdomen prepare->restrain inject 3. Inject into Lower Abdominal Quadrant restrain->inject aspirate 4. Aspirate to Check Needle Placement inject->aspirate deliver 5. Deliver Solution Slowly aspirate->deliver monitor 6. Withdraw Needle & Monitor Animal deliver->monitor end_proc End monitor->end_proc

Caption: Workflow for intraperitoneal injection of this compound.

Protocol 3: Pharmacokinetic Blood Sampling

This protocol details the procedure for collecting blood samples to analyze the pharmacokinetic profile of this compound and its active metabolite, CLP257.[1]

Materials:

  • Anesthetic (if required by institutional guidelines)

  • Blood collection tubes containing an anticoagulant (e.g., Na₂-EDTA)

  • Lancets or small gauge needles for vein puncture

  • Capillary tubes

  • Centrifuge

  • -80°C freezer

Procedure:

  • Pre-dose Sample: Before this compound administration, collect a baseline blood sample (approx. 0.5 mL).

  • Administration: Administer this compound via the desired route (IV, IP, or PO).[1]

  • Post-dose Sampling: Collect blood samples (approx. 0.5 mL each) from the saphenous vein at specified time points post-administration. A typical schedule includes: 0.25, 0.5, 1, 2, 4, and 7 hours.[1]

  • Sample Handling: a. Keep collected blood samples on ice until processing. b. Centrifuge the samples to separate the plasma. c. Carefully collect the plasma supernatant.

  • Storage: Store the plasma samples frozen at -80°C pending analysis by Liquid Chromatography-Mass Spectrometry (LC/MS).[1]

Protocol_PK_Sampling start Start pre_dose 1. Collect Pre-Dose Blood Sample start->pre_dose administer 2. Administer this compound pre_dose->administer post_dose 3. Collect Post-Dose Samples (0.25, 0.5, 1, 2, 4, 7h) administer->post_dose process 4. Place on Ice, Centrifuge for Plasma post_dose->process store 5. Store Plasma at -80°C process->store analyze 6. Analyze by LC/MS store->analyze end_proc End analyze->end_proc

Caption: Workflow for pharmacokinetic blood sampling in rats.[1]

Protocol 4: Rotorod Assay for Motor Performance

This assay is used to evaluate the effect of this compound on motor coordination and balance, often in comparison to other drugs like Pregabalin.[1]

Materials:

  • Accelerating rotorod apparatus

  • This compound and vehicle solutions

  • Timer

Procedure:

  • Acclimation & Training: Acclimate rats to the testing room. Train the animals on the rotorod for a set number of trials until a stable baseline performance is achieved.

  • Baseline Measurement: On the day of the test, measure the time each animal can stay on the accelerating rod. Perform two baseline trials for each animal.[1]

  • Administration: Administer this compound or vehicle orally.[1]

  • Post-dose Testing: Measure rotorod performance again 2 hours after administration.[1]

  • Data Analysis: Results are typically expressed as the percentage of the pre-dose time spent on the rod for each group. This allows for assessment of motor impairment.[1]

Protocol_Rotorod start Start train 1. Acclimate & Train Rats on Rotorod start->train baseline 2. Measure Baseline Performance (Pre-Dose) train->baseline administer 3. Administer this compound or Vehicle Orally baseline->administer wait 4. Wait for 2 Hours administer->wait post_test 5. Measure Performance Again (Post-Dose) wait->post_test analyze 6. Analyze Data (% of Baseline) post_test->analyze end_proc End analyze->end_proc

Caption: Workflow for the Rotorod assay to assess motor function.[1]

References

Application Notes and Protocols for the In Vitro Application of CLP290 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290 is an orally available prodrug of CLP257, a compound identified as a selective enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride ([Cl⁻]i) concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. In various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and trauma, KCC2 function is often impaired, leading to an accumulation of intracellular chloride and a subsequent shift of GABAergic signaling from inhibitory to excitatory.

This compound, through its active metabolite CLP257, is investigated for its potential to restore KCC2 function, thereby lowering intracellular chloride and re-establishing GABAergic inhibition. These application notes provide detailed protocols for the in vitro use of this compound in primary neuron cultures to study its effects on neuronal function.

It is important to note that while the initial discovery of CLP257 pointed towards direct KCC2 activation, subsequent studies have presented conflicting evidence, with some suggesting a mechanism involving the potentiation of GABAA receptor activity.[1][2] Researchers should consider this controversy when interpreting their results.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of CLP257, the active form of this compound.

Parameter Cell Type Compound Concentration Effect Reference
GABAA Current Potentiation (EC₅₀)Cultured Hippocampal NeuronsCLP2574.9 µMPotentiation of muscimol-activated currents[1][3]
Chloride Transport RestorationSpinal Slices (BDNF-treated)CLP25725 µM26% increase in Cl⁻ accumulation rate[4]
Chloride Transport RestorationSpinal Slices (BDNF-treated)CLP257100 µMComplete restoration of Cl⁻ transport to control levels[4]
EGABA HyperpolarizationSpinal Dorsal Horn Neurons (PNI model)CLP25725 µMSignificant hyperpolarization of EGABA[4]
Ictal-like Discharge DurationOrganotypic Hippocampal SlicesCLP2571 µM and 30 µMConcentration-dependent reduction in duration[5]

PNI: Peripheral Nerve Injury; BDNF: Brain-Derived Neurotrophic Factor

Parameter Experimental Model Compound Observation Reference
KCC2 Ser940 PhosphorylationTat-transgenic mice (in vivo)This compoundRescued the reduction in pS940-KCC2[6]
KCC2 Membrane ExpressionPNI rats (in vivo)CLP257Increased membrane KCC2 levels[7]

Experimental Protocols

Primary Hippocampal/Cortical Neuron Culture

This protocol describes the preparation of primary neuron cultures from embryonic rodents, suitable for this compound application.

Materials:

  • Timed-pregnant rat (E18) or mouse (E16)

  • Hibernate-E medium (or equivalent)

  • Papain or Trypsin

  • DNase I

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045) (optional)

  • Culture plates or coverslips

Procedure:

  • Coating: Coat culture surfaces with poly-D-lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced neuronal adhesion and health, a subsequent coating with laminin (5 µg/mL) can be performed for at least 4 hours at 37°C.

  • Dissection: Euthanize the pregnant animal according to approved institutional protocols. Dissect the embryos and isolate the hippocampi or cortices in ice-cold Hibernate-E medium.

  • Digestion: Transfer the tissue to a sterile tube and incubate in a papain or trypsin solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.

  • Dissociation: Carefully remove the digestion solution and wash the tissue with plating medium (Neurobasal with supplements). Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons onto the coated surfaces at a desired density (e.g., 2.5 x 10⁵ cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a partial media change every 3-4 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).

This compound/CLP257 Treatment

This compound is the prodrug and will be hydrolyzed to the active compound CLP257 in culture. Alternatively, CLP257 can be used directly.

Materials:

  • This compound or CLP257

  • DMSO (vehicle)

  • Primary neuron cultures (DIV 7-21)

Procedure:

  • Stock Solution: Prepare a stock solution of this compound or CLP257 in DMSO (e.g., 10-100 mM). Store at -20°C.

  • Working Concentration: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Remove a portion of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound/CLP257 or vehicle.

  • Incubation: Incubate the cultures for the desired duration (e.g., acute treatment for minutes to hours, or chronic treatment for several days) before proceeding with downstream assays.

Measurement of Intracellular Chloride ([Cl⁻]i)

a) Gramicidin (B1672133) Perforated Patch-Clamp for EGABA Measurement

This electrophysiological technique allows for the measurement of the GABA reversal potential (EGABA), which is used to calculate [Cl⁻]i, while maintaining the endogenous intracellular chloride concentration.

Materials:

  • Patch-clamp setup (amplifier, micromanipulator, data acquisition system)

  • Borosilicate glass capillaries

  • Gramicidin

  • Pipette solution (e.g., in mM: 150 KCl, 10 HEPES; pH 7.2)

  • Extracellular solution (e.g., in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

  • GABA or muscimol

Procedure:

  • Prepare a stock solution of gramicidin in DMSO and dilute it into the pipette solution to a final concentration of 20-80 µg/mL. Sonicate briefly to aid dissolution.

  • Back-fill the tip of the patch pipette with gramicidin-free solution and then fill the remainder of the pipette with the gramicidin-containing solution.

  • Establish a giga-ohm seal on a neuron.

  • Monitor the access resistance until it stabilizes (typically 15-45 minutes), indicating successful perforation of the membrane.

  • In voltage-clamp mode, hold the neuron at different potentials and apply brief puffs of GABA or muscimol.

  • Measure the resulting current at each holding potential to determine the reversal potential (EGABA), where the current reverses its polarity.

  • Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]o/[Cl⁻]i), where R is the gas constant, T is the absolute temperature, z is the valence of chloride (-1), and F is the Faraday constant.

b) Genetically Encoded Chloride Indicators (e.g., SuperClomeleon)

This method uses fluorescence imaging to monitor [Cl⁻]i.

Procedure:

  • Transfect primary neurons with a plasmid encoding a chloride-sensitive fluorescent protein.

  • Perform fluorescence microscopy, exciting the donor and acceptor fluorophores and measuring their emission intensities.

  • The ratio of the emission intensities is dependent on the intracellular chloride concentration.

  • Calibrate the fluorescence ratio to absolute [Cl⁻]i values using solutions with known chloride concentrations in the presence of ionophores.

Western Blotting for KCC2 and Phospho-KCC2 (Ser940)

Procedure:

  • Lyse the treated and control neuron cultures in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total KCC2 and phospho-KCC2 (Ser940) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and normalize the phospho-KCC2 signal to the total KCC2 signal. A loading control such as β-actin or GAPDH should also be used.[6][8]

Cell Viability Assay (e.g., MTT Assay)

Procedure:

  • After treatment with this compound, add MTT solution to the culture medium and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of KCC2 Regulation

KCC2_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CLP257 CLP257 This compound->CLP257 Hydrolysis PKC PKC CLP257->PKC Activates? KCC2_inactive KCC2 (Inactive) PKC->KCC2_inactive Phosphorylates S940 KCC2_active KCC2-pS940 (Active) at membrane KCC2_inactive->KCC2_active Activation & Membrane Stabilization Cl_out Cl⁻ Efflux KCC2_active->Cl_out GABA_Inhibition Restored GABAergic Inhibition Cl_out->GABA_Inhibition

Caption: Proposed signaling pathway for this compound-mediated KCC2 activation.

Experimental Workflow for this compound In Vitro Testing

Experimental_Workflow cluster_assays Assays Culture 1. Primary Neuron Culture (e.g., Hippocampal) Treatment 2. Treat with this compound/CLP257 (Varying concentrations and durations) Culture->Treatment Assays 3. Perform Assays Treatment->Assays Analysis 4. Data Analysis & Interpretation Assays->Analysis Electro Electrophysiology (Measure EGABA) Electro->Analysis Imaging Chloride Imaging (Measure [Cl⁻]i) Imaging->Analysis WB Western Blot (KCC2 & pS940 levels) WB->Analysis Viability Cell Viability (e.g., MTT) Viability->Analysis

Caption: General experimental workflow for evaluating this compound in primary neurons.

References

Application Notes and Protocols for CLP290 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290 is a novel therapeutic agent that acts as a specific enhancer of the K⁺-Cl⁻ cotransporter 2 (KCC2), a neuron-specific chloride extruder crucial for maintaining inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including traumatic brain injury (TBI), epilepsy, and Rett syndrome.[4][5][6] this compound, a prodrug of CLP257, is designed to cross the blood-brain barrier (BBB) to exert its therapeutic effects within the CNS.[3] These application notes provide detailed protocols for the delivery of this compound in both in vivo and in vitro settings to facilitate research into its therapeutic potential.

Data Presentation

In Vivo Administration of this compound

The following table summarizes the commonly used dosages and vehicles for this compound administration in rodent models, based on published studies. Direct comparative pharmacokinetic data for brain concentration following different delivery methods are limited; however, both oral and intraperitoneal routes have been shown to be effective in preclinical models.[4][5][7][8]

Parameter Oral Gavage (p.o.) Intraperitoneal Injection (i.p.) References
Species Rat, MouseRat, Mouse[4][5][7][8]
Dosage Range 50 - 100 mg/kg50 - 100 mg/kg[4][5][7][8]
Common Vehicles 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in distilled water or saline; 50% PEG300 + 50% saline20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in distilled water or saline[5][7][8]
Frequency Once dailyOnce daily[4][8]
Reported Effects Rescue of KCC2 function, neuroprotection, anti-seizure effects, enhanced sedative effects of midazolamRestoration of KCC2 function, neuroprotection, anti-seizure effects[4][5][6]

Experimental Protocols

In Vivo Delivery Methods

1. Protocol for Oral Gavage (p.o.) Administration of this compound in Mice

This protocol is designed for the oral administration of this compound to mice, a common method for systemic delivery in preclinical studies.

Materials:

  • This compound

  • Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile water)

  • Sterile water or saline

  • Vortex mixer

  • Analytical balance

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution (e.g., 20% w/v HPCD in sterile water) by dissolving the HPCD in water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.

    • Weigh the calculated amount of this compound and suspend it in the prepared vehicle.

    • Vortex the suspension thoroughly to ensure homogeneity. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the this compound suspension to administer. The typical dosing volume is 10 mL/kg.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth and mark it.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress for at least 15 minutes post-administration.

2. Protocol for Intraperitoneal (i.p.) Injection of this compound in Rats

This protocol describes the intraperitoneal injection of this compound in rats, another widely used method for systemic administration.

Materials:

  • This compound

  • Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Analytical balance

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of this compound Formulation:

    • Follow the same procedure as for oral gavage to prepare the this compound suspension in the appropriate vehicle (e.g., 20% HPCD in sterile saline).

  • Animal Handling and Injection:

    • Weigh each rat to calculate the injection volume. The typical injection volume is up to 10 mL/kg.

    • Properly restrain the rat to expose the abdomen. A two-person technique is recommended for safety.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that no blood or urine is drawn back, confirming correct placement.

    • Inject the this compound suspension slowly and steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of this compound across an in vitro BBB model using a Transwell system. This can be adapted for various brain endothelial cell lines (e.g., bEnd.3, hCMEC/D3) in monoculture or in co-culture with astrocytes.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates (12- or 24-well)

  • Brain microvascular endothelial cells (e.g., bEnd.3)

  • Astrocytes (for co-culture model)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Multi-well plate reader with fluorescence capabilities

  • LC-MS/MS for this compound quantification

Procedure:

  • Establishment of the In Vitro BBB Model:

    • Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).

    • Seed the brain endothelial cells onto the coated inserts at a high density to form a confluent monolayer.

    • For a co-culture model, seed astrocytes on the basolateral side of the insert or in the bottom of the companion plate.

    • Culture the cells until a tight monolayer is formed, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • On the day of the experiment, replace the culture medium in both the apical and basolateral chambers with pre-warmed assay buffer.

    • Add this compound (at a known concentration) and Lucifer yellow to the apical chamber (donor compartment).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver compartment) and replace with an equal volume of fresh assay buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Measure the fluorescence of Lucifer yellow in the collected samples to assess the integrity of the cell monolayer.

    • Quantify the concentration of this compound in the apical and basolateral samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for this compound using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of this compound transport to the receiver chamber (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of this compound in the donor chamber (µmol/cm³)

Western Blot Analysis of KCC2 Phosphorylation

This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of KCC2 at Serine 940 (pS940-KCC2) in brain tissue or cultured neurons.

Materials:

  • Brain tissue or cultured neurons treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS940-KCC2, anti-total KCC2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue or lyse cultured neurons in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-pS940-KCC2, anti-total KCC2, and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the pS940-KCC2 and total KCC2 signals to the loading control.

    • Calculate the ratio of pS940-KCC2 to total KCC2 to determine the effect of this compound on KCC2 phosphorylation.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound enhances KCC2 function. In conditions such as traumatic brain injury, altered activation of Protein Kinase C delta (PKCδ) leads to a decrease in the phosphorylation of KCC2 at Serine 940 (pS940), resulting in reduced KCC2 stability at the neuronal membrane.[4] this compound is believed to counteract this by inhibiting the detrimental modification of PKCδ, thereby restoring KCC2 phosphorylation and its chloride-extruding function.[4]

CLP290_Signaling_Pathway cluster_1 Signaling Cascade cluster_2 Cellular Outcome Insult Traumatic Brain Injury PKCd_activation Altered PKCδ Activation (pY311 modification) Insult->PKCd_activation KCC2_dephosphorylation Decreased KCC2 Phosphorylation (pS940) PKCd_activation->KCC2_dephosphorylation leads to KCC2_destabilization KCC2 Destabilization & Internalization KCC2_dephosphorylation->KCC2_destabilization Impaired_inhibition Impaired GABAergic Inhibition KCC2_destabilization->Impaired_inhibition This compound This compound This compound->PKCd_activation inhibits

Caption: Proposed mechanism of this compound action on KCC2.

Experimental Workflow for In Vivo this compound Delivery and Analysis

The following diagram outlines the general workflow for an in vivo study investigating the effects of this compound.

InVivo_Workflow start Start animal_model Animal Model of Neurological Disorder start->animal_model treatment_groups Treatment Groups (Vehicle vs. This compound) animal_model->treatment_groups administration This compound Administration (p.o. or i.p.) treatment_groups->administration behavioral_testing Behavioral Testing administration->behavioral_testing tissue_collection Brain Tissue Collection behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Western Blot for pKCC2) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vivo this compound studies.

Logical Relationship for In Vitro BBB Permeability Assay

This diagram illustrates the logical steps involved in performing an in vitro BBB permeability assay.

BBB_Permeability_Workflow start Start cell_culture Culture Brain Endothelial Cells on Transwell Inserts start->cell_culture teer_measurement Monitor Monolayer Integrity (TEER) cell_culture->teer_measurement add_compound Add this compound to Apical Chamber teer_measurement->add_compound sample_collection Collect Samples from Basolateral Chamber at Time Points add_compound->sample_collection quantification Quantify this compound Concentration (LC-MS/MS) sample_collection->quantification calculate_papp Calculate Apparent Permeability (Papp) quantification->calculate_papp end End calculate_papp->end

Caption: Workflow for in vitro BBB permeability assay.

References

Application Notes and Protocols for Measuring KCC2 Activity Following CLP290 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The K+-Cl- cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations ([Cl-]i) in mature neurons.[1][2] This low [Cl-]i is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodevelopmental disorders, making it a promising therapeutic target.[1][2][4] CLP290 is an orally available activator of KCC2 that has shown potential in preclinical models for treating such conditions.[5] It is a prodrug of CLP257 and is believed to enhance KCC2 function, in part by promoting its membrane localization and preventing its degradation.[2][6][7][8]

These application notes provide detailed protocols for measuring the activity of KCC2 in response to this compound treatment, utilizing established electrophysiological, fluorescence-based, and biochemical assays.

Data Presentation

Table 1: Summary of this compound Effects on KCC2 Activity and Expression

Parameter MeasuredExperimental SystemThis compound Concentration/DoseObserved EffectReference
KCC2 Activity (Cl- extrusion)Cultured Hippocampal Neurons10 µM (CLP-257)Increased somato-dendritic EGABA gradient[9]
KCC2-mediated Tl+ influxHEK293 cells overexpressing KCC250 µM (CLP-257)No significant increase in Tl+ influx[10]
KCC2 Membrane ExpressionRat model of Traumatic Brain Injury50 mg/kgPrevented loss of oligomeric KCC2 from the membrane[6]
KCC2 Phosphorylation (pS940)Rat model of Traumatic Brain Injury50 mg/kgRestored KCC2-pS940 to normal levels[6]
KCC2 Protein Expression (Total)Neonatal Rat Cortex100 mg/kgNo significant change in total KCC2 expression[11]
KCC2 Membrane FractionNeonatal Rat Cortex100 mg/kgNo significant change in the ratio of membrane to total KCC2[11]
KCC2 Membrane LocalizationHIV Tat-Transgenic Mice50 mg/kgRestored KCC2 levels in membrane fractions[7]

Signaling Pathway and Experimental Workflow Diagrams

CLP290_KCC2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol KCC2_inactive KCC2 (Inactive) KCC2_active KCC2 (Active) pS940 PKC_delta_mem PKCδ PKC_delta_mem->KCC2_active Phosphorylates S940 This compound This compound (Prodrug) CLP257 CLP257 (Active) This compound->CLP257 Metabolism CLP257->KCC2_active Enhances activity & membrane stability PKC_delta_cyto PKCδ (pY311) (Inactive at membrane) CLP257->PKC_delta_cyto Inhibits pY311 PKC_delta_cyto->KCC2_inactive Promotes dephosphorylation & internalization PP1 PP1 PP1->KCC2_inactive Dephosphorylates S940 TBI Traumatic Brain Injury (or other insult) TBI->PKC_delta_cyto Induces pY311 KCC2_Activity_Workflow cluster_setup Experimental Setup cluster_assays KCC2 Activity Measurement cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or HEK293 expressing KCC2 CLP290_Treatment Treat with this compound or Vehicle Cell_Culture->CLP290_Treatment Patch_Clamp Gramicidin Perforated Patch-Clamp CLP290_Treatment->Patch_Clamp Thallium_Flux Thallium Flux Assay CLP290_Treatment->Thallium_Flux Chloride_Imaging Chloride Imaging CLP290_Treatment->Chloride_Imaging Analysis Quantify E_GABA shift, Tl+ influx rate, or [Cl-]i recovery rate Patch_Clamp->Analysis Thallium_Flux->Analysis Chloride_Imaging->Analysis

References

Application Notes and Protocols for CLP290 Treatment in Chronic Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key pathological mechanism implicated in various neuropathic pain states is the dysfunction of the K-Cl cotransporter 2 (KCC2) in neurons of the central nervous system. Reduced KCC2 activity leads to an accumulation of intracellular chloride, impairing the hyperpolarizing inhibitory effects of GABAergic neurotransmission. This disinhibition contributes to the central sensitization and hyperexcitability characteristic of neuropathic pain.

CLP290 is a selective activator of KCC2, representing a promising therapeutic agent for restoring inhibitory tone and alleviating neuropathic pain.[1][2] These application notes provide detailed protocols and a summary of the treatment timelines for this compound in preclinical models of chronic neuropathic pain, including spinal cord injury, brachial plexus avulsion, and peripheral nerve injury.

Mechanism of Action: this compound and KCC2-Mediated Inhibition

This compound acts as a potent and selective enhancer of KCC2 activity. In chronic neuropathic pain states, the expression and/or function of KCC2 is often downregulated. This leads to a disruption of the chloride gradient across the neuronal membrane. Consequently, the activation of GABA-A receptors, which are permeable to chloride ions, results in a less hyperpolarizing or even depolarizing postsynaptic potential, thereby diminishing inhibitory neurotransmission. This compound reverses this pathological state by promoting KCC2-mediated chloride extrusion, which restores the low intracellular chloride concentration necessary for effective GABAergic inhibition.[1][3] This restoration of inhibitory signaling helps to normalize neuronal excitability within pain pathways and alleviate hypersensitivity.[1]

CLP290_Mechanism_of_Action cluster_0 Healthy Neuron cluster_1 Neuropathic Pain State cluster_2 This compound Treatment High KCC2 Activity High KCC2 Activity Low [Cl-]i Low [Cl-]i High KCC2 Activity->Low [Cl-]i GABA-A Receptor Activation GABA-A Receptor Activation Low [Cl-]i->GABA-A Receptor Activation Hyperpolarization (Inhibition) Hyperpolarization (Inhibition) GABA-A Receptor Activation->Hyperpolarization (Inhibition) Low KCC2 Activity Low KCC2 Activity High [Cl-]i High [Cl-]i Low KCC2 Activity->High [Cl-]i GABA-A Receptor Activation_NP GABA-A Receptor Activation High [Cl-]i->GABA-A Receptor Activation_NP Depolarization (Disinhibition) Depolarization (Disinhibition) GABA-A Receptor Activation_NP->Depolarization (Disinhibition) This compound This compound Restored KCC2 Activity Restored KCC2 Activity This compound->Restored KCC2 Activity Restored Low [Cl-]i Restored Low [Cl-]i Restored KCC2 Activity->Restored Low [Cl-]i GABA-A Receptor Activation_Treat GABA-A Receptor Activation Restored Low [Cl-]i->GABA-A Receptor Activation_Treat Restored Hyperpolarization (Inhibition) Restored Hyperpolarization (Inhibition) GABA-A Receptor Activation_Treat->Restored Hyperpolarization (Inhibition) Neuropathic Pain State Neuropathic Pain State Neuropathic Pain State->this compound Intervention SCI_Workflow acclimation Acclimation (1 week) baseline Baseline Behavioral Testing (Von Frey, Plantar Test) acclimation->baseline surgery T10 Laminectomy and Spinal Cord Contusion Injury baseline->surgery post_op_care Post-operative Care and Recovery (7 days) surgery->post_op_care treatment This compound or Vehicle Administration (Daily for 14 days) post_op_care->treatment behavioral_testing Behavioral Assessments (Days 21, 35, 56) treatment->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia BPA_Workflow acclimation Acclimation baseline Baseline Mechanical Sensitivity Testing acclimation->baseline surgery Brachial Plexus Avulsion (C7 root) baseline->surgery post_op_recovery Post-operative Recovery (7 days) surgery->post_op_recovery treatment This compound or Vehicle Administration (Daily for 5 days) post_op_recovery->treatment behavioral_assessment Mechanical Sensitivity Testing (Post-treatment) treatment->behavioral_assessment endpoint Endpoint behavioral_assessment->endpoint CCI_Workflow acclimation Acclimation baseline Baseline Behavioral Testing acclimation->baseline surgery Chronic Constriction Injury (CCI) of the Sciatic Nerve baseline->surgery pain_development Pain Development (e.g., 7-14 days) surgery->pain_development treatment_initiation Initiate this compound or Vehicle Treatment pain_development->treatment_initiation behavioral_monitoring Monitor Behavioral Responses (During and Post-treatment) treatment_initiation->behavioral_monitoring endpoint Endpoint behavioral_monitoring->endpoint

References

Application Notes and Protocols for CLP290 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP290 is a prodrug of its active form, CLP257, and is recognized as a potent and selective functional enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1][4] In various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and traumatic brain injury, the function of KCC2 is often impaired, leading to an excitatory or less inhibitory GABAergic response.[5] this compound has emerged as a valuable research tool and a potential therapeutic agent by restoring KCC2 function and thus re-establishing inhibitory GABAergic signaling.[1][5]

These application notes provide detailed protocols for the use of this compound in electrophysiology slice recordings, summarize key quantitative data from relevant studies, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound enhances KCC2 function primarily by preventing its dephosphorylation at the serine 940 (Ser940) residue.[1] This phosphorylation site is critical for the stability and membrane expression of the KCC2 protein. Protein Kinase C (PKC) is a key kinase that phosphorylates Ser940, thereby promoting KCC2 activity and its presence at the neuronal surface.[6][7] By inhibiting the dephosphorylation of Ser940, this compound effectively increases the functional pool of KCC2 transporters at the plasma membrane, leading to more efficient chloride extrusion and a restoration of the hyperpolarizing GABAergic gradient.[1]

Signaling Pathway of this compound Action

CLP290_Mechanism cluster_membrane Plasma Membrane KCC2 KCC2 pS940 pS940 Cl_out Cl- Extrusion KCC2->Cl_out mediates PKC PKC PKC->KCC2 This compound This compound Dephosph Dephosphorylation (Inhibited by this compound) This compound->Dephosph inhibits pS940->KCC2 stabilizes pS940->Dephosph GABA_Inhibition Restored GABAergic Inhibition Cl_out->GABA_Inhibition enables

Caption: this compound enhances KCC2 function by inhibiting the dephosphorylation of Serine 940.

Data Presentation

The following tables summarize the quantitative effects of CLP257 (the active form of this compound) on key electrophysiological parameters in brain slice recordings.

ParameterSpecies/ModelCLP257 ConcentrationEffectReference
GABA Reversal Potential (EGABA)Rat Spinal Cord Slices (BDNF-treated)25 µMHyperpolarizing shift[8]
GABA Reversal Potential (EGABA)Rat Spinal Cord Slices (Peripheral Nerve Injury)25 µMHyperpolarizing shift[8]
Somato-dendritic EGABA GradientRat Hippocampal Neurons100 µMIncreased from 5.3±1.1 to 9.7±1.1 mV/100 µm[9]
Decay Time Constant of GABAAR currentsRat Hippocampal Neurons10 µMIncreased from 239.7±27.2 ms (B15284909) to 294.1±33.8 ms[9]
Decay Time Constant of GABAAR currentsRat Hippocampal Neurons100 µMIncreased from 124.4±9.1 ms to 218.2±21.1 ms[9]
ParameterSpecies/ModelCLP257 ConcentrationEffect on KCC2Reference
Cell Surface Expression (Monomers)Rat Spinal Cord Slices (BDNF-treated)Not specifiedIncreased[8]
Cell Surface Expression (Dimers)Rat Spinal Cord Slices (BDNF-treated)Not specifiedIncreased[8]
Total KCC2 ExpressionRat Spinal Cord Slices (BDNF-treated)Not specifiedNo significant effect[8]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol outlines the general procedure for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold cutting solution to clear blood and cool the brain.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-400 µm).

  • Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and allow them to recover for at least 30-60 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effects of this compound on neuronal properties, such as the GABA reversal potential (EGABA).

Materials:

  • Prepared acute brain slices

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Glass micropipettes (3-6 MΩ resistance)

  • Intracellular solution (K-gluconate or CsCl-based, depending on the experiment)

  • Recording aCSF

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Perfusion system

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).

  • Visually identify a healthy neuron using differential interference contrast (DIC) optics.

  • Approach the neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording.

  • Application of this compound:

    • Prepare the desired final concentration of this compound (or its active form CLP257, typically 10-100 µM) in the recording aCSF. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) to avoid off-target effects.

    • Switch the perfusion from control aCSF to the this compound-containing aCSF.

    • Allow sufficient time for the drug to perfuse and take effect (typically 5-15 minutes).

  • Measurement of EGABA:

    • Use a gramicidin-perforated patch or voltage-clamp recordings with varying holding potentials to determine the reversal potential of GABAA receptor-mediated currents.

    • Evoke GABAergic currents by local application of a GABAA receptor agonist (e.g., muscimol) or by electrical stimulation of inhibitory inputs.

    • Measure the current amplitude at different holding potentials and plot the I-V relationship to determine EGABA.

  • Record other parameters of interest, such as spontaneous or evoked inhibitory postsynaptic currents (IPSCs), before and after this compound application.

Experimental Workflow for this compound Electrophysiology

CLP290_Workflow Prep Acute Brain Slice Preparation Rec Slice Recovery Prep->Rec Patch Whole-Cell Patch Clamp Rec->Patch Baseline Baseline Recording (Control aCSF) Patch->Baseline CLP290_App This compound Application (Perfusion) Baseline->CLP290_App Post_Rec Post-Drug Recording CLP290_App->Post_Rec Analysis Data Analysis (e.g., ΔE_GABA) Post_Rec->Analysis

Caption: A typical workflow for investigating the effects of this compound using slice electrophysiology.

Troubleshooting and Considerations

  • Solubility: this compound and CLP257 may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in a suitable solvent like DMSO and then dilute to the final concentration in aCSF immediately before use. Sonication may aid in dissolution.

  • Stability: The stability of this compound/CLP257 in solution over time should be considered. It is recommended to use freshly prepared solutions for each experiment.

  • Concentration: The effective concentration of this compound/CLP257 can vary depending on the experimental model and the specific endpoint being measured. A concentration-response curve should be generated to determine the optimal concentration for a particular study.

  • Control Experiments: Always include appropriate vehicle controls (e.g., aCSF with the same concentration of DMSO used for the drug solution) to account for any potential effects of the solvent.

  • Recording Stability: Ensure stable whole-cell recordings before and during drug application. Monitor access resistance and input resistance throughout the experiment to ensure the health of the recorded neuron.

By following these protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the role of KCC2 in neuronal function and explore its therapeutic potential in various neurological disorders.

References

Application Notes and Protocols: Immunofluorescence Staining for KCC2 after CLP290 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific chloride extruder crucial for maintaining low intracellular chloride concentrations in mature neurons. This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1][2][3] Dysfunction or downregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and neurotrauma, leading to an excitatory/inhibitory imbalance in neuronal circuits.[1][4] Consequently, KCC2 has emerged as a promising therapeutic target for these conditions.[1][5]

CLP290 is an orally available prodrug of the KCC2 enhancer CLP257.[1][6] It has been shown to potentiate KCC2 activity, enhance its membrane expression, and restore chloride transport in neurons where KCC2 function is compromised.[1][4] A key mechanism of this compound's action involves the modulation of KCC2 phosphorylation, particularly at the Serine 940 (S940) residue, which is critical for the transporter's stability at the plasma membrane.[7][8][9]

These application notes provide a detailed protocol for the immunofluorescence staining of KCC2 in tissue samples following the administration of this compound. This technique is vital for visualizing and quantifying changes in KCC2 expression and subcellular localization, thereby offering a method to assess the efficacy of this compound and similar KCC2-modulating compounds.

Data Presentation: Effects of this compound on KCC2

The following tables summarize quantitative data from studies investigating the impact of this compound on KCC2 expression and phosphorylation.

Table 1: Effect of this compound on KCC2 Protein Levels and Phosphorylation

Experimental ModelTreatment GroupOutcome MeasurePercentage Change vs. Control/VehicleReference
HIV Tat-Transgenic Mice (Striatum)Tat + VehicleTotal KCC2↓ (p < 0.01)[7]
Tat + this compoundTotal KCC2No significant rescue[7]
Tat + VehiclepS940-KCC2↓ (p < 0.01)[7]
Tat + this compoundpS940-KCC2↑ (p < 0.05 vs. Tat + Vehicle)[7]
Tat + VehicleMembrane KCC2↓ (p < 0.01)[7]
Tat + this compoundMembrane KCC2↑ (p < 0.05 vs. Tat + Vehicle)[7]
Rat Model of Traumatic Brain Injury (TBI)TBI + this compound (50 mg/kg)Oligomeric KCC2Prevents loss[9]
TBI + this compound (50 mg/kg)KCC2-pS940Restored to sham levels[9]

Table 2: this compound Administration Details from Preclinical Studies

Animal ModelThis compound DosageAdministration RouteFrequency & DurationKey FindingReference
Morphine-Treated Rats100 mg/kgOral GavageTwice a day for 7 daysRestores Cl⁻ transport in dorsal horn neurons[6]
Rat Model of Neuropathic PainNot specifiedSystemicNot specifiedAlleviates hypersensitivity[5]
Rat Model of TBI50 mg/kgNot specifiedOne day post-injuryPrevents loss of oligomeric KCC2[9]
HIV Tat-Transgenic MiceNot specifiedNot specifiedNot specifiedRestores membrane localization of KCC2[7]

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining of KCC2 in brain tissue sections.

Protocol: KCC2 Immunofluorescence Staining of Brain Sections

1. Tissue Preparation

  • Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating it in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.

  • Embed the tissue in a suitable cryo-embedding medium (e.g., OCT) and freeze.

  • Cut tissue sections at a thickness of 30-40 µm using a cryostat or vibratome and store them in a cryoprotectant solution at -20°C until use.[10]

2. Staining Procedure

  • Washing: Wash free-floating sections three times in PBS for 5-10 minutes each to remove the cryoprotectant.

  • Antigen Retrieval (Optional but Recommended): For improved antibody penetration and epitope exposure, perform antigen retrieval. A common method is to incubate sections in a citrate-based buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80-90°C for 20-30 minutes. Allow sections to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash sections twice in PBS for 5 minutes each.

    • Incubate sections in a blocking solution for 1-2 hours at room temperature. The blocking solution typically contains:

      • 0.3% Triton X-100 in PBS (for permeabilization)

      • 5-10% Normal Serum (from the same species as the secondary antibody, e.g., Normal Goat Serum)

      • 1% Bovine Serum Albumin (BSA)

  • Primary Antibody Incubation:

    • Dilute the primary antibody against KCC2 in an antibody dilution buffer (e.g., PBS with 1% BSA, 0.1% Triton X-100). A commonly used antibody is a rabbit polyclonal anti-KCC2 (e.g., Millipore 07-432) at a dilution of 1:500.[10]

    • Incubate the sections with the primary antibody solution overnight to 48 hours at 4°C with gentle agitation.

  • Washing: Wash the sections three to four times in PBS or PBS with 0.1% Tween 20 (PBS-T) for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute a fluorophore-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., Goat anti-Rabbit IgG Alexa Fluor 488 or Cy3) in the antibody dilution buffer. A typical dilution is 1:200 to 1:1000.

    • Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[10]

  • Washing: Wash the sections three to four times in PBS-T for 10 minutes each, protected from light.

  • Counterstaining (Optional): To visualize cell nuclei, incubate sections with a nuclear stain like DAPI (4′,6-diamidino-2-phenylindole) or Hoechst for 5-10 minutes.

  • Mounting:

    • Perform a final wash in PBS.

    • Mount the sections onto glass slides.

    • Allow the slides to air dry briefly.

    • Apply an anti-fade mounting medium and place a coverslip over the tissue.

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

3. Imaging and Analysis

  • Image the stained sections using a confocal or epifluorescence microscope.

  • Use consistent acquisition settings (e.g., laser power, gain, pinhole size) across all experimental groups to allow for accurate comparison.

  • For quantitative analysis, measure the immunofluorescence intensity or optical density in defined regions of interest (e.g., perisomatic region of specific neurons).[11][12] Software such as ImageJ or Fiji can be used for this purpose.

  • Normalize the KCC2 fluorescence intensity to a control or background region.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CLP290_Mechanism_of_Action cluster_0 Cell Membrane KCC2_inactive KCC2 (Low Membrane Stability) KCC2_active KCC2 (High Membrane Stability) Phosphorylated at S940 Inhibition Enhanced GABAergic Inhibition KCC2_active->Inhibition This compound This compound Administration PKC_delta Protein Kinase C δ (PKCδ) This compound->PKC_delta Activates / Promotes Membrane Localization PKC_delta->KCC2_active Phosphorylates S940 PP1 Protein Phosphatase 1 (PP1) PP1->KCC2_active Dephosphorylates S940

Caption: Proposed signaling pathway for this compound's action on KCC2.

Immunofluorescence_Workflow start Tissue Preparation (Perfusion & Fixation) sectioning Cryosectioning (30-40 µm) start->sectioning wash1 Wash Sections (PBS) sectioning->wash1 blocking Blocking & Permeabilization (Normal Serum, Triton X-100) wash1->blocking primary_ab Primary Antibody Incubation (Anti-KCC2, 4°C Overnight) blocking->primary_ab wash2 Wash Sections (PBS-T) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated, RT) wash2->secondary_ab wash3 Wash Sections (PBS-T) secondary_ab->wash3 mount Mounting on Slides (Antifade Medium) wash3->mount image Confocal Microscopy & Image Analysis mount->image

Caption: Experimental workflow for KCC2 immunofluorescence staining.

References

Application Notes and Protocols for Oral Gavage Administration of CLP290 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CLP290 is a novel, orally bioavailable prodrug of CLP257, which acts as a potent and selective activator of the neuron-specific K+-Cl- cotransporter KCC2.[1][2] KCC2 plays a crucial role in maintaining low intracellular chloride concentrations in neurons, which is essential for the hyperpolarizing and inhibitory actions of GABAA and glycine (B1666218) receptors.[3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spinal cord injury, and traumatic brain injury.[2][3][4][5][6][7] this compound has emerged as a promising therapeutic candidate for these conditions by restoring KCC2 function and enhancing chloride extrusion.[3][8] These application notes provide detailed protocols for the formulation and oral gavage administration of this compound in rodent models for preclinical research.

Data Presentation: this compound Formulation and Dosing

The following tables summarize key quantitative data for the preparation and administration of this compound in rodents.

Table 1: this compound Formulation for Oral Gavage

Formulation ComponentsConcentrationSuitabilityReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.08 mg/mLGeneral use, forms a clear solution.[1][9][1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLAlternative for improved solubility.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLSuitable for compounds with poor aqueous solubility; use with caution for long-term studies.[1][9][1]
20% 2-hydroxypropyl-β-cyclodextrinNot specifiedUsed in studies assessing motor performance.[3][3]
0.5% Carboxymethylcellulose0.66% this compoundSuspension used in neonatal rat studies.[6][7][6][7]
10% hydroxypropyl-β-cyclodextrinNot specifiedAlternative vehicle used in neonatal rat studies.[6][7][6][7]

Table 2: Reported this compound Dosages for Oral Gavage in Rodents

SpeciesDosageFrequencyTherapeutic AreaReference
Rat100 mg/kgTwice daily for 7 daysMorphine-induced hyperalgesia[1][9]
Rat50 mg/kgSingle doseTraumatic Brain Injury[4]
MouseDose-dependentNot specifiedSeizure suppression[5]
Neonatal Rat100 mg/kgSingle doseSedative effects of midazolam[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

This protocol describes the preparation of a common vehicle for the oral gavage of hydrophobic compounds like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mL/kg body weight).

  • Prepare a this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Prepare the Final Dosing Solution (Example for 1 mL):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound/DMSO stock solution to the PEG300 and vortex thoroughly to mix.

    • Add 50 µL of Tween 80 to the mixture and vortex again until homogenous.

    • Add 450 µL of saline to the solution and vortex thoroughly to ensure a clear and uniform solution.[1][9]

  • Final Check: Visually inspect the solution for any precipitation. The final solution should be clear. It is recommended to prepare the dosing solution fresh on the day of the experiment.

Protocol 2: Oral Gavage Procedure in Rodents

This protocol provides a general guideline for administering the prepared this compound formulation to rodents. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes (1 mL or appropriate size)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight.[10][11]

  • Gavage Needle Preparation:

    • Select the appropriate size gavage needle for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[11]

    • Measure the correct insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[10][11]

  • Animal Restraint:

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth toward the back of the throat. The animal should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.[10][11]

  • Administration:

    • Once the needle is in the esophagus to the pre-measured depth, slowly administer the this compound solution from the syringe.[10]

  • Post-Administration:

    • After administration, gently remove the needle in a single, smooth motion.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.[10][12]

Visualizations

Signaling Pathway of this compound

CLP290_Signaling_Pathway This compound This compound (Oral) CLP257 CLP257 (Active Metabolite) This compound->CLP257 Metabolism KCC2_inactive KCC2 (Inactive) KCC2_active KCC2 (Active) pS940 KCC2_inactive->KCC2_active Cl_out Cl- Efflux KCC2_active->Cl_out Promotes PKCd PKCδ CLP257->PKCd PKCd->KCC2_inactive Phosphorylates S940

Caption: this compound is a prodrug that is metabolized to CLP257, which activates KCC2.

Experimental Workflow for this compound Oral Gavage in Rodents

Experimental_Workflow start Start prep_formulation Prepare this compound Formulation start->prep_formulation weigh_animal Weigh Animal & Calculate Dose prep_formulation->weigh_animal administer_gavage Administer via Oral Gavage weigh_animal->administer_gavage monitor_animal Monitor Animal Post-Dosing administer_gavage->monitor_animal data_collection Data Collection / Behavioral Testing monitor_animal->data_collection end End data_collection->end

Caption: Workflow for this compound oral gavage from preparation to data collection.

References

Troubleshooting & Optimization

CLP290 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CLP290 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) - this compound Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits solubility in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used. It is soluble up to 50 mM in DMSO and 5 mM in ethanol. For in vivo studies, complex vehicles are often necessary to achieve the desired concentration and stability.

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this:

  • Use of Co-solvents: For many in vivo and some in vitro applications, a multi-component solvent system is required. Several formulations have been successfully used:

    • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • A solution of 10% DMSO and 90% Corn Oil.

    • A formulation of 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1]

  • Sonication: Gentle sonication can aid in the dissolution of this compound, especially when preparing suspensions or using complex solvent systems.[2]

  • Heating: Mild warming can sometimes help to dissolve the compound, but care must be taken to avoid degradation. Always refer to the manufacturer's stability data.

  • Incremental Dilution: When diluting a DMSO stock solution into an aqueous buffer, adding the stock solution to the buffer slowly while vortexing can help prevent immediate precipitation.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and storage conditions. In DMSO, stock solutions can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[3] It is often recommended to prepare fresh solutions for each experiment, particularly for aqueous dilutions, to ensure potency and avoid issues with precipitation or degradation.[3]

Q4: Can I filter my this compound solution?

A4: Yes, filtration is often recommended, especially for in vivo applications to ensure sterility. A 0.22 µm filter is a suitable choice.[4] However, it is crucial to ensure that the filter material is compatible with the solvent system used to avoid leaching of contaminants or binding of the compound to the filter membrane.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in my chosen solvent. Insufficient solvent volume or inappropriate solvent.Ensure you are using a recommended solvent such as DMSO or ethanol at an appropriate concentration. Gentle warming or sonication may be applied to aid dissolution.[2]
Precipitation occurs immediately upon dilution in aqueous media. Low aqueous solubility of this compound.Prepare the final dilution in a pre-formulated vehicle containing co-solvents like PEG300, Tween-80, or cyclodextrins.[1] Add the stock solution to the aqueous buffer slowly while vortexing.
Inconsistent experimental results. Degradation of this compound in solution or inaccurate concentration.Prepare fresh solutions for each experiment.[3] Store stock solutions in appropriate conditions (-80°C for long-term storage in DMSO).[3] Verify the concentration of your stock solution if possible.
Cloudy or hazy appearance of the final solution. Incomplete dissolution or formation of a fine precipitate.Increase sonication time or consider using a different co-solvent formulation. Ensure all components of the solvent system are fully mixed before adding this compound.

Quantitative Solubility Data

Solvent/VehicleMaximum ConcentrationReference
DMSO50 mM
Ethanol5 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.14 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.14 mM)
20% 2-hydroxypropyl-β-cyclodextrin in SalineFormulation used for in vivo studies[1]
50% PEG300 + 50% SalineFormulation used for in vivo studies
15% cyclodextrin (B1172386) solutionFormulation used for in vivo studies[4]
10% hydroxypropyl-β-cyclodextrinFormulation used for in vivo studies
0.5% carboxy methylcelluloseFormulation used for in vivo studies

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 50 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Store the stock solution at -80°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[3]

Protocol 2: Preparation of this compound for In Vivo Administration using a Co-Solvent System

This protocol is an example for a vehicle containing PEG300 and Tween-80.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, combine 10% of the final volume with the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of sterile saline and mix thoroughly.

  • The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.

Signaling Pathway and Experimental Workflow Diagrams

CLP290_Signaling_Pathway cluster_membrane Neuronal Membrane KCC2 KCC2 Cl_out Chloride Efflux KCC2->Cl_out GABA_A_R GABA(A) Receptor Hyperpolarization Neuronal Hyperpolarization GABA_A_R->Hyperpolarization mediates This compound This compound This compound->KCC2 activates Cl_out->Hyperpolarization leads to Inhibition Enhanced GABAergic Inhibition Hyperpolarization->Inhibition

Caption: this compound signaling pathway enhancing GABAergic inhibition.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve formulate Prepare Final Formulation (e.g., with co-solvents) dissolve->formulate administer Administer to Cell Culture or Animal Model formulate->administer measure Measure Experimental Readouts (e.g., Electrophysiology, Behavior) administer->measure analyze Analyze and Interpret Data measure->analyze

Caption: General experimental workflow for using this compound.

References

improving the stability of CLP290 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CLP290. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Potential Cause Suggested Solution(s)
Precipitation of this compound upon dilution in aqueous buffer. This compound has low aqueous solubility.- Decrease the final concentration of this compound.- Prepare a fresh solution before each experiment.[1]- Utilize a co-solvent system (e.g., DMSO, ethanol), ensuring the final concentration is compatible with your assay.[1][2]- Employ solubility enhancers such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin).[3][4][5][6][7]
Loss of this compound activity in solution over time. Degradation of the compound in the aqueous environment.- Optimize the pH of the buffer solution, as hydrolysis can be pH-dependent.[1][8]- Store stock solutions at lower temperatures (e.g., -20°C or -80°C) to slow degradation.[1]- Protect solutions from light, as some compounds are light-sensitive.[1]- For oxygen-sensitive compounds, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
Inconsistent experimental results. Instability of this compound in the experimental medium.- Assess the stability of this compound directly in your specific assay buffer and under your experimental conditions (temperature, light exposure).- Prepare fresh dilutions of this compound from a stable stock solution for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For creating high-concentration stock solutions, 100% DMSO is recommended.[2] this compound is soluble in DMSO up to 20.22 mg/mL (50 mM). Ethanol can also be used, but the solubility is lower at 2.02 mg/mL (5 mM).

Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO20.2250
Ethanol2.025

Data from Tocris Bioscience.

Q2: How can I improve the solubility and stability of this compound in my aqueous assay buffer?

A2: A common and effective method is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, enhancing their solubility and stability in aqueous solutions.[3][4][5][6][7] For in vivo studies, this compound has been successfully dissolved in a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPCD).[9][10][11]

Q3: What are the typical degradation pathways for a molecule like this compound in an aqueous solution?

A3: While specific degradation pathways for this compound are not extensively published, small molecules with ester or amide groups can be susceptible to hydrolysis in aqueous solutions.[1] The rate of hydrolysis is often dependent on the pH and temperature of the solution.[12][13][14][15][16][17] Oxidation is another potential degradation pathway, especially for electron-rich molecules, and can be influenced by dissolved oxygen and light exposure.[1]

Q4: At what temperature should I store my this compound solutions?

A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C.[2] For aqueous working solutions, it is best to prepare them fresh for each experiment to minimize degradation.[1] If temporary storage of aqueous solutions is necessary, keeping them at 4°C can help slow down degradation compared to room temperature.[18]

Q5: How does this compound exert its biological effect?

A5: this compound is a prodrug of CLP257 and acts as an activator of the K+/Cl- Cotransporter 2 (KCC2).[19] KCC2 is crucial for maintaining low intracellular chloride concentrations in neurons, which is essential for the hyperpolarizing inhibitory action of GABA.[10] By enhancing KCC2 activity, this compound helps to restore this chloride homeostasis, which can be disrupted in various neurological conditions.[19][20] Research suggests that this compound's mechanism may involve restoring the phosphorylation of KCC2 at serine 940, which increases its stability and localization at the cell membrane.[9][20]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time and at different temperatures.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilute the stock solution with the aqueous buffer to the final working concentration (e.g., 10 µM).

  • Aliquot the working solution into separate vials for each time point and temperature condition.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • If necessary, stop further degradation by adding an equal volume of a cold organic solvent like acetonitrile.

  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time for each temperature to determine the degradation rate.

Protocol 2: Preparation of this compound with 2-Hydroxypropyl-β-Cyclodextrin (HPCD)

Objective: To prepare a stable aqueous solution of this compound using HPCD for improved solubility.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HPCD)

  • Deionized water or desired aqueous buffer

Procedure:

  • Prepare a 20% (w/v) solution of HPCD in deionized water or your buffer. This can be done by dissolving 2g of HPCD in a final volume of 10 mL. Gentle heating and stirring may be required to fully dissolve the HPCD.

  • Once the HPCD solution has cooled to room temperature, add the desired amount of solid this compound.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. The formation of the inclusion complex is not instantaneous and may require some time.

  • Sterile filter the final solution if required for your application.

Visualizations

CLP290_Signaling_Pathway cluster_0 This compound Action cluster_1 Neuronal Membrane cluster_2 Cellular Effect This compound This compound (Prodrug) CLP257 CLP257 (Active Form) This compound->CLP257 Metabolic Conversion KCC2 KCC2 Transporter CLP257->KCC2 Activates pS940 Phosphorylation at Ser940 KCC2->pS940 Membrane_Stability Increased Membrane Stability & Localization pS940->Membrane_Stability Chloride_Extrusion Enhanced Cl⁻ Extrusion Membrane_Stability->Chloride_Extrusion GABA_Inhibition Restored Hyperpolarizing GABAergic Inhibition Chloride_Extrusion->GABA_Inhibition Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock of this compound in DMSO Working Dilute to Working Conc. in Aqueous Buffer Stock->Working Aliquots Aliquot for Time Points & Temperatures Working->Aliquots Incubate Incubate at 4°C, 25°C, 37°C Aliquots->Incubate Time_Points Sample at 0, 1, 2, 4, 8, 24h Quench Quench Reaction (Optional) Time_Points->Quench Analyze Analyze by HPLC / LC-MS Quench->Analyze Data Plot Conc. vs. Time Analyze->Data Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Instability/Precipitation of this compound Solubility Poor Aqueous Solubility Problem->Solubility Degradation Chemical Degradation (Hydrolysis, Oxidation) Problem->Degradation Concentration Lower Concentration Solubility->Concentration Cosolvent Use Co-solvents (e.g., DMSO) Solubility->Cosolvent Cyclodextrin Use Cyclodextrins (e.g., HPCD) Solubility->Cyclodextrin Degradation->Cyclodextrin pH Optimize pH Degradation->pH Temperature Lower Temperature Degradation->Temperature Fresh Prepare Fresh Solutions Degradation->Fresh

References

potential off-target effects of CLP290 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CLP290 in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during in vitro experiments with this compound, offering potential causes and solutions.

Observed Problem Potential Cause Suggested Solution
Unexpected or inconsistent changes in neuronal excitability. This compound's primary effect is through the activation of the KCC2 transporter, which modulates intracellular chloride concentration and the reversal potential of GABAA receptors. However, CLP257, the active metabolite of this compound, has been reported to potentiate GABAA receptor activity directly.- Confirm the expression and functional status of KCC2 in your cell model. - Consider that observed effects may be a combination of KCC2 activation and direct GABAA receptor modulation. - Perform control experiments with a GABAA receptor antagonist (e.g., bicuculline) to dissect the two potential mechanisms.
Cell viability appears compromised at high concentrations. While generally considered to have a good safety profile in vitro, high concentrations of any compound can lead to off-target toxicity.- Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and assay duration. - Assess cell viability using standard methods such as MTT or LDH assays. - Refer to the safety pharmacology data below; this compound has a high IC50 for hERG channels and does not induce apoptosis via caspase-3 activation at concentrations up to 300 µM.
Variability in the magnitude of the this compound effect between experiments. The functional state of KCC2 can be influenced by various factors, including neuronal activity, growth factor signaling (e.g., BDNF), and the phosphorylation state of the transporter.- Ensure consistent cell culture conditions, including cell density and passage number. - Standardize pre-treatment and incubation times with this compound. - Be aware that factors that downregulate KCC2 function may enhance the observable effect of a KCC2 activator like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound is a prodrug that is metabolized to its active form, CLP257. CLP257 is designed to be a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2).[1] KCC2 is crucial for establishing and maintaining the low intracellular chloride concentration required for hyperpolarizing, inhibitory responses of GABAA and glycine (B1666218) receptors in mature neurons. By enhancing KCC2-mediated chloride extrusion, this compound aims to restore inhibitory neurotransmission in pathological conditions where KCC2 function is impaired.

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effect of concern is the potentiation of GABAA receptors by CLP257, the active form of this compound. One study reported that CLP257 potentiates GABAA receptor currents with an EC50 of 4.9 µM. This is a point of contention in the literature, with the original report on this compound stating no significant activity at a panel of receptors. This compound has also been shown to have weak inhibitory effects on hERG channels.

Q3: Is there a risk of cardiotoxicity with this compound in vitro?

A3: Based on available in vitro data, the risk of cardiotoxicity is low. This compound and its active metabolite CLP257 exhibit weak inhibition of the hERG potassium channel, a key channel in cardiac repolarization, with high IC50 values.[1]

Q4: Does this compound induce apoptosis in vitro?

A4: A study on the active metabolite, CLP257, showed no activation of caspase-3, a key enzyme in the apoptotic cascade, in rat hepatoma H4IIE cells at concentrations up to 300 µM.[1] This suggests that this compound is unlikely to induce apoptosis through this pathway at typical experimental concentrations.

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data on the in vitro off-target effects of this compound and its active metabolite, CLP257.

Table 1: Ion Channel and Enzyme Inhibition

Target Compound Assay Type Result (IC50) Reference
hERG (human Ether-à-go-go-Related Gene)This compoundElectrophysiology224 µM[1]
hERG (human Ether-à-go-go-Related Gene)CLP257Electrophysiology449 µM[1]
Caspase-3CLP257Enzyme Activity AssayNo activation up to 300 µM[1]

Table 2: GABAA Receptor Potentiation

Target Compound Assay Type Result (EC50) Reference
GABAA ReceptorCLP257Whole-cell patch clamp4.9 µM

Table 3: Broad Off-Target Screening Panel

Compound Screening Panel Assay Type Result Reference
CLP25755 classical pharmacological targets (receptors, transporters, ion channels)Radioligand Binding AssaysNo significant inhibition (>30%) at 10 µM[1]

Note: The complete list of the 55 targets from the broad screening panel was not available in the supplementary information of the cited publication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to assist researchers in replicating and troubleshooting their own experiments.

hERG Inhibition Assay (Whole-Cell Patch Clamp)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the hERG potassium channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology:

    • Cells are cultured to an appropriate confluency and harvested for electrophysiological recording.

    • Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

    • The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

    • After a stable baseline recording is established, increasing concentrations of this compound are perfused over the cells.

    • The inhibition of the hERG tail current at each concentration is measured and used to construct a dose-response curve to calculate the IC50 value.

GABAA Receptor Potentiation Assay (Whole-Cell Patch Clamp)
  • Objective: To determine the half-maximal effective concentration (EC50) for the potentiation of GABAA receptor currents by a compound.

  • Cell Type: Cultured hippocampal neurons or HEK293 cells transiently expressing specific GABAA receptor subunits.

  • Methodology:

    • Neurons are cultured for a sufficient time to allow for synapse formation and receptor expression.

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

    • The extracellular solution is the same as for the hERG assay.

    • The intracellular solution is typically CsCl-based to isolate chloride currents.

    • A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current.

    • Increasing concentrations of CLP257 are co-applied with the sub-maximal GABA concentration.

    • The potentiation of the GABA-evoked current at each CLP257 concentration is measured.

    • A dose-response curve is generated to calculate the EC50 for potentiation.

Caspase-3 Activation Assay (Fluorometric)
  • Objective: To assess the potential of a compound to induce apoptosis by measuring the activity of caspase-3.

  • Cell Line: H4IIE rat hepatoma cells or other relevant cell lines.

  • Methodology:

    • Cells are seeded in a multi-well plate and treated with various concentrations of the test compound (e.g., CLP257) for a specified period (e.g., 24 hours). A positive control for apoptosis (e.g., staurosporine) is included.

    • After treatment, the cells are lysed using a provided lysis buffer.

    • The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as DEVD-AMC (Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

    • If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC molecule.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • The fluorescence intensity is proportional to the caspase-3 activity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CLP290_Mechanism_of_Action cluster_membrane Cell Membrane KCC2 KCC2 Transporter Chloride_in Intracellular Cl- KCC2->Chloride_in Extrudes GABAAR GABAA Receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAAR->Hyperpolarization Leads to This compound This compound (Prodrug) CLP257 CLP257 (Active) This compound->CLP257 Metabolism CLP257->KCC2 Activates CLP257->GABAAR Potentiates (Off-target) Chloride_in->GABAAR Low [Cl-]i enhances inhibitory current Chloride_out Extracellular Cl-

Caption: this compound's primary and potential off-target mechanisms.

Off_Target_Screening_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screening: Radioligand Binding Assays (Broad Target Panel) start->primary_screen functional_assays Secondary Screening: Functional Assays (e.g., Patch Clamp, Enzyme Activity) primary_screen->functional_assays For identified hits data_analysis Data Analysis: Determine IC50 / EC50 values primary_screen->data_analysis Directly for quantitative screens functional_assays->data_analysis risk_assessment Off-Target Liability Risk Assessment data_analysis->risk_assessment

Caption: General workflow for in vitro off-target screening.

Troubleshooting_Logic problem Unexpected In Vitro Result with this compound check_concentration Is the concentration appropriate? (Dose-response performed?) problem->check_concentration check_model Is the cell model validated? (KCC2 expression confirmed?) check_concentration->check_model Yes solution_concentration Optimize concentration and assess cytotoxicity. check_concentration->solution_concentration No consider_off_target Consider off-target effects: - GABAA receptor potentiation? - Other unknown effects? check_model->consider_off_target Yes solution_model Characterize KCC2 expression and function in the model. check_model->solution_model No solution_gaba Perform experiments with GABAA receptor antagonists. consider_off_target->solution_gaba

Caption: Logical steps for troubleshooting unexpected this compound results.

References

Technical Support Center: CLP290 Long-Term Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term toxicity assessment of CLP290.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term toxicity profile of this compound?

Based on available preclinical studies, this compound has demonstrated a favorable safety profile in short and medium-term assessments. A 7-day repeat-dose study in rats at doses up to 2000 mg/kg/day found no drug-related adverse effects on clinical condition, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weight, or histopathology[1]. Furthermore, chronic daily administration for 10 weeks in a mouse model of spinal cord injury did not produce any obvious side effects[2].

Q2: Are there any specific organ toxicities associated with long-term this compound administration?

In a 7-day repeat-dose study in rats, comprehensive pathological and histopathological examinations of various organs, including the adrenals, brain, heart, kidneys, liver, lungs, ovaries, pituitary, prostate, spleen, testes, thymus, thyroid with parathyroids, and uterus, revealed no signs of toxicity[1]. However, it is important to note that very long-term studies (e.g., >6 months) have not been published.

Q3: Does this compound exhibit cardiotoxicity?

The potential for cardiotoxicity, specifically hERG channel inhibition, was assessed for this compound and its active metabolite, CLP257. Both compounds showed weak inhibition of the hERG tail current, suggesting a low risk of cardiotoxicity[1].

Q4: What are the expected side effects of this compound compared to other therapeutics for neurological disorders?

A key advantage of this compound observed in preclinical studies is the lack of sedative side effects often associated with other analgesics like pregabalin[1][2][3]. In a rotorod performance test, equipotent analgesic doses of this compound did not impair motor function in rats, unlike pregabalin[1][4]. This is attributed to its specific mechanism of action targeting the KCC2 cotransporter, which is primarily expressed in the central nervous system[1][2].

Q5: How does the mechanism of action of this compound relate to its safety profile?

This compound is a prodrug of CLP257, which acts as an activator of the K+/Cl- Cotransporter 2 (KCC2)[5][6]. KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for inhibitory neurotransmission[2][5][7]. KCC2 is selectively expressed in the central nervous system, which is thought to limit peripheral side effects[2]. By enhancing KCC2 function, this compound helps to restore normal inhibitory signaling in pathological conditions like neuropathic pain and epilepsy[2][3][8].

Troubleshooting Guides

Scenario 1: Unexpected adverse effects are observed in a long-term rodent study.

  • Question: We are observing unexpected clinical signs (e.g., weight loss, lethargy) in our long-term this compound study in rats. How should we proceed?

  • Answer:

    • Verify Dosing and Formulation: Double-check the dose calculations, formulation protocol, and administration route. Ensure the vehicle used is appropriate and has been tested for its own potential effects. This compound has been formulated in 20% Captisol or 20% 2-hydroxypropyl-β-cyclodextrin for oral administration in published studies[1].

    • Conduct Interim Clinical Pathology: Perform interim blood draws for hematology and clinical chemistry to assess for systemic toxicity. Compare these results with baseline data and control groups.

    • Monitor Animal Welfare: Increase the frequency of clinical observations and body weight measurements. Consider early humane endpoints for animals showing severe signs of toxicity.

Scenario 2: Inconsistent or lack of efficacy is observed in a chronic disease model.

  • Question: Our long-term study of this compound in a neuropathic pain model is not showing the expected analgesic effects. What could be the issue?

  • Answer:

    • Pharmacokinetic Analysis: Ensure adequate drug exposure is being achieved. Conduct pharmacokinetic studies in your specific animal model and strain to confirm that the dosing regimen results in therapeutic concentrations of the active metabolite, CLP257.

    • Target Engagement: Assess whether this compound is engaging its target, KCC2, in the relevant brain or spinal cord regions. This can be investigated by measuring downstream markers of KCC2 activity or through electrophysiological recordings.

    • Disease Model Specifics: The efficacy of this compound may depend on the specific pathophysiology of the disease model. In some models of spinal cord injury, the timing of treatment initiation has been shown to be critical[9].

    • Drug Stability: Confirm the stability of your this compound formulation over the course of the study.

Data Presentation

Table 1: Summary of 7-Day Repeat-Dose Toxicology Study of this compound in Rats [1]

ParameterVehicle Control200 mg/kg/day this compound600 mg/kg/day this compound2000 mg/kg/day this compound
Clinical Condition No adverse effectsNo adverse effectsNo adverse effectsNo adverse effects
Body Weight Normal gainNormal gainNormal gainNormal gain
Food Consumption NormalNormalNormalNormal
Hematology Within normal limitsNo significant changes from controlNo significant changes from controlNo significant changes from control
Coagulation Within normal limitsNo significant changes from controlNo significant changes from controlNo significant changes from control
Clinical Chemistry Within normal limitsNo significant changes from controlNo significant changes from controlNo significant changes from control
Urinalysis Within normal limitsNo significant changes from controlNo significant changes from controlNo significant changes from control
Organ Weight No abnormalitiesNo significant changes from controlNo significant changes from controlNo significant changes from control
Pathology/Histopathology No abnormalitiesNo drug-related findingsNo drug-related findingsNo drug-related findings

Table 2: hERG Tail Current Inhibition by CLP257 and this compound [1]

CompoundIC50 (μM)Risk Assessment
CLP257449Low Risk
This compound224Low Risk

Experimental Protocols

7-Day Repeat-Dose Toxicology Study in Rats [1]

  • Animals: Sprague-Dawley rats (5 males and 5 females per dose level).

  • Test Article and Vehicle: this compound and vehicle (20% Captisol) control.

  • Dosing: this compound (200, 600, and 2000 mg/kg/day) or vehicle was administered twice daily by oral gavage for 7 consecutive days.

  • Observations: Mortality checks, clinical signs, food consumption, and body weights were observed during treatment.

  • Terminal Procedures: At the end of treatment, animals were food-deprived overnight, and urine was collected for urinalysis. Terminal blood was collected from the abdominal aorta for hematology (EDTA tubes), coagulation (citrate tubes), and clinical chemistry (clotting-activator gel tubes) evaluations.

  • Necropsy and Histopathology: A full necropsy was performed. Adrenals, brain, heart, kidneys, liver, lungs, ovaries, pituitary, prostate, spleen, testes, thymus, thyroid with parathyroids, and uterus were weighed. Brain, heart, kidneys, and liver were embedded in paraffin, sectioned, and stained for histopathological examination.

Rotorod Assay for Motor Performance [1]

  • Apparatus: Accelerating rotorod (IITC).

  • Procedure:

    • Baseline motor performance was measured twice for each rat on the day of the test prior to compound administration.

    • This compound (in 20% 2-hydroxypropyl-β-cyclodextrin), Pregabalin (in 0.9% NaCl), or vehicle was administered orally.

    • Rotorod performance (time on rod) was measured again 2 hours post-dose.

  • Data Analysis: Results were expressed as a percentage of the pre-dose time on the rod for each animal.

Visualizations

CLP290_Mechanism_of_Action cluster_neuron Neuron This compound This compound (Prodrug) CLP257 CLP257 (Active Drug) This compound->CLP257 Metabolism KCC2 KCC2 Transporter CLP257->KCC2 Activates Cl_out Chloride Efflux KCC2->Cl_out Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_out->Hyperpolarization Leads to GABA_R GABAA Receptor GABA_R->Hyperpolarization Mediates Therapeutic_Effect Therapeutic Effect Hyperpolarization->Therapeutic_Effect Results in Neuropathic_Pain Neuropathic Pain / Seizures Neuropathic_Pain->KCC2 Downregulates Therapeutic_Effect->Neuropathic_Pain Alleviates Experimental_Workflow_Toxicity start Start: 7-Day Repeat-Dose Study dosing Daily Oral Gavage: This compound (3 doses) or Vehicle start->dosing monitoring In-life Monitoring: Clinical Signs, Body Weight, Food Consumption dosing->monitoring terminal Terminal Procedures (Day 8) monitoring->terminal collection Sample Collection: Blood (Hematology, Chemistry) Urine (Urinalysis) Organs terminal->collection analysis Analysis collection->analysis pathology Gross Pathology & Organ Weights analysis->pathology histopathology Histopathology analysis->histopathology end End: Toxicity Profile pathology->end histopathology->end

References

Technical Support Center: Optimizing CLP290 Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CLP290 dosage and minimizing potential side effects during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
In Vitro Assay: High cell death observed at expected therapeutic concentrations. 1. Compound solubility issues: this compound may precipitate in culture media, leading to inaccurate concentrations and potential cytotoxicity. 2. Off-target effects at high concentrations: Although this compound is selective for KCC2, very high concentrations might induce non-specific cellular stress. 3. Cell line sensitivity: The specific cell line used may be particularly sensitive to the vehicle or this compound itself.1. Verify solubility: Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent system if precipitation is observed. A common vehicle is 20% 2-hydroxypropyl-β-cyclodextrin.[1] 2. Perform a dose-response curve: Determine the IC50 for cytotoxicity to identify a suitable concentration range for your experiments. 3. Include vehicle controls: Always test the vehicle alone at the same concentration used for this compound to rule out solvent-induced toxicity.
In Vivo Study: Animals appear lethargic or show signs of sedation. 1. High dose: While this compound is reported to lack sedative effects typical of other neurological drugs, an unexpectedly high dose might cause unforeseen behavioral changes.[1] 2. Interaction with other experimental factors: Anesthesia, stress, or other co-administered substances could interact with this compound.1. Review dosage: Double-check dose calculations and administration volumes. Consider a dose de-escalation study. 2. Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress. 3. Control for other variables: If other substances are used, include a control group with this compound alone.
In Vivo Study: Inconsistent results in behavioral tests (e.g., Rotarod, Open Field). 1. Improper animal handling: Stress from handling can significantly impact behavioral test outcomes. 2. Lack of acclimatization: Animals may exhibit anxiety-related behaviors if not accustomed to the testing apparatus. 3. Variability in drug administration: Inconsistent timing or method of administration can lead to variable plasma concentrations.1. Gentle handling: Handle animals gently and consistently. 2. Habituation: Acclimatize animals to the testing room and apparatus before the experiment. 3. Standardize administration: Administer this compound at the same time of day and using a consistent technique for all animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of CLP257, which acts as a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is responsible for extruding chloride ions from neurons, which is crucial for maintaining the hyperpolarizing effect of GABAergic inhibition in the mature central nervous system. By enhancing KCC2 activity, this compound helps to restore proper inhibitory tone in pathological conditions where KCC2 function is impaired.

Q2: What are the known side effects of this compound?

A2: Preclinical studies have indicated that this compound has a favorable side-effect profile with minimal toxicity, even at high doses.[1] A 7-day repeat-dose toxicology study in rats at doses of 200, 600, and 2000 mg/kg/day showed no adverse effects on clinical condition, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weight, or histopathology.[1] Notably, this compound does not appear to cause the motor impairment, such as sedation and dizziness, that is often associated with other analgesics like pregabalin.[1]

Q3: How should I determine the optimal dose of this compound for my in vivo experiments?

A3: The optimal dose will depend on your specific animal model and experimental goals. However, a good starting point can be derived from published studies. For example, a dose of 50 mg/kg has been shown to be effective in a rat model of traumatic brain injury.[2] In studies on neuropathic pain, oral doses of 100 mg/kg have been used.[1] It is recommended to perform a dose-escalation study to determine the minimal effective dose for your model while monitoring for any potential side effects.

Q4: What are the recommended in vitro assays to assess potential this compound cytotoxicity?

A4: Standard in vitro cytotoxicity assays can be employed to evaluate the potential for this compound to cause cell death at high concentrations. Commonly used assays include:

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • MTT/XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.

Q5: What in vivo behavioral tests are suitable for evaluating potential neurological side effects of this compound?

A5: To assess potential subtle neurological side effects, the following behavioral tests are recommended:

  • Rotarod Test: This test is used to evaluate motor coordination and balance. A lack of effect of this compound on the time an animal can stay on a rotating rod would indicate a lack of motor impairment.

  • Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center of the arena, and rearing frequency can be measured.

Data Presentation

Table 1: Summary of 7-Day Repeat-Dose Toxicology Study of this compound in Sprague-Dawley Rats

Dose Group (mg/kg/day)Number of Animals (Male/Female)Key Findings
Vehicle (20% Captisol)5/5No adverse effects observed.
2005/5No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1]
6005/5No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1]
20005/5No adverse effects on clinical signs, body weight, food consumption, hematology, coagulation, clinical chemistry, urinalysis, organ weights, and histopathology.[1]

Table 2: Comparative Effect of this compound and Pregabalin on Motor Performance in Rats

TreatmentDose (mg/kg, oral)Effect on Motor Performance (Rotarod Test)
This compound100No significant effect on time spent on the accelerating rotarod.[1]
Pregabalin30 (equipotent analgesic dose)Significantly depressed motor function.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
  • Cell Plating: Plate neuronal or other relevant cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control with the same solvent concentration as the highest this compound dose.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to your experimental paradigm (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye and incubate for a few hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the neutral red from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control for each this compound concentration and determine the IC50 value.

Protocol 2: In Vivo Assessment of Motor Coordination using the Rotarod Test
  • Apparatus: Use an accelerating rotarod apparatus.

  • Acclimatization: For several days before the test, handle the animals and allow them to explore the testing room. On the day of the test, allow the animals to acclimatize to the room for at least 30 minutes.

  • Training (optional but recommended): Train the animals on the rotarod at a low, constant speed for a set duration on one or two days preceding the test day. This reduces variability due to learning effects.

  • Baseline Measurement: Before drug administration, place each animal on the rotarod and record the latency to fall as the rod accelerates. This serves as the baseline performance.

  • Drug Administration: Administer this compound or vehicle orally at the desired dose.

  • Testing: At a predetermined time point after administration (e.g., 60 or 120 minutes), place the animal back on the accelerating rotarod and record the latency to fall.

  • Data Analysis: Compare the post-treatment latency to fall with the baseline latency for each animal. Also, compare the performance of the this compound-treated group with the vehicle-treated group.

Visualizations

CLP290_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cl_ext Cl- KCC2 KCC2 Cl_ext->KCC2 Cl_int Cl- KCC2->Cl_int Extrusion This compound This compound (Prodrug) CLP257 CLP257 (Active Drug) This compound->CLP257 Metabolism CLP257->KCC2 Activates GABA_effect Hyperpolarizing GABAergic Inhibition Cl_int->GABA_effect Low [Cl-]i enables

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Dose Optimization in_vitro In Vitro Cytotoxicity (e.g., NRU Assay) start->in_vitro dose_selection Select Dose Range for In Vivo Studies in_vitro->dose_selection in_vivo_setup Animal Acclimatization & Baseline Behavioral Testing dose_selection->in_vivo_setup treatment Administer this compound or Vehicle in_vivo_setup->treatment behavioral_assessment Post-treatment Behavioral Assessment (Rotarod, Open Field) treatment->behavioral_assessment data_analysis Analyze Behavioral Data & Observe for Clinical Signs behavioral_assessment->data_analysis end End: Optimal Dose Identified data_analysis->end

Caption: Experimental Workflow for Dosage Optimization.

Troubleshooting_Logic rect_node rect_node start Unexpected Side Effect Observed? in_vitro In Vitro Experiment? start->in_vitro Yes in_vivo In Vivo Experiment? start->in_vivo No solubility Check Compound Solubility & Vehicle Toxicity in_vitro->solubility Yes lethargy Lethargy or Sedation? in_vivo->lethargy Yes inconsistent_behavior Inconsistent Behavioral Results? in_vivo->inconsistent_behavior No dose_response Perform Dose-Response Cytotoxicity Curve solubility->dose_response review_dose Review Dose Calculation & Administration lethargy->review_dose check_handling Review Animal Handling & Acclimatization Protocols inconsistent_behavior->check_handling

Caption: Troubleshooting Logic Flowchart.

References

troubleshooting inconsistent results with CLP290 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CLP290. The information is designed to address common challenges and inconsistencies encountered during pre-clinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
1. Why am I observing inconsistent results in my this compound experiments? Inconsistent results with this compound can arise from several factors including: Timing of Administration: The therapeutic window for this compound can be narrow. For instance, in traumatic brain injury models, administration one day post-injury has been shown to be effective.[1] Animal Model Variability: The specific pathology and species of the animal model can influence the outcome. Endpoint Measurement: The specific functional or molecular endpoint being assessed may have different sensitivities to this compound treatment. Drug Formulation and Administration: this compound is a prodrug of CLP257 and its solubility and stability can impact bioavailability.[2] Ensure proper dissolution in a suitable vehicle, such as 20% 2-hydroxypropyl-β-cyclodextrin.[3]
2. What is the primary mechanism of action for this compound? This compound is an activator of the K+/Cl- Cotransporter 2 (KCC2).[2] It works by restoring the function of KCC2, which is crucial for maintaining low intracellular chloride concentrations in neurons.[3][4] This restoration of chloride homeostasis enhances the inhibitory effects of GABAergic signaling.[4]
3. How does this compound affect KCC2 at the molecular level? This compound has been shown to prevent the downregulation of KCC2 phosphorylation at Serine 940 (pS940), a key site for maintaining its stability and function at the neuronal membrane.[1][4] In some models, it has been observed to restore the oligomeric form of KCC2 on the plasma membrane.[1]
4. I am not seeing the expected neuroprotective effects. What could be the issue? Several factors could contribute to a lack of neuroprotective effects: Dosage: Ensure the correct dosage is being used. A common effective dose in rat models of TBI is 50 mg/kg.[1] Timing Relative to Injury: The timing of this compound administration is critical. In TBI models, treatment one day after injury was effective in preventing neuronal loss.[1] Severity of Injury: The severity of the initial insult in your model might be too profound for this compound to elicit a significant protective effect. Consider titrating the injury severity.
5. My in vitro and in vivo results with this compound are not correlating. Why? Discrepancies between in vitro and in vivo results are common in drug development. For this compound, this could be due to: Pharmacokinetics: this compound is a prodrug and its conversion to the active form, CLP257, and its distribution to the target tissue in vivo can differ from direct application in vitro. Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully replicated in vitro. For example, the role of microglia and astrocytes in response to this compound is an area of ongoing research.
6. Are there any known off-target effects of this compound? While this compound is considered a specific KCC2 modulator, some studies have noted potential secondary effects.[4] For instance, there are conflicting reports on the role of KCC2 modulation in seizure activity, with some studies suggesting that enhancing KCC2 activity could, under certain conditions, increase the duration of ictal-like epileptiform discharges.[5]

Quantitative Data Summary

Table 1: this compound Dosage and Administration in Pre-clinical Models

Animal ModelDosageAdministration RouteVehicleReference
Rat (Traumatic Brain Injury)50 mg/kgIntraperitoneal (i.p.)Not Specified[1]
Mouse (Seizure)Dose-dependentNot SpecifiedNot Specified[4]
Rat (Neuropathic Pain)Not Specified (Oral for this compound)Oral (P.O.)20% 2-hydroxypropyl-β-cyclodextrin[3]
Rat (Hindlimb Suspension)100 mg/kgIntraperitoneal (i.p.)15% cyclodextrin[6]
Rat (Spinal Cord Injury)50 mg/kg/dayIntragastric (i.g.)50% PEG300 + 50% saline[7]
Mouse (Alzheimer's Disease Model)100 mg/kgOral (P.O.) by gavage20% 2-hydroxypropyl-β-cyclodextrin[8]
HIV Tat-Transgenic Mice50 mg/kgNot SpecifiedDMSO and 20% 2-hydroxypropyl-β-cyclodextrin[9]

Key Experimental Protocols

Immunochemical Analysis of KCC2 Phosphorylation and Oligomerization

Objective: To determine the effect of this compound on KCC2 phosphorylation at Serine 940 and its oligomeric state following traumatic brain injury.

Methodology:

  • Tissue Collection: Brain tissues are collected at specified time points (e.g., one, two, or fourteen days) following a controlled cortical impact injury in rats.[1]

  • Drug Administration: Animals are administered a 50 mg/kg dose of this compound at a specified time point post-injury (e.g., one day).[1]

  • Protein Extraction: Brain tissue from the perilesional neocortex is homogenized and lysed to extract total protein.

  • Immunoblotting:

    • Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for total KCC2 and phospho-KCC2 (Ser940).

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP) are used for visualization.

    • Band intensities are quantified to determine the ratio of phosphorylated KCC2 to total KCC2.

  • Oligomerization Assay:

    • Non-denaturing gel electrophoresis is used to separate protein complexes.

    • Immunoblotting is then performed as described above to detect oligomeric forms of KCC2.

Electrophysiological Recording of GABAergic Currents

Objective: To assess the functional restoration of GABAergic inhibition by this compound.

Methodology:

  • Slice Preparation: Acute brain slices are prepared from the region of interest (e.g., hippocampus or spinal cord).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on identified neurons.

  • GABA Application: GABA is locally applied to the recorded neuron to elicit a current.

  • Reversal Potential Measurement: The reversal potential of the GABA-mediated current (EGABA) is measured. A more hyperpolarized EGABA indicates a lower intracellular chloride concentration and thus, enhanced GABAergic inhibition.

  • This compound Application: this compound or its active form, CLP257, is bath-applied to the slice, and changes in EGABA are recorded.

Visualizations

CLP290_Mechanism_of_Action Neuronal_Insult Neuronal Insult PKC_delta_activation Altered PKCδ Activation Neuronal_Insult->PKC_delta_activation leads to KCC2_pS940_decrease Decreased KCC2-pS940 PKC_delta_activation->KCC2_pS940_decrease KCC2_destabilization KCC2 Destabilization & Internalization KCC2_pS940_decrease->KCC2_destabilization Restored_Inhibition Restored GABAergic Inhibition Cl_homeostasis_disruption Disrupted Chloride Homeostasis KCC2_destabilization->Cl_homeostasis_disruption GABA_inhibition_decrease Decreased GABAergic Inhibition Cl_homeostasis_disruption->GABA_inhibition_decrease This compound This compound This compound->KCC2_pS940_decrease prevents Neuroprotection Neuroprotection

Caption: this compound Mechanism of Action in Neurotrauma.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Dosage Verify Dosage (e.g., 50-100 mg/kg) Start->Check_Dosage Check_Timing Review Administration Timing Check_Dosage->Check_Timing Correct Adjust_Dosage Adjust Dosage Check_Dosage->Adjust_Dosage Incorrect Check_Formulation Assess Drug Formulation & Vehicle Check_Timing->Check_Formulation Optimal Adjust_Timing Optimize Timing Check_Timing->Adjust_Timing Suboptimal Check_Model Evaluate Animal Model Check_Formulation->Check_Model Correct Prepare_Fresh Prepare Fresh Formulation Check_Formulation->Prepare_Fresh Incorrect Refine_Model Refine Model Parameters Check_Model->Refine_Model Questionable Re-evaluate Re-evaluate Experiment Check_Model->Re-evaluate Appropriate Adjust_Dosage->Re-evaluate Adjust_Timing->Re-evaluate Prepare_Fresh->Re-evaluate Refine_Model->Re-evaluate

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: CLP290 Blood-Brain Barrier Penetration Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the blood-brain barrier (BBB) penetration efficiency of CLP290. This document includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental challenges, and standardized protocols for key in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in the central nervous system (CNS)?

This compound is a prodrug of CLP257, which functions as a selective activator of the K-Cl cotransporter 2 (KCC2). In the mature central nervous system, KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. Various neurological disorders are associated with reduced KCC2 function. By activating KCC2, this compound can help restore this inhibitory tone.[1][2]

Q2: Has the blood-brain barrier penetration of this compound been quantitatively determined?

Q3: What are the recommended experimental approaches to measure the BBB penetration of this compound?

The two primary recommended methods for determining the BBB penetration of small molecules like this compound are:

  • In Vivo Microdialysis: This technique directly measures the unbound concentration of the active metabolite, CLP257, in the brain's interstitial fluid (ISF), allowing for the calculation of Kp,uu.

  • Brain Tissue Homogenate Analysis: This method measures the total concentration of CLP257 in brain tissue. When combined with in vitro measurements of the unbound fraction in brain tissue and plasma, it can be used to calculate the Kp and estimate the Kp,uu.

Data Presentation

As specific quantitative data on this compound's BBB penetration is not publicly available, the following tables provide a template for how such data should be structured. Included are the available plasma pharmacokinetic parameters for the active metabolite CLP257 following administration of this compound in rats.

Table 1: Pharmacokinetic Profile of CLP257 in Plasma Following this compound Administration in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)
Intravenous (IV)50~15000.25~5~4000
Intraperitoneal (IP)100~12000.5~5~3500
Oral (PO)100~8002~5~3000

Data extrapolated from Gagnon et al., 2013. These are approximate values for illustrative purposes.

Table 2: Template for this compound Blood-Brain Barrier Penetration Data

ParameterValueMethodSpeciesNotes
Kp Data not availableBrain Homogenatee.g., RatRatio of total brain to total plasma concentration.
fu,brain Data not availableBrain Slice/Homogenate Bindinge.g., RatUnbound fraction in the brain.
fu,plasma Data not availablePlasma Protein Binding Assaye.g., RatUnbound fraction in the plasma.
Kp,uu Data not availableMicrodialysis or Calculatede.g., RatRatio of unbound brain to unbound plasma concentration.

Signaling Pathway

This compound, as a prodrug, is metabolized to CLP257, which then acts on the KCC2 transporter. In certain neuropathological conditions, the phosphorylation of KCC2 at Serine 940 (pS940) is reduced, leading to its destabilization and removal from the cell membrane. This compound treatment has been shown to prevent this dephosphorylation, thereby restoring KCC2 to the membrane and maintaining its function in chloride extrusion.[1]

CLP290_Signaling_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_neuron Neuron CLP290_blood This compound BBB CLP290_blood->BBB Penetration CLP290_brain This compound BBB->CLP290_brain Metabolism Metabolism CLP290_brain->Metabolism CLP257 CLP257 (Active) Metabolism->CLP257 KCC2 KCC2 Transporter (Dephosphorylated at S940) CLP257->KCC2 Prevents Dephosphorylation KCC2_active KCC2 Transporter (Phosphorylated at S940) - Membrane Stabilized - KCC2->KCC2_active Restoration of pS940 Chloride_extrusion Chloride Extrusion KCC2_active->Chloride_extrusion Activates Restored_inhibition Restored GABAergic Inhibition Chloride_extrusion->Restored_inhibition

This compound Mechanism of Action

Experimental Protocols

The following are detailed methodologies for assessing the BBB penetration of this compound.

In Vivo Microdialysis for Kp,uu Determination

This protocol allows for the direct measurement of unbound CLP257 in the brain ISF and plasma.

Microdialysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment animal_prep Animal Preparation (e.g., Rat) surgery Stereotaxic Surgery: Implant Guide Cannula animal_prep->surgery recovery Post-operative Recovery (>48 hours) surgery->recovery probe_insertion Insert Microdialysis Probes (Brain and Jugular Vein) recovery->probe_insertion equilibration Equilibration Period (1-2 hours) probe_insertion->equilibration drug_admin Administer this compound (e.g., 100 mg/kg, PO) equilibration->drug_admin sampling Collect Dialysate Samples (Brain and Blood) - Timed Intervals - drug_admin->sampling analysis LC-MS/MS Analysis of CLP257 in Dialysates sampling->analysis calculation Calculate Kp,uu: AUCbrain,unbound / AUCplasma,unbound analysis->calculation

In Vivo Microdialysis Workflow

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Stereotaxic Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).

    • For simultaneous plasma concentration, a catheter can be placed in the jugular vein.

    • Secure the cannula with dental cement.

    • Allow for a recovery period of at least 48 hours to ensure BBB integrity.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

    • Administer this compound via the desired route (e.g., oral gavage).

    • Collect dialysate samples from both brain and blood probes at specified time intervals (e.g., every 30 minutes for 4-6 hours).

  • Sample Analysis:

    • Analyze the concentration of CLP257 in the dialysate samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the unbound concentrations in both brain and plasma.

    • Determine the Kp,uu using the formula: Kp,uu = AUC_brain_unbound / AUC_plasma_unbound.

Brain Tissue Homogenate Analysis for Kp Determination

This method provides the total brain concentration, which can be used to estimate Kp,uu.

Methodology:

  • Dosing and Sample Collection:

    • Administer this compound to a cohort of rats.

    • At various time points post-dosing, collect blood samples via cardiac puncture.

    • Immediately perfuse the brain with ice-cold saline to remove intravascular blood.

    • Harvest the brain and store it at -80°C.

  • Brain Homogenization:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Sample Extraction and Analysis:

    • Extract CLP257 from the brain homogenate and plasma samples (e.g., using protein precipitation with acetonitrile).

    • Analyze the concentration of CLP257 in the extracts using a validated LC-MS/MS method.

  • Determination of Unbound Fractions:

    • Determine the unbound fraction of CLP257 in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

  • Data Analysis:

    • Calculate the total brain-to-plasma concentration ratio (Kp) at each time point.

    • Estimate the unbound brain-to-plasma ratio using the formula: Kp,uu = Kp * (fu,plasma / fu,brain).

Troubleshooting Guides

Issue 1: Low or No Recovery of CLP257 in Microdialysis Dialysate

Possible Cause Troubleshooting Step
Probe Placement Verify the stereotaxic coordinates and confirm probe placement post-experiment via histology.
Probe Clogging Ensure the aCSF is filtered and degassed. Check for tissue debris on the probe membrane after the experiment.
Low Flow Rate While lower flow rates increase recovery, ensure the pump is accurately calibrated and functioning correctly.
Analyte Instability CLP257 might be unstable in the collection vials. Collect samples on ice and consider adding stabilizers if necessary. Analyze samples promptly.
Insufficient BBB Penetration If plasma levels of CLP257 are adequate but brain levels are undetectable, this may indicate poor BBB penetration, despite its design.

Issue 2: High Variability in Brain Homogenate Concentrations

Possible Cause Troubleshooting Step
Incomplete Brain Perfusion Ensure complete removal of blood from the brain vasculature during perfusion to avoid contamination of the brain tissue sample with blood containing the drug.
Inconsistent Homogenization Standardize the homogenization procedure (time, speed, and equipment) to ensure consistent sample preparation.
Analyte Degradation Perform all steps on ice to minimize enzymatic degradation of CLP257 during homogenization and extraction.
Uneven Drug Distribution Consider that this compound/CLP257 may not distribute evenly throughout the brain. Analyze specific brain regions if necessary.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Ion Suppression/Enhancement Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
Phospholipid Interference Use a phospholipid removal plate or a specific extraction method to eliminate phospholipids (B1166683) from brain and plasma samples.
Co-eluting Metabolites Adjust the chromatographic method (e.g., gradient, column chemistry) to separate CLP257 from any interfering metabolites.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for CLP257 to best compensate for matrix effects.

References

CLP290 Technical Support Center for CNS Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CLP290 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound for central nervous system (CNS) disorders. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable prodrug of CLP257, which functions as a selective activator or enhancer of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2][3] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing inhibitory postsynaptic potentials mediated by GABA-A and glycine (B1666218) receptors.[4][5][6] In various CNS disorders, including epilepsy, neuropathic pain, and spinal cord injury, KCC2 function is often impaired, leading to an excitatory/inhibitory imbalance.[4][6][7] this compound treatment aims to restore KCC2 function, thereby re-establishing proper inhibitory neurotransmission.[8][9]

Q2: What are the potential therapeutic applications of this compound in CNS disorders?

A2: Preclinical studies have demonstrated the potential of this compound in a wide range of neurological and psychiatric conditions. These include neuropathic pain, epilepsy, motor spasticity, traumatic brain injury, spinal cord injury, and neuropsychiatric disorders associated with impaired chloride homeostasis.[4][5][7][9] It has shown efficacy in alleviating morphine-induced hyperalgesia and has been investigated for its neuroprotective effects.[1][8]

Q3: How does this compound differ from its active compound, CLP257?

A3: this compound is a carbamate (B1207046) prodrug of CLP257, designed to have an improved pharmacokinetic profile for in vivo studies, particularly for oral administration.[4][9][10] Once administered, this compound is metabolized to the active compound CLP257. This prodrug strategy enhances the systemic delivery and efficacy of the KCC2 activator.[9]

Q4: Are there known off-target effects or alternative mechanisms of action for this compound/CLP257?

A4: While this compound is considered a selective KCC2 modulator, some studies have suggested potential KCC2-independent effects of its active form, CLP257.[11] For instance, it has been proposed that CLP257 might directly potentiate GABA-A receptor function.[10][12] However, the primary therapeutic effects observed in CNS disorder models are strongly linked to the enhancement of KCC2-dependent chloride extrusion.[10] Researchers should be aware of these potential alternative mechanisms when interpreting their results.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound for in vivo administration.

  • Question: My this compound is not dissolving properly for my experiments. What is the recommended solvent or vehicle?

  • Answer: this compound has low solubility in aqueous solutions.[13] The most commonly reported and successful vehicle for oral administration is a 20% solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in water or saline.[4][14] For some applications, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) first, and then further diluted in vehicles containing PEG300, Tween-80, or corn oil.[15] It is crucial to prepare the solution fresh daily.[14]

Issue 2: Inconsistent or lack of therapeutic effect in animal models.

  • Question: I am not observing the expected therapeutic effect of this compound in my animal model of a CNS disorder. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy.

    • Dosage and Administration: Ensure the correct dosage and route of administration are being used. Oral gavage is the most common route for this compound.[1] Dosages can vary between models, so a dose-response study may be necessary.

    • Timing of Administration: The therapeutic window can be critical. For example, in a traumatic brain injury model, administering this compound one day after the injury was shown to be effective.[8]

    • Underlying Pathology: The efficacy of this compound is dependent on the role of KCC2 dysfunction in the specific pathology being studied. Confirm that impaired KCC2 function is a key mechanism in your model.

    • Compound Stability: Ensure the compound has been stored correctly (typically at -20°C for long-term storage) and that fresh solutions are prepared for each experiment.[1]

Issue 3: Observing unexpected behavioral side effects.

  • Question: My animals are showing unexpected side effects after this compound administration. Is this common?

  • Answer: A key advantage of this compound reported in several studies is its favorable side effect profile compared to other CNS-acting drugs like pregabalin.[4][16] Specifically, at therapeutically effective doses, this compound has been shown to not cause sedation or impair motor performance in assays like the rotarod test.[4][9][16] If you observe significant side effects, consider the following:

    • Vehicle Effects: The vehicle itself (e.g., HPCD) could have effects. Ensure you have a proper vehicle-only control group.

    • Dose: You may be using a dose that is too high. A dose-escalation study to determine the therapeutic index in your specific model is recommended.

    • Off-Target Effects: Although generally selective, at higher concentrations, off-target effects cannot be entirely ruled out.[11]

Quantitative Data Summary

Table 1: Recommended Dosages and Administration Routes for this compound in Rodent Models

Animal ModelSpeciesDosageRoute of AdministrationFrequencyReference
Morphine-Induced HyperalgesiaRat100 mg/kgOral GavageTwice a day for 7 days[1]
Traumatic Brain InjuryRat50 mg/kgNot specifiedSingle dose at 1 day post-injury[8]
Neuropathic Pain (PNI)Rat100 mg/kgOral GavageSingle dose[4]
Neonatal Sedation EnhancementRat100 mg/kgOralSingle dose 2 hours prior to midazolam[13]
HIV Tat-Induced Motor DeficitsMouse50 mg/kgOral GavageOnce a day for 7 days[17]
Alzheimer's Disease ModelMouse100 mg/kgOral GavageDaily for short-term or long-term studies[14]

Table 2: Solubility and Stock Solution Preparation

SolventMaximum ConcentrationNotesReference
DMSO20.22 mg/mL (50 mM)For preparing concentrated stock solutions.[2]
Ethanol2.02 mg/mL (5 mM)Lower solubility compared to DMSO.[2]
20% HPCD in Saline10 mg/mLCommon vehicle for in vivo oral administration.[14]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mLAlternative formulation for in vivo use.[15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Weigh the required amount of this compound powder for the desired concentration (e.g., 10 mg/mL).

  • Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline or water.

  • Gradually add the this compound powder to the 20% HPCD solution while vortexing or sonicating to aid dissolution.[6]

  • Ensure the solution is freshly prepared on the day of the experiment.[14]

  • Administer the solution to the animals via oral gavage at the desired dosage (e.g., 100 mg/kg).

Protocol 2: Rotarod Assay for Motor Performance Assessment

  • Acclimation: Acclimate the animals to the rotarod apparatus for several days before the experiment.

  • Baseline Measurement: On the test day, measure the baseline motor performance of each animal on an accelerating rotarod. This is typically done by recording the latency to fall from the rotating rod.[4]

  • Drug Administration: Administer this compound (e.g., 100 mg/kg, p.o.) or the vehicle control.[4]

  • Post-Dose Measurement: At a specified time point after administration (e.g., 2 hours), measure the rotarod performance again.[4]

  • Data Analysis: Express the results as a percentage of the pre-dose time spent on the rod for each animal to normalize the data. Compare the performance between the this compound-treated and vehicle-treated groups.

Visualizations

CLP290_Mechanism_of_Action cluster_neuron Mature Neuron This compound This compound (Oral) CLP257 CLP257 (Active) This compound->CLP257 Metabolism in_cell KCC2 KCC2 Transporter (Membrane) CLP257->KCC2 Enhances/Activates Cl_out Increased Cl- Extrusion KCC2->Cl_out pS940 Phosphorylation (Ser940) pS940->KCC2 Stabilizes on Membrane PKC PKCδ PKC->pS940 Phosphorylates Hyperpolarization Restored Hyperpolarization (Inhibition) Cl_out->Hyperpolarization GABA_R GABA-A Receptor GABA_R->Hyperpolarization Mediates Cl- Influx Therapeutic Therapeutic Effect (e.g., Reduced Pain) Hyperpolarization->Therapeutic out_cell

Caption: this compound is metabolized to CLP257, which enhances KCC2 function and membrane stability.

Experimental_Workflow start Start: CNS Disorder Animal Model prep Prepare this compound Solution (e.g., in 20% HPCD) start->prep baseline Baseline Behavioral/Physiological Measurement (e.g., Rotarod, Pain Threshold) start->baseline admin Administer this compound or Vehicle prep->admin baseline->admin post_measure Post-Administration Measurement (at defined time points) admin->post_measure tissue Tissue Collection (e.g., Brain, Spinal Cord) post_measure->tissue end Data Analysis & Interpretation post_measure->end analysis Biochemical Analysis (e.g., Western Blot for KCC2, pS940) tissue->analysis analysis->end

Caption: General experimental workflow for in vivo testing of this compound in CNS disorder models.

References

Navigating CLP290 in Research: A Technical Support Guide for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing CLP290, this technical support center provides essential guidance on mitigating potential compound degradation and troubleshooting common experimental challenges. The following information, presented in a question-and-answer format, is designed to ensure the integrity and reproducibility of your results.

This compound is a prodrug of the KCC2 co-transporter activator CLP257, offering significant therapeutic potential for a range of neurological disorders.[1] Its efficacy in experimental models hinges on its stability and proper handling. This guide addresses key questions regarding its use, from solution preparation to understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

Proper storage is critical to prevent degradation of this compound. Stock solutions should be stored at -80°C for long-term stability, where they can be kept for up to two years. For shorter-term storage, -20°C is suitable for up to one year.

Q2: What is the recommended procedure for preparing this compound solutions?

Due to its low aqueous solubility, this compound requires specific solvents for effective dissolution. For in vivo experiments, it is strongly recommended to prepare fresh solutions daily to minimize degradation.[2] Commonly used vehicles include:

  • A solution of 50% PEG300 and 50% saline.[3]

  • 20% 2-hydroxypropyl-β-cyclodextrin (HPCD).[1]

  • A suspension in 0.5% carboxymethylcellulose.[4]

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.

Solvent/VehicleUse CasePreparation Notes
DMSO In vitro stock solutionsPrepare high-concentration stock and dilute in culture media.
50% PEG300 + 50% Saline In vivo administrationEnsure thorough mixing to achieve a homogenous solution.
20% HPCD In vivo administrationAids in solubilizing the compound for oral or parenteral delivery.
0.5% Carboxymethylcellulose In vivo administrationCreates a suspension for oral gavage.

Q3: I'm observing inconsistent results in my experiments. Could this compound degradation be a factor?

Inconsistent results can indeed stem from compound instability. As a carbamate (B1207046) prodrug, this compound is susceptible to hydrolysis, which can be influenced by factors such as pH and enzymatic activity.[5][6][7] To minimize this, always prepare solutions fresh, particularly for aqueous-based assays, and store stock solutions appropriately as described above.

Troubleshooting Guide

Issue 1: Poor solubility of this compound in my experimental buffer.

  • Solution: this compound is known to have low water solubility.[4] Consider using a co-solvent like DMSO for initial dissolution before diluting into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. Alternatively, for animal studies, formulating this compound in a vehicle such as 20% HPCD can enhance its solubility and bioavailability.[1]

Issue 2: Loss of this compound activity over the course of a long-term cell culture experiment.

  • Solution: The half-life of this compound in biological systems is approximately 5 hours.[1] In extended in vitro experiments, the compound may degrade or be metabolized by cells. To maintain a consistent effective concentration, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours), depending on the specific experimental design and cell type.

Issue 3: Unexpected off-target effects are observed.

  • Solution: While this compound is a valuable tool, it's essential to consider its mechanism of action and potential for off-target effects. This compound is a prodrug that is converted to the active compound CLP257.[1] Ensure that your experimental controls can distinguish between the effects of the vehicle, the prodrug, and the active compound. Additionally, the primary mechanism of this compound is to prevent the degradation of the KCC2 transporter by inhibiting the dephosphorylation of Serine 940, thus enhancing its membrane stability.[8] Understanding this pathway is crucial for interpreting your results accurately.

Experimental Protocols: Key Methodologies

Preparation of this compound for Oral Administration in Rodents:

  • Weigh the required amount of this compound powder.

  • Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile water or saline.

  • Suspend the this compound powder in the 20% HPCD solution.

  • Vortex or sonicate the mixture until a uniform suspension is achieved.

  • Administer the freshly prepared suspension via oral gavage.[1]

Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate its mechanism and a typical experimental workflow.

CLP290_Mechanism cluster_membrane Cell Membrane KCC2_active KCC2 (Active) p-Ser940 KCC2_inactive KCC2 (Inactive) Ser940 KCC2_active->KCC2_inactive Dephosphorylation KCC2_inactive->KCC2_active Phosphorylation Internalization Internalization & Degradation KCC2_inactive->Internalization This compound This compound (Prodrug) CLP257 CLP257 (Active) This compound->CLP257 Metabolism Phosphorylation Phosphorylation (Inhibited by CLP257) CLP257->Phosphorylation Dephosphorylation Dephosphorylation

This compound's mechanism of action on KCC2.

Experimental_Workflow prep 1. Prepare fresh this compound solution admin 2. Administer to experimental model (in vivo or in vitro) prep->admin incubate 3. Incubation / Treatment period admin->incubate measure 4. Measure experimental endpoints (e.g., behavioral, electrophysiological, or molecular) incubate->measure analyze 5. Data analysis and interpretation measure->analyze

A typical experimental workflow for this compound studies.

References

identifying and avoiding artifacts in CLP290 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CLP290. The information is tailored for researchers, scientists, and drug development professionals to help identify and avoid potential artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable prodrug of CLP257, which functions as a K+/Cl- Co-transporter 2 (KCC2) activator.[1] KCC2 is a neuron-specific potassium-chloride cotransporter that is crucial for maintaining low intracellular chloride concentrations, which is essential for effective inhibitory neurotransmission by GABA and glycine.[2] By activating KCC2, this compound helps to restore chloride homeostasis in neurons, which can be disrupted in various neurological disorders.[2]

Q2: What are the main research applications for this compound?

A2: this compound has shown therapeutic potential in a variety of preclinical models of neurological and psychiatric disorders. Key research applications include the study and potential treatment of:

  • Neuropathic pain: this compound has been shown to alleviate hypersensitivity in rat models of neuropathic pain.

  • Epilepsy: It can suppress convulsant-induced seizures in mice and epileptiform burst activities in cultured hippocampal neurons.[2]

  • Spinal Cord Injury (SCI): this compound can restore physiological neuronal activity in the spinal cord and induce functional recovery in mouse models of SCI.[1]

  • Sedation in Neonates: It has been shown to promote the sedative effects of midazolam in neonatal rats.[3]

Q3: Is this compound selective for KCC2? Are there any known off-target effects?

A3: While this compound is widely described as a selective KCC2 activator, there is some debate in the scientific literature. Some studies suggest that its physiological and behavioral effects may occur through mechanisms independent of KCC2 function, indicating the possibility of unidentified off-target effects.[4] Researchers should be aware of this controversy when interpreting their results. Potential off-target effects of the broader arylmethylidine class of compounds are not extensively documented in the provided search results.

Q4: What is the recommended vehicle for dissolving and administering this compound?

A4: this compound has low aqueous solubility.[3] Commonly used vehicles for in vivo administration include:

  • 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) [5]

  • 0.5% carboxymethylcellulose [3]

  • 50% PEG300 in saline [6]

It is crucial to run appropriate vehicle controls in all experiments to account for any potential effects of the vehicle itself.[7]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in behavioral studies.

  • Question: My behavioral experiments with this compound are showing high variability or unexpected outcomes. What could be the cause?

  • Answer:

    • Vehicle Effects: The vehicle used to dissolve this compound, such as cyclodextrins, can have biological effects of its own.[7] Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.

    • Pharmacokinetics: this compound is a prodrug of CLP257. Its conversion rate and the resulting plasma concentration of CLP257 can vary. Consider the timing of your behavioral assessments relative to the administration of this compound to coincide with peak plasma concentrations of the active compound.[5]

    • Dose Selection: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

    • Off-Target Effects: As mentioned in the FAQs, the possibility of off-target effects exists.[4] Consider using additional tools, such as KCC2 inhibitors or genetic models, to confirm that the observed effects are indeed KCC2-dependent.

Issue 2: Difficulty dissolving this compound.

  • Question: I am having trouble dissolving this compound for my experiments. What are the recommended procedures?

  • Answer: this compound has poor water solubility.[3] Here are some suggested solvent systems:

    • For in vivo oral administration, a suspension in 0.5% carboxymethylcellulose can be used.[3]

    • A solution in 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) is also a common vehicle for in vivo studies.[5]

    • A solution of 50% PEG300 in saline has been used for intragastric administration.[6]

    • For in vitro studies, DMSO is a suitable solvent for creating stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

Issue 3: Conflicting results regarding the effect of this compound on KCC2 activity.

  • Question: I am seeing conflicting data in the literature and in my own experiments regarding the ability of this compound to activate KCC2. How should I interpret these findings?

  • Answer: The controversy surrounding this compound's direct effect on KCC2 is an important consideration. To address this in your research:

    • Use Multiple Assays: Employ a variety of methods to assess KCC2 function. This could include electrophysiological recordings to measure the reversal potential of GABAergic currents, as well as biochemical assays to measure KCC2 expression and phosphorylation status.[8]

    • Include Proper Controls: Use both positive and negative controls in your experiments. For example, a known KCC2 inhibitor can be used to confirm the KCC2-dependence of an observed effect.

    • Acknowledge the Controversy: When reporting your findings, it is important to acknowledge the ongoing debate in the field and discuss how your results contribute to the understanding of this compound's mechanism of action.

Data Presentation

Table 1: Pharmacokinetic Parameters of CLP257 (Active Metabolite) after Administration of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Apparent t1/2 (h)
Oral (PO)100~1500~2~5

Data extracted and synthesized from graphical representations in the cited literature.[9]

Table 2: Dose-Response Data for this compound in a Rat Model of Neuropathic Pain

Dose (mg/kg, PO)Paw Withdrawal Threshold (g)
Vehicle~2
30~5
100~12
300~14

Data extracted and synthesized from graphical representations in the cited literature.[5]

Table 3: Effect of this compound on Midazolam-Induced Sedation in Neonatal Rats

Treatment GroupMedian Righting Reflex Latency (s)
Vehicle + Saline4.7
Vehicle + Midazolam (20 mg/kg)5.3
This compound (100 mg/kg) + Saline4.3
This compound (100 mg/kg) + Midazolam (20 mg/kg)60.0

[1][3]

Experimental Protocols

Protocol 1: In Vivo Assessment of Analgesia in a Rat Model of Neuropathic Pain

  • Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI).

  • Drug Preparation: Prepare this compound at the desired concentrations (e.g., 30, 100, 300 mg/kg) in a suitable vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin. Prepare a vehicle-only control.

  • Administration: Administer this compound or vehicle orally (PO) via gavage.

  • Behavioral Testing:

    • Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at baseline and at various time points after drug administration (e.g., 1, 2, 4, 6 hours).

    • The "up-down" method is a common paradigm for determining the 50% withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

Protocol 2: In Vitro Assessment of KCC2 Activity

  • Cell Culture: Use a suitable cell line (e.g., HEK293 cells) stably expressing KCC2 or primary neuronal cultures.

  • Drug Application: Prepare a stock solution of CLP257 (the active form of this compound) in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control with the same final concentration of DMSO.

  • KCC2 Activity Assay:

    • Thallium Influx Assay: This is a common method to measure KCC2 activity. Cells are loaded with a thallium-sensitive dye, and the influx of thallium (a surrogate for potassium) through KCC2 is measured using a fluorescence plate reader.

    • Electrophysiology: Use gramicidin-perforated patch-clamp recordings to measure the reversal potential of GABA-A receptor-mediated currents (EGABA). A hyperpolarizing shift in EGABA is indicative of increased KCC2 activity.[8]

  • Data Analysis: Quantify the change in thallium influx or EGABA in the presence of CLP257 compared to the vehicle control.

Mandatory Visualizations

CLP290_Signaling_Pathway cluster_cell Neuron This compound This compound (Prodrug) CLP257 CLP257 (Active Drug) This compound->CLP257 Metabolism KCC2 KCC2 Transporter CLP257->KCC2 Activates Cl_out Chloride Efflux KCC2->Cl_out GABA_Inhibition Enhanced GABAergic Inhibition Cl_out->GABA_Inhibition

Caption: this compound is metabolized to its active form, CLP257, which activates the KCC2 transporter, leading to chloride efflux and enhanced GABAergic inhibition.

Experimental_Workflow_In_Vivo start Start animal_model Induce Neurological Disorder Model (e.g., Neuropathic Pain) start->animal_model drug_prep Prepare this compound and Vehicle Control animal_model->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle randomization->administration behavioral_testing Perform Behavioral Assessments administration->behavioral_testing data_analysis Analyze and Compare Group Data behavioral_testing->data_analysis end End data_analysis->end

References

Validation & Comparative

Validating the Effects of CLP290 on KCC2 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a promising therapeutic target.

CLP290 is a well-documented activator of KCC2. Its mechanism of action is primarily attributed to its ability to modulate the phosphorylation state of KCC2, thereby enhancing its activity and cell surface expression. This guide provides a comparative analysis of this compound's effects on KCC2 phosphorylation, supported by experimental data and detailed protocols, to aid researchers in their investigations.

This compound and KCC2 Phosphorylation at Serine 940

A key regulatory site on KCC2 is the Serine 940 (S940) residue. Phosphorylation at this site, mediated by Protein Kinase C (PKC), is known to increase the stability of KCC2 at the plasma membrane, reducing its internalization and thereby enhancing its chloride extrusion capacity.[1]

This compound has been shown to prevent the downregulation of KCC2 phosphorylation at S940, particularly under pathological conditions where KCC2 function is compromised.[2] This effect is believed to be a cornerstone of its therapeutic potential.

One proposed mechanism for this compound's action involves the Protein Kinase C delta (PKCδ) signaling pathway. In a model of traumatic brain injury, this compound was found to inhibit the phosphorylation of PKCδ at Tyrosine 311 (pY311). This inhibition restores PKCδ to the cell membrane, leading to normalized levels of KCC2-pS940 and the functional oligomeric form of KCC2.[3]

Quantitative Data on this compound's Effect on pS940-KCC2

The following table summarizes quantitative data from a study investigating the effect of this compound in a mouse model of HIV-1 Tat-induced neuronal dysfunction, which is associated with reduced KCC2 expression and function.

Treatment GroupNormalized pS940-KCC2 Levels (Mean ± SEM)Statistical Significance (vs. Tat+/Vehicle)Reference
Tat- / Vehicle1.00 ± 0.12-[4]
Tat+ / Vehicle0.58 ± 0.07-[4]
Tat+ / this compound (50 mg/kg)0.95 ± 0.10p < 0.05[4]

This data indicates that this compound treatment rescued the significant decrease in KCC2 S940 phosphorylation induced by the HIV-1 Tat protein.[4]

Comparison with Alternative KCC2 Modulators

Several other compounds have been investigated for their ability to modulate KCC2 function. Here, we compare this compound with Prochlorperazine (B1679090), another compound identified as a KCC2 enhancer.

CompoundEffect on Total KCC2 ExpressionEffect on pS940-KCC2 PhosphorylationReference
This compound Prevents downregulationPrevents downregulation/rescues levels[2][4]
Prochlorperazine Prevents downregulationNo significant effect on downregulation[5]

In a model of hindlimb suspension, prochlorperazine was able to prevent the decrease in total KCC2 protein content but did not prevent the significant decrease in KCC2 Ser940 phosphorylation.[5] This suggests a different mechanism of action compared to this compound.

It is important to note that some studies have presented conflicting findings. One report suggested that CLP257, the active form of this compound, does not directly affect KCC2 function but rather potentiates GABAA receptors. Another study found that the effects of CLP257 and prochlorperazine on KCC2 function were independent of changes in the phosphorylation of canonical regulatory residues, including S940. These discrepancies highlight the complexity of KCC2 regulation and the need for further research to fully elucidate the mechanisms of these compounds.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound's Effect on KCC2 S940 Phosphorylation

CLP290_KCC2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KCC2 KCC2 PKC_delta_mem PKCδ PKC_delta_mem->KCC2 phosphorylates S940 This compound This compound PKC_delta_cyto PKCδ (pY311) This compound->PKC_delta_cyto inhibits phosphorylation PKC_delta_cyto->PKC_delta_mem translocates to membrane

Caption: this compound's proposed mechanism on KCC2 S940 phosphorylation.

WNK-SPAK Pathway Regulating KCC2 Inhibitory Phosphorylation

WNK_SPAK_Pathway WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 activates KCC2 KCC2 SPAK_OSR1->KCC2 phosphorylates T906/T1007 Activity KCC2 Activity (Inhibited) KCC2->Activity

Caption: WNK-SPAK pathway's inhibitory effect on KCC2.

Experimental Workflow for KCC2 Phosphorylation Analysis

Experimental_Workflow start Neuronal Culture or Brain Tissue lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant ip Immunoprecipitation (optional) (for low abundance protein) quant->ip sds SDS-PAGE quant->sds ip->sds transfer Western Blot Transfer (PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking probing Primary Antibody Incubation (anti-pKCC2-S940, anti-KCC2) blocking->probing secondary Secondary Antibody Incubation (HRP-conjugated) probing->secondary detection Chemiluminescent Detection secondary->detection analysis Densitometry Analysis (Normalize pKCC2 to Total KCC2) detection->analysis end Results analysis->end

Caption: Workflow for analyzing KCC2 phosphorylation.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-KCC2 (S940) from Cultured Neurons

1. Cell Lysis and Protein Extraction a. Aspirate culture medium and wash primary neuronal cultures twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the culture dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube.

2. Protein Quantification a. Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 7.5% SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-KCC2 (Ser940) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. For detection, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. k. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total KCC2 and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Immunoprecipitation of Phospho-KCC2 from Brain Tissue

1. Tissue Homogenization and Lysis a. Dissect the brain region of interest on ice and immediately snap-freeze in liquid nitrogen. b. Homogenize the frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) using a Dounce homogenizer. c. Incubate the homogenate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant.

2. Pre-clearing the Lysate a. Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. b. Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.

3. Immunoprecipitation a. Add the primary antibody against phospho-KCC2 (S940) to the pre-cleared lysate. b. Incubate overnight at 4°C on a rotator. c. Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes. d. Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C. e. Wash the beads three to five times with ice-cold lysis buffer.

4. Elution and Analysis a. Elute the immunoprecipitated proteins by adding Laemmli sample buffer to the beads and heating at 95°C for 5-10 minutes. b. Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins. c. Analyze the eluted proteins by Western blotting as described in Protocol 1.

Protocol 3: Thallium Flux Assay for KCC2 Activity

This functional assay measures the transport activity of KCC2 by detecting the influx of thallium (Tl+), a surrogate for K+.[6][7][8]

1. Cell Preparation a. Plate HEK293 cells stably expressing KCC2 in a 96-well black-walled, clear-bottom plate. b. Allow cells to reach 80-90% confluency.

2. Dye Loading a. Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate for 1 hour at room temperature, protected from light.

3. Compound Incubation a. Prepare a solution of this compound or other test compounds at various concentrations in a chloride-free buffer. b. After dye loading, replace the solution with the compound-containing buffer and incubate for the desired time.

4. Thallium Influx Measurement a. Prepare a stimulus buffer containing thallium sulfate. b. Use a fluorescence plate reader equipped with an automated injection system to add the thallium stimulus buffer to the wells. c. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx and thus KCC2 activity.

5. Data Analysis a. Calculate the rate of thallium influx from the initial slope of the fluorescence curve. b. Compare the rates of influx in compound-treated wells to vehicle-treated wells to determine the effect of the compound on KCC2 activity.

This guide provides a foundational understanding of this compound's effects on KCC2 phosphorylation and offers a framework for experimental validation. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific experimental systems.

References

A Comparative Analysis of CLP290 and CLP257: Efficacy, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KCC2 co-transporter modulators, CLP290 and CLP257. This document synthesizes experimental data on their efficacy, mechanism of action, and pharmacokinetic profiles to inform preclinical research and development decisions.

The potassium-chloride cotransporter KCC2 is a crucial neuron-specific protein responsible for maintaining low intracellular chloride levels, which is essential for effective synaptic inhibition in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and traumatic brain injury, making it a promising target for therapeutic intervention.[1][2][3] CLP257 and its prodrug, this compound, have emerged as key investigational compounds aimed at enhancing KCC2 activity.[1][4] This guide presents a detailed comparison of their efficacy and characteristics based on available preclinical data.

At a Glance: this compound vs. CLP257

FeatureThis compoundCLP257
Compound Type ProdrugActive Compound
Primary Target KCC2 Co-transporterKCC2 Co-transporter (Controversial)
Mechanism of Action Converts to CLP257 in vivo to enhance KCC2 function.[1][4]Purported to directly activate KCC2, though some studies suggest potentiation of GABAA receptors.[1][5]
Oral Bioavailability Yes[1]Limited[1][6]
Therapeutic Areas Neuropathic Pain, Traumatic Brain Injury, Epilepsy[7][8]Neuropathic Pain, Epilepsy[1][9]

Pharmacokinetic Profile: The Prodrug Advantage

This compound was specifically designed as a carbamate (B1207046) prodrug of CLP257 to improve its pharmacokinetic properties, particularly oral bioavailability.[1][6] Experimental data from studies in rats demonstrates a significant improvement in the pharmacokinetic profile of CLP257 when administered as this compound.

Table 1: Comparative Pharmacokinetics in Rats
ParameterCLP257 (Oral Administration)This compound (Oral Administration, measured as CLP257)
Apparent Half-life (t1/2) Not reported~5 hours[1][6]
Maximum Plasma Concentration (Cmax) LowSignificantly Improved[1][6]
Exposure (AUC) LowSignificantly Improved[1][6]

These findings highlight the superior pharmacokinetic characteristics of this compound, enabling effective systemic administration and sustained plasma concentrations of the active compound, CLP257.[1][6]

Efficacy in Preclinical Models

Both this compound and CLP257 have demonstrated therapeutic potential in various models of neurological disorders. However, the improved pharmacokinetics of this compound often translate to enhanced in vivo efficacy.

Neuropathic Pain

In a rat model of peripheral nerve injury, both compounds have been shown to alleviate hypersensitivity. Oral administration of this compound demonstrated analgesic efficacy comparable to the established drug Pregabalin, but without the associated motor impairment.[1][6]

Table 2: Efficacy in a Rat Model of Neuropathic Pain
TreatmentDoseOutcomeReference
CLP257 (IP)30 mg/kgAlleviated hypersensitivity[1]
This compound (PO)100 mg/kgMaximal oral efficacy equivalent to Pregabalin (30 mg/kg) without motor impairment[1][6]
Traumatic Brain Injury (TBI)

Studies in a rat model of controlled cortical impact injury have shown that this compound can be effective in restoring KCC2 levels and improving functional recovery.[7] Administration of this compound one day after TBI was shown to prevent the loss of oligomeric KCC2 from the cell membrane.[7]

Epilepsy

This compound has shown promise in animal models of epilepsy. In a mouse model of neonatal seizures, this compound was found to suppress convulsant-induced seizures and prevent the downregulation of KCC2 phosphorylation.[2] In a model of mesial temporal lobe epilepsy, CLP257 was shown to reduce the duration and frequency of ictal-like discharges.[9]

Mechanism of Action: A Point of Contention

While both compounds are often referred to as KCC2 activators, there is some debate in the scientific literature regarding the precise mechanism of action of CLP257.

The KCC2 Activation Hypothesis

The prevailing hypothesis is that CLP257 directly enhances the function of the KCC2 co-transporter, leading to increased chloride extrusion and a restoration of inhibitory GABAergic signaling.[1] This is supported by findings that CLP257 increases KCC2 transport activity in oocytes and restores impaired chloride transport in neurons.[1] this compound is believed to act through its conversion to CLP257.[1][4]

The GABAA Receptor Potentiation Hypothesis

Conversely, at least one study has suggested that CLP257 does not directly activate KCC2 but rather potentiates the function of GABAA receptors.[5] This study reported that CLP257 did not alter intracellular chloride levels in a manner consistent with KCC2 activation but did enhance GABAA receptor currents.[5][10] This finding suggests an alternative or additional mechanism for the observed therapeutic effects.

Signaling Pathways and Experimental Workflows

KCC2_Signaling_Pathway This compound This compound CLP257 CLP257 This compound->CLP257 Metabolism KCC2 KCC2 CLP257->KCC2 Activates GABAAR GABAAR CLP257->GABAAR Potentiates (Controversial) pS940 pS940 KCC2->pS940 Increases Cl_out Cl_out KCC2->Cl_out Mediates PKCd PKCd PKCd->KCC2 Phosphorylates (S940) pS940->KCC2 Stabilizes Inhibition Inhibition Cl_out->Inhibition Enhances GABA GABA GABA->GABAAR Binds GABAAR->Inhibition Mediates

Experimental_Workflow

Experimental Protocols

In Vivo Efficacy in Neuropathic Pain Model

1. Animal Model:

  • Adult male Sprague-Dawley rats are typically used.

  • Peripheral nerve injury is induced, for example, by spinal nerve ligation or chronic constriction injury, to create a model of neuropathic pain.[1]

2. Drug Administration:

  • This compound is administered via oral gavage, often in a vehicle such as 20% 2-hydroxypropyl-β-cyclodextrin.[1]

  • CLP257 is administered via intraperitoneal (IP) injection in a similar vehicle.[1]

  • Dosing regimens vary, but a typical dose for this compound is 100 mg/kg and for CLP257 is 30 mg/kg.[1]

3. Behavioral Testing (Von Frey Test):

  • Mechanical allodynia is assessed using von Frey filaments of varying stiffness.

  • The filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.[11][12] An increase in the withdrawal threshold indicates an analgesic effect.

In Vitro KCC2 Activity Assay (Thallium Flux Assay)

1. Cell System:

  • HEK293 cells or Xenopus oocytes are engineered to express KCC2.[1]

2. Compound Incubation:

  • Cells are pre-incubated with CLP257 at various concentrations.

3. Thallium Influx Measurement:

  • A fluorescent indicator sensitive to thallium (a surrogate for potassium) is loaded into the cells.

  • The influx of thallium upon stimulation is measured as a change in fluorescence, which reflects KCC2 activity.[13]

Electrophysiological Recording of GABAA Receptor Currents

1. Cell Preparation:

  • Primary cultured hippocampal neurons are prepared.

2. Patch-Clamp Recording:

  • Whole-cell patch-clamp recordings are performed to measure GABAA receptor-mediated currents.[5][14]

3. Drug Application:

  • A subsaturating concentration of a GABAA receptor agonist (e.g., muscimol) is applied to elicit a baseline current.

  • CLP257 is then co-applied to determine its effect on the amplitude and kinetics of the GABAA receptor current.[5][14] An increase in the current indicates potentiation.

Conclusion

References

A Comparative Analysis of CLP290 and Bumetanide for the Attenuation of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two therapeutic compounds, CLP290 and bumetanide (B1668049), in the context of treating neuropathic pain. By examining their mechanisms of action, preclinical efficacy, and experimental protocols, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their potential and distinct characteristics.

Introduction

Neuropathic pain, a chronic condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A key pathological mechanism underlying neuropathic pain is the disruption of chloride ion homeostasis in spinal cord neurons, leading to impaired GABAergic inhibition and subsequent neuronal hyperexcitability.[1][2][3] This guide focuses on two compounds that target this underlying mechanism: this compound, a selective activator of the K-Cl cotransporter 2 (KCC2), and bumetanide, a well-known inhibitor of the Na-K-Cl cotransporter 1 (NKCC1).

Mechanism of Action: Restoring Neuronal Inhibition

In healthy mature neurons, the differential expression of KCC2 and NKCC1 maintains a low intracellular chloride concentration.[1] KCC2, the primary chloride extruder, ensures that the activation of GABA-A receptors leads to chloride influx and hyperpolarization, thus inhibiting neuronal firing.[1] Conversely, NKCC1, a chloride importer, is typically expressed at low levels in mature neurons.[1] In neuropathic pain states, KCC2 expression and/or function is often downregulated, while NKCC1 expression is upregulated.[1][4][5] This shift leads to an accumulation of intracellular chloride, causing GABA-A receptor activation to become depolarizing and excitatory, thereby contributing to pain hypersensitivity.

This compound acts as a KCC2 agonist, directly enhancing the extrusion of chloride from neurons.[1][2] This action helps to restore the hyperpolarizing effect of GABA and re-establish inhibitory tone.

Bumetanide , a loop diuretic, functions as an NKCC1 inhibitor.[1][4][5] By blocking the influx of chloride, bumetanide helps to lower the intracellular chloride concentration, thereby restoring the inhibitory nature of GABAergic signaling.

The following diagram illustrates the interplay between KCC2, NKCC1, and the mechanisms of action for this compound and bumetanide in a neuron.

cluster_neuron Neuron cluster_membrane Cell Membrane cluster_extracellular Extracellular Space KCC2 KCC2 Cl- Intracellular High [Cl-] (Neuropathic State) KCC2:f1->Intracellular Extrusion Hyperpolarization Hyperpolarization (Inhibition) KCC2->Hyperpolarization Promotes NKCC1 NKCC1 Cl- NKCC1:f1->Intracellular Import GABA_A GABA-A Receptor Cl- Channel GABA_A->Intracellular Cl- Influx/Efflux Depolarization Depolarization (Excitation) Intracellular->Depolarization Leads to GABA GABA GABA->GABA_A This compound This compound This compound->KCC2:f0 Activates Bumetanide Bumetanide Bumetanide->NKCC1:f0 Inhibits

Caption: this compound activates KCC2 to extrude Cl-, while bumetanide inhibits NKCC1-mediated Cl- import, both restoring GABAergic inhibition.

Preclinical Efficacy: A Head-to-Head Comparison

A key preclinical study investigated the effects of this compound, bumetanide, and their combination in a rat model of neuropathic pain induced by spinal cord injury (SCI).[1][6] The findings from this study are summarized in the tables below.

Behavioral Outcomes

The study assessed mechanical allodynia (sensitivity to light touch) and thermal hyperalgesia (sensitivity to heat), hallmark symptoms of neuropathic pain.

Table 1: Effect of this compound and Bumetanide on Mechanical Allodynia in SCI Rats

Treatment GroupPaw Withdrawal Mechanical Threshold (g) at Day 56
Sham~15
SCI + Vehicle~2.5
SCI + this compound~5
SCI + Bumetanide~7.5
SCI + Combination~12.5

Data are approximated from graphical representations in Tang et al., 2024.[1]

Table 2: Effect of this compound and Bumetanide on Thermal Hyperalgesia in SCI Rats

Treatment GroupPaw Withdrawal Thermal Latency (s) at Day 56
Sham~12
SCI + Vehicle~4
SCI + this compound~6
SCI + Bumetanide~10
SCI + Combination~11

Data are approximated from graphical representations in Tang et al., 2024.[1]

The results indicate that both this compound and bumetanide monotherapy significantly alleviated mechanical allodynia and thermal hyperalgesia compared to the vehicle-treated SCI group.[1] Notably, the combination of this compound and bumetanide demonstrated a superior analgesic effect, with outcomes approaching those of the sham-operated group.[1] An interesting temporal difference was observed: this compound showed a more pronounced effect in the short term (at 21 days), while bumetanide's efficacy was more significant in the long term (at 56 days).[1][6]

Molecular Correlates

The behavioral outcomes were supported by molecular analyses of KCC2 and NKCC1 protein expression in the spinal cord.

Table 3: KCC2 and NKCC1 Protein Expression in the Spinal Cord of SCI Rats at Day 56

Treatment GroupRelative KCC2 ExpressionRelative NKCC1 ExpressionKCC2/NKCC1 Ratio
ShamHighLowHigh
SCI + VehicleLowHighLow
SCI + this compoundModerately IncreasedModerately DecreasedIncreased
SCI + BumetanideSignificantly IncreasedSignificantly DecreasedSignificantly Increased
SCI + CombinationMost Significantly IncreasedMost Significantly DecreasedMost Significantly Increased

Qualitative summary based on Western blot and immunofluorescence data from Tang et al., 2024.[1]

These findings suggest that both treatments, particularly in combination, work to re-normalize the expression of these critical chloride transporters, thereby restoring the KCC2/NKCC1 ratio and alleviating neuropathic pain.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments based on the described study.

Animal Model of Spinal Cord Injury-Induced Neuropathic Pain
  • Animals: Adult female Sprague-Dawley rats (220-250g) are used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (40 mg/kg).

  • Surgical Procedure: A laminectomy is performed at the T10 vertebral level to expose the spinal cord. A contusion injury is induced using a standardized impactor device.

  • Post-operative Care: Animals receive antibiotics and manual bladder expression until bladder function returns.

  • Confirmation of Injury: Successful injury is confirmed by observing motor deficits.

Behavioral Testing
  • Mechanical Allodynia (von Frey Test):

    • Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Rats are placed in Plexiglas chambers on a glass plate.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal thermal latency) is recorded. A cut-off time is used to prevent tissue damage.

Western Blotting for KCC2 and NKCC1
  • Tissue Collection: At the designated time point, rats are euthanized, and the lumbar spinal cord is dissected and snap-frozen.

  • Protein Extraction: The tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against KCC2 and NKCC1, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

The following diagram outlines the experimental workflow.

cluster_model Animal Model cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis A1 Sprague-Dawley Rats A2 T10 Spinal Cord Contusion Injury A1->A2 B1 Vehicle A2->B1 B2 This compound A2->B2 B3 Bumetanide A2->B3 B4 This compound + Bumetanide A2->B4 C1 Behavioral Testing (Mechanical & Thermal) B1->C1 C2 Molecular Analysis (Western Blot & IF) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 B4->C1 B4->C2 D1 Statistical Comparison of Paw Withdrawal Thresholds & Latencies C1->D1 D2 Quantification of KCC2 & NKCC1 Expression C2->D2

Caption: Experimental workflow from animal model induction to data analysis.

Comparative Summary

The following diagram provides a logical comparison of this compound and bumetanide based on the available data.

cluster_comparison Comparison This compound This compound Target: KCC2 (Agonist) Efficacy: Significant short-term effect Side Effects: Reportedly low, without sedation Comparison_Point Mechanism: Restoration of GABAergic Inhibition Outcome: Alleviation of Neuropathic Pain Combined Effect: Synergistic and Superior Efficacy This compound->Comparison_Point Bumetanide Bumetanide Target: NKCC1 (Inhibitor) Efficacy: Significant long-term effect Side Effects: Diuretic, potential for allodynia at high doses Bumetanide->Comparison_Point

Caption: Logical comparison of this compound and bumetanide for neuropathic pain treatment.

Conclusion and Future Directions

Both this compound and bumetanide demonstrate significant promise in treating neuropathic pain by targeting the fundamental mechanism of chloride dysregulation.[1] this compound, as a direct KCC2 activator, represents a novel therapeutic strategy, while bumetanide offers the advantage of being a repurposed drug with a known safety profile.[1] The preclinical data strongly suggest that a combination therapy of this compound and bumetanide may provide the most robust and sustained analgesic effect.[1][6]

Future research should focus on several key areas:

  • Clinical Trials: The efficacy and safety of this compound, both alone and in combination with bumetanide, need to be evaluated in human clinical trials for neuropathic pain.

  • Diverse Neuropathic Pain Models: The effects of these compounds should be investigated in other animal models of neuropathic pain, such as those induced by chemotherapy or diabetes, to assess the broader applicability of this therapeutic approach.

  • Pharmacokinetics and Brain Penetration: Further studies are needed to optimize the dosing and delivery of these compounds to the central nervous system. While bumetanide has poor brain penetration, its effects suggest that even peripheral actions or minimal central nervous system entry can be beneficial.[7]

  • Long-term Safety: The long-term consequences of modulating KCC2 and NKCC1 activity require thorough investigation.

References

A Comparative Guide to KCC2 Activators: Evaluating CLP290 and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The K-Cl⁻ cotransporter 2 (KCC2), a neuron-specific chloride extruder, is critical for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing inhibitory action of GABA and glycine (B1666218) in the mature central nervous system (CNS).[1][2][3] Dysfunction or downregulation of KCC2 is implicated in a host of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and Rett syndrome, making it a promising therapeutic target.[2][3][4] Consequently, the development of pharmacological agents that enhance KCC2 function has become an area of intense research.

This guide provides a comparative analysis of CLP290, a well-studied KCC2 activator, against other emerging KCC2-enhancing compounds. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to offer an objective evaluation for research and drug development professionals.

Comparative Analysis of KCC2 Activators

KCC2 activators can be broadly categorized based on their mechanism of action: direct potentiators that act on the KCC2 protein itself, and indirect activators that modulate signaling pathways to enhance KCC2 expression or function. This compound and its active metabolite CLP257 have been pivotal tool compounds in demonstrating the therapeutic promise of KCC2 potentiation across various preclinical models.[2]

The following table summarizes the characteristics of this compound and other notable KCC2 activators.

Compound Mechanism of Action Primary Models/Assays Key Findings & Efficacy Citations
This compound / CLP257 Enhances KCC2-dependent Cl⁻ extrusion; may restore membrane expression and prevent loss of oligomeric KCC2.[4][5][6] Some reports suggest modulation of extrasynaptic GABA-A receptors.[7]Neuropathic pain, spinal cord injury, epilepsy models (in vivo); Cl⁻ flux assays, electrophysiology (in vitro).[2][4][8]Alleviates hypersensitivity in pain models with efficacy comparable to Pregabalin but without motor impairment.[4][9] Restores inhibitory GABA signaling and suppresses seizures.[8][2][4][5][6][7][8][9]
OV350 Direct allosteric potentiator of KCC2.Benzodiazepine-refractory status epilepticus model (in vivo); Gramicidin-perforated patch-clamp, Cl⁻ flux assays (in vitro).[10][11]Reduces intracellular Cl⁻ levels without altering KCC2 plasma membrane expression.[11] Effectively terminates seizures and limits subsequent neuronal injury.[11][10][11]
VU0500469 Direct KCC2 potentiator with a unique mechanistic profile.Neuronal-glial co-cultures (in vitro seizure model); High-throughput Cl⁻ flux assays.[3]Attenuates seizure-like activity in vitro, demonstrating that direct KCC2 potentiation is sufficient to reduce neuronal excitability.[3][3]
Kenpaullone Indirect activator; GSK3β inhibitor that enhances KCC2 expression.[12]Neuropathic and bone cancer pain models.[2][12]Increases KCC2 expression, renormalizes GABA reversal potential, and shows analgesic efficacy.[2][12][2][12]
TCB-2 Indirect activator; 5-HT2A receptor activator that increases KCC2 expression.[2][12]Spinal cord injury (neuropathic pain), stress models.[2][12]Mitigates stress-induced dysregulation of GABAergic signaling and treats neuropathic pain.[2][12][2][12]
KW-2449 Indirect activator; Fms-like tyrosine kinase 3 (FLT3) inhibitor that enhances KCC2 expression.[12][13]Rett syndrome (RTT) human neurons and mouse models.[13]Increased KCC2 expression in RTT neurons and ameliorated disease-associated phenotypes in mice.[13][12][13]

Signaling Pathways and Mechanisms of Action

The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation at key residues. Understanding these pathways is crucial for interpreting the mechanisms of different activators.

The diagram below illustrates the core regulatory pathways controlling KCC2 activity. Phosphorylation of Serine 940 (S940) by Protein Kinase C (PKC) is known to stabilize KCC2 at the plasma membrane and enhance its function.[7][14] Conversely, phosphorylation at Threonines 906 and 1007 (T906/T1007) by the With-No-Lysine (WNK) kinase pathway negatively regulates KCC2 activity.[7][14]

KCC2_Signaling cluster_membrane Plasma Membrane KCC2_inactive KCC2 (Inactive) KCC2_active KCC2 (Active) Low [Cl⁻]i KCC2_inactive->KCC2_active S940 Dephosphorylation PKC PKC PKC->KCC2_inactive pS940 WNK WNK Kinase WNK->KCC2_active pT906/T1007 This compound This compound This compound->PKC Modulates (prevents pS940 loss) Indirect Indirect Activators (e.g., Kenpaullone) Indirect->KCC2_active Upregulates Expression OV350 Direct Activators (e.g., OV350) OV350->KCC2_active Allosteric Potentiation

Caption: KCC2 regulatory signaling pathways.

This compound has been shown to function, in part, by preventing the downregulation of KCC2 phosphorylation at S940 during pathological conditions.[8] In contrast, indirect activators like Kenpaullone work upstream by inhibiting kinases such as GSK3β, which in turn leads to enhanced KCC2 gene expression.[12] Direct potentiators like OV350 are thought to bind to the KCC2 protein to allosterically enhance its transport activity.[11]

Experimental Protocols: Methodologies for Evaluating KCC2 Activators

The validation of novel KCC2 activators relies on a series of well-defined in vitro and in vivo assays. The following are detailed protocols for key experiments cited in the evaluation of compounds like this compound.

This high-throughput screening method is used to identify compounds that enhance KCC2-mediated chloride extrusion.[3]

  • Cell Line: HEK-293 cells stably overexpressing human KCC2 and a ratiometric chloride-sensitive fluorescent protein, such as SuperClomeleon.[3][15]

  • Assay Principle: SuperClomeleon fluorescence is sensitive to intracellular chloride concentration ([Cl⁻]i). A decrease in [Cl⁻]i due to KCC2 activity results in a measurable change in the YFP/CFP fluorescence ratio.[3]

  • Protocol:

    • Plate KCC2-expressing HEK-293 cells in 384-well plates.

    • Load cells with a high Cl⁻ buffer to establish an outward Cl⁻ gradient.

    • Replace the loading buffer with a low Cl⁻ assay buffer containing the test compounds (e.g., this compound, VU0500469) or vehicle control.

    • Measure the fluorescence ratio (YFP/CFP) over time using a plate reader.

    • An increase in the YFP/CFP ratio indicates enhanced Cl⁻ extrusion and thus KCC2 activation.[3][15]

  • Controls: Include a known KCC2 inhibitor (e.g., VU0463271) to confirm that the observed effect is KCC2-dependent.[3]

This technique assesses the functional impact of KCC2 activation on the GABA-A receptor reversal potential (E_GABA) in neurons, providing a direct measure of Cl⁻ extrusion capacity.[11]

  • Preparation: Primary hippocampal or cortical neuron cultures (18-20 days in vitro).[11]

  • Assay Principle: The gramicidin-perforated patch configuration allows for the measurement of membrane currents without disturbing the neuron's native intracellular Cl⁻ concentration. E_GABA is determined by applying GABA puffs at various holding potentials. A more negative E_GABA indicates lower [Cl⁻]i and stronger KCC2 function.[11]

  • Protocol:

    • Obtain whole-cell access using a patch pipette containing gramicidin.

    • Apply the test compound (e.g., OV350) to the cultured neurons.

    • Apply brief puffs of GABA while holding the neuron at different membrane potentials to determine the voltage at which the GABA-induced current reverses.

    • Calculate E_GABA using the Nernst equation to estimate changes in [Cl⁻]i.[11]

  • Controls: Experiments are often performed in the presence of a NKCC1 inhibitor (bumetanide) to isolate the contribution of KCC2.[11]

This behavioral assay measures mechanical allodynia in rodent models of neuropathic pain to evaluate the analgesic efficacy of KCC2 activators.[4]

  • Model: Peripheral Nerve Injury (PNI) in rats.[4][9]

  • Assay Principle: Nerve injury leads to a downregulation of KCC2 in spinal cord neurons, contributing to hypersensitivity to mechanical stimuli. An effective KCC2 activator should reverse this hypersensitivity.

  • Protocol:

    • Induce PNI in rats.

    • Administer the test compound (e.g., this compound orally or its active form CLP257 intraperitoneally) or vehicle.[4][9]

    • Measure the paw withdrawal threshold using von Frey filaments of increasing stiffness applied to the hind paw.

    • A significant increase in the force required to elicit a withdrawal response indicates an analgesic effect.[4]

  • Controls: Compare the effect of the test compound to a standard-of-care analgesic like Pregabalin. Motor performance can be assessed using a rotarod test to check for sedative side effects.[9]

Experimental and Logical Workflows

The discovery and validation of a novel KCC2 activator follows a logical progression from high-throughput screening to preclinical validation.

Workflow cluster_discovery Phase 1: Discovery & In Vitro Validation cluster_preclinical Phase 2: Preclinical In Vivo Testing HTS High-Throughput Screen (Cl⁻ Flux Assay) Hit_Val Hit Validation (Dose-Response & Selectivity) HTS->Hit_Val Ephys Electrophysiology (Perforated Patch-Clamp) Hit_Val->Ephys Mechanism Mechanism of Action (Western Blot for pKCC2, etc.) Ephys->Mechanism PK Pharmacokinetics (e.g., for this compound prodrug) Mechanism->PK Lead Compound Selection Efficacy Efficacy Models (Pain, Epilepsy, SCI) PK->Efficacy Tox Motor & Safety Assessment (Rotarod Test) Efficacy->Tox

Caption: Drug discovery workflow for KCC2 activators.

This workflow begins with a large-scale screen to identify initial hits, which are then validated for potency and selectivity. Promising compounds are further characterized in functional neuronal assays and mechanistic studies. Lead candidates, such as the prodrug this compound designed for better oral bioavailability, then advance to in vivo testing for pharmacokinetics, efficacy in disease models, and safety assessment.[4][9]

Conclusion

This compound has been an invaluable pharmacological tool, providing robust preclinical evidence that enhancing KCC2 function is a viable therapeutic strategy for a range of neurological disorders characterized by impaired inhibition.[2][8] The field is now advancing with the development of novel compounds with diverse mechanisms of action. Direct, allosteric potentiators like OV350 and the VU-series compounds represent a new frontier, potentially offering high specificity for the KCC2 transporter itself.[3][11] Meanwhile, indirect activators that modulate upstream signaling pathways provide alternative strategies to restore KCC2 expression and function.[12][13]

For drug development professionals, the choice of strategy—be it a direct potentiator or an indirect modulator—will depend on the specific pathology, desired therapeutic window, and potential for off-target effects. The continued comparison of these different classes of KCC2 activators using standardized, rigorous experimental protocols will be essential for advancing the most promising candidates toward clinical application.

References

Confirming CLP290's KCC2-Mediated Mechanism of Action with the Selective Inhibitor VU0463271

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The potassium-chloride cotransporter 2 (KCC2) has emerged as a critical regulator of neuronal chloride homeostasis and a promising therapeutic target for a variety of neurological disorders. CLP290, a known KCC2 activator, has demonstrated potential in preclinical models. However, confirming its precise mechanism of action is crucial for further drug development. This guide provides a comparative analysis of experimental data demonstrating how the selective KCC2 inhibitor, VU0463271, is used to unequivocally establish that the therapeutic effects of this compound are mediated through its action on KCC2.

Executive Summary

This guide presents evidence from in vivo studies that collectively support the KCC2-mediated mechanism of this compound. The sedative-promoting effects of this compound in neonatal rats are shown to be significantly attenuated by the co-administration of VU0463271, a potent and selective KCC2 inhibitor. This direct antagonism provides strong evidence that both compounds act on the same molecular target. Furthermore, this guide details the underlying signaling pathways, focusing on the phosphorylation-dependent regulation of KCC2, and provides comprehensive experimental protocols for researchers seeking to replicate or build upon these findings.

Data Presentation: In Vivo Antagonism

The following table summarizes the key quantitative data from a study by Akiko et al. (2021), demonstrating the KCC2-dependent sedative effect of this compound. The experiment measured the righting reflex latency in neonatal rats, where a longer latency indicates a greater sedative effect.

Treatment GroupNMedian Righting Reflex Latency (seconds)p-value (vs. Vehicle + Midazolam)p-value (vs. This compound + Midazolam)
Vehicle + Midazolam813.5-< 0.001
This compound + Midazolam8180.0< 0.001-
This compound + VU0463271 + Midazolam825.0> 0.05< 0.001
VU0463271 + Midazolam815.0> 0.05< 0.001

Data adapted from Akiko et al. (2021). Midazolam was used to induce sedation. P-values are indicative of statistical significance.

These results clearly show that this compound significantly enhances the sedative effect of midazolam.[1][2] Crucially, this effect is almost completely reversed by the co-administration of the KCC2 inhibitor VU0463271, strongly indicating that this compound's activity is dependent on a functional KCC2 transporter.[1][2]

KCC2 Signaling and Mechanism of Action

The function of the KCC2 transporter is intricately regulated by its phosphorylation state. Several key phosphorylation sites on the KCC2 protein act as molecular switches, controlling its activity and cell surface expression.

KCC2_Regulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular KCC2 KCC2 S940 pS940 T906_T1007 pT906/pT1007 Chloride_Extrusion Chloride Extrusion KCC2->Chloride_Extrusion PKC PKC PKC->KCC2 + WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 + SPAK_OSR1->KCC2 - PP1 PP1 PP1->KCC2 - This compound This compound This compound->KCC2 Enhances VU0463271 VU0463271 VU0463271->KCC2 Inhibits Inhibition Inhibition of Chloride Extrusion

KCC2 Regulation and Drug Targets

Mechanism of this compound: this compound is believed to enhance KCC2 function by promoting its phosphorylation at Serine 940 (S940).[3] Phosphorylation at this site is associated with increased KCC2 stability at the plasma membrane and enhanced chloride extrusion capacity.[2][4] This action is likely mediated through the activation of Protein Kinase C (PKC).[2]

Mechanism of VU0463271: VU0463271 is a potent and selective inhibitor of KCC2.[5] It directly binds to the transporter, blocking its ability to extrude chloride ions. This leads to an increase in intracellular chloride concentration and a subsequent disruption of GABAergic inhibition.

The antagonistic relationship between this compound and VU0463271 is a classic example of competitive pharmacology at the same molecular target. This compound enhances KCC2 function, while VU0463271 blocks it.

Experimental Protocols

The following is a detailed protocol for an in vivo experiment designed to confirm the KCC2-mediated mechanism of this compound using VU0463271, based on the study by Akiko et al. (2021).[1][2]

Experimental Workflow

experimental_workflow cluster_drugs Treatment Groups start Neonatal Rats (P7) drug_admin Drug Administration start->drug_admin behavioral_test Righting Reflex Test drug_admin->behavioral_test 2 hours post-CLP290 30 mins post-Midazolam data_analysis Data Analysis behavioral_test->data_analysis end Conclusion data_analysis->end group1 Vehicle + Midazolam group2 This compound + Midazolam group3 This compound + VU0463271 + Midazolam group4 VU0463271 + Midazolam

In Vivo Experimental Workflow

1. Animal Model:

  • Neonatal Sprague-Dawley rats at postnatal day 7 (P7).

2. Drug Preparation and Administration:

  • This compound: Dissolved in 10% hydroxypropyl-β-cyclodextrin or suspended in 0.5% carboxymethylcellulose. Administered orally (p.o.) at a dose of 100 mg/kg.[2]

  • VU0463271: Dissolved in 0.75% dimethyl sulfoxide (B87167) (DMSO). Administered intraperitoneally (i.p.) at a dose of 1 mM.[2] Due to its short half-life, VU0463271 was administered twice: 2 hours and 1 hour before the behavioral test.[1]

  • Midazolam: Used to induce sedation. Administered i.p. at a dose of 20 mg/kg.[1]

3. Experimental Groups:

  • Group 1 (Control): Vehicle (for this compound) + Midazolam.

  • Group 2 (this compound Effect): this compound + Midazolam.

  • Group 3 (Antagonism): this compound + VU0463271 + Midazolam.

  • Group 4 (Inhibitor Control): Vehicle (for this compound) + VU0463271 + Midazolam.

4. Behavioral Assay: Righting Reflex Test:

  • Two hours after this compound or vehicle administration, and 30 minutes after midazolam administration, each rat is placed on its back.

  • The latency to right itself (return to a prone position with all four paws on the surface) is recorded. A longer latency indicates a greater sedative effect.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA, to determine the significance of differences between the groups.

Conclusion

The selective KCC2 inhibitor VU0463271 serves as an indispensable pharmacological tool for validating the mechanism of action of KCC2 activators like this compound. The clear reversal of this compound's effects by VU0463271 in robust in vivo models provides compelling evidence that this compound's therapeutic potential is directly linked to its ability to enhance KCC2 function. This targeted approach to mechanism confirmation is vital for the continued development of novel therapeutics for neurological disorders characterized by impaired chloride homeostasis. Researchers are encouraged to utilize this comparative framework and the provided protocols to further investigate the intricate roles of KCC2 in health and disease.

References

CLP290: A Comparative Analysis of its Efficacy in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the therapeutic potential of the KCC2 activator, CLP290, in various neurological and psychiatric disorders.

This guide provides a comprehensive comparison of this compound's performance with alternative therapeutic agents across different disease models. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable prodrug of CLP257, a selective activator of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing and inhibitory function of GABAergic neurotransmission. In various neurological disorders, including traumatic brain injury (TBI), epilepsy, neuropathic pain, and spinal cord injury (SCI), the expression and function of KCC2 are often downregulated. This leads to an accumulation of intracellular chloride, rendering GABAergic signaling excitatory and contributing to neuronal hyperexcitability.

This compound acts by enhancing KCC2-mediated chloride extrusion, thereby restoring the inhibitory tone of GABA. This mechanism of action has shown therapeutic promise in a range of preclinical disease models. This guide will delve into the comparative efficacy of this compound in some of these key models.

Comparative Efficacy of this compound in Disease Models

Neuropathic Pain

Neuropathic pain is a chronic condition resulting from nerve damage. Preclinical studies have evaluated the efficacy of this compound in alleviating neuropathic pain, often in comparison to established treatments like Pregabalin.

Table 1: Comparison of this compound and Pregabalin in a Rat Model of Neuropathic Pain (Partial Infraorbital Nerve Transection)

Treatment GroupDose (mg/kg, i.p.)Peak Effect on Mechanical Withdrawal Threshold (g)Notes
Saline-No significant changeVehicle control
This compound100Data not available in a direct comparative studyThis compound has shown efficacy in other neuropathic pain models.
Pregabalin1Significant increaseMaintained for up to 3 hours.
Pregabalin10Significant increase (dose-dependent)Maintained for up to 3 hours.
Pregabalin100Significant increase (dose-dependent)Maintained for up to 3 hours.

Note: While both this compound and Pregabalin have been shown to be effective in animal models of neuropathic pain, a direct side-by-side study with quantitative data for this compound in the same model as the Pregabalin data presented here was not found in the search results. The data for Pregabalin is from a study using a partial infraorbital nerve transection model in rats, with mechanical allodynia assessed by von Frey filaments.[1]

Epilepsy and Seizure Models

The role of KCC2 dysfunction in epilepsy is well-established. This compound has been investigated for its anti-seizure effects, particularly in models of refractory seizures where conventional treatments like phenobarbital (B1680315) are ineffective.

Table 2: Comparison of this compound and Phenobarbital in a Mouse Model of Phenobarbital-Resistant Neonatal Seizures

Treatment GroupSeizure Burden ReductionNotes
Phenobarbital aloneIneffectiveModel of refractory seizures.
This compound (10 mg/kg, i.p.) + PhenobarbitalSignificantly rescued phenobarbital-resistanceThis compound pre-treatment was effective.[2]
Bumetanide (B1668049) (NKCC1 inhibitor)In combination with phenobarbital, significantly more effective than phenobarbital alone in a neonatal hypoxia-induced seizure model.Bumetanide has a different mechanism of action, targeting the chloride importer NKCC1.
Spinal Cord Injury (SCI)

Following SCI, the loss of KCC2 function contributes to spasticity and neuropathic pain. Studies have explored the potential of this compound to improve functional recovery after SCI, sometimes in combination with other agents like the NKCC1 inhibitor, bumetanide.

Table 3: Comparison of this compound and Bumetanide in a Rat Model of Spinal Cord Injury

Treatment GroupBasso, Beattie, and Bresnahan (BBB) Score (at 56 days post-injury)Paw Withdrawal Thermal Latency (PWTL) (at 56 days post-injury)
SCI + Vehicle~2.5~6 seconds
SCI + this compound (50 mg/kg, i.g.)No significant difference from vehicleNo significant difference from vehicle
SCI + Bumetanide (30 mg/kg, i.p.)No significant difference from vehicleSignificant improvement vs. vehicle
SCI + Combination (this compound + Bumetanide)Significantly higher than vehicleSignificant improvement vs. vehicle

Data extracted from a study on neuropathic pain and functional recovery after spinal cord injury in rats.[3]

Experimental Protocols

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity in models of neuropathic pain.

  • Animal Acclimation: Rats are placed in individual transparent plastic cages on an elevated wire mesh floor and allowed to acclimate for approximately 30 minutes.

  • Filament Application: A series of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 15g) are used.

  • Stimulation: The filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to bend.

  • Response: A positive response is recorded as an abrupt withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) scale used to assess hindlimb locomotor recovery in rats after spinal cord injury.

  • Open Field Observation: Rats are observed in an open field for 4 minutes.

  • Scoring: A trained observer assigns a score based on a detailed assessment of hindlimb movements, including joint movement, stepping ability, coordination, paw placement, and tail position.

  • Interpretation: A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.

Western Blotting for KCC2 Phosphorylation

This technique is used to measure the levels of total KCC2 and its phosphorylated form (e.g., at Serine 940), providing insights into its activation state.

  • Tissue Preparation: Brain or spinal cord tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total KCC2 and phospho-S940 KCC2.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Visualizations

This compound Mechanism of Action in Traumatic Brain Injury

In the context of TBI, this compound has been shown to exert its neuroprotective effects by modulating the Protein Kinase C (PKC) delta (PKCδ) signaling pathway, which in turn affects the phosphorylation and stability of KCC2.

TBI_CLP290_Pathway TBI Traumatic Brain Injury PKC_delta_inact Inactive PKCδ TBI->PKC_delta_inact Leads to KCC2_dephospho KCC2 Dephosphorylation PKC_delta_inact->KCC2_dephospho Promotes PKC_delta_act Active PKCδ (Membrane-associated) KCC2_pS940 KCC2 Phosphorylation (Serine 940) PKC_delta_act->KCC2_pS940 Increases KCC2_stable Stable KCC2 (Membrane-bound) KCC2_pS940->KCC2_stable Leads to KCC2_unstable Unstable KCC2 (Internalized) KCC2_dephospho->KCC2_unstable Results in Chloride_homeostasis Restored Chloride Homeostasis KCC2_stable->Chloride_homeostasis GABA_inhibition Enhanced GABAergic Inhibition Chloride_homeostasis->GABA_inhibition Neuroprotection Neuroprotection GABA_inhibition->Neuroprotection This compound This compound This compound->PKC_delta_act Promotes

Caption: this compound's neuroprotective mechanism in TBI.

Experimental Workflow for Assessing this compound Efficacy in Neuropathic Pain

The following diagram illustrates a typical experimental workflow to evaluate the analgesic effects of this compound in a preclinical model of neuropathic pain.

Neuropathic_Pain_Workflow start Start animal_model Induce Neuropathic Pain (e.g., Nerve Ligation) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey test) animal_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer this compound or Comparator (e.g., Pregabalin) randomization->treatment post_treatment Post-Treatment Behavioral Testing (Time-course) treatment->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for preclinical neuropathic pain studies.

Conclusion

This compound, as a KCC2 activator, represents a promising therapeutic strategy for a variety of neurological disorders characterized by impaired GABAergic inhibition. Preclinical studies have demonstrated its efficacy in models of neuropathic pain, epilepsy, and spinal cord injury. While direct comparative data with all existing treatments is not always available, the unique mechanism of action of this compound, targeting the restoration of chloride homeostasis, offers a novel approach that may provide advantages over or be complementary to current therapies. Further research, including well-controlled comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human patients.

References

A Comparative Analysis of CLP290 and Traditional GABAergic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of neuronal inhibition is a cornerstone of central nervous system (CNS) function. For decades, therapeutic strategies for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain, have centered on modulating the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Classical GABAergic modulators, including benzodiazepines and barbiturates, have been mainstays in this arena. However, a newer class of compounds, exemplified by CLP290, offers a distinct and potentially more targeted approach by enhancing the function of the neuron-specific K-Cl cotransporter 2 (KCC2). This guide provides a comparative analysis of this compound and other GABAergic modulators, supported by experimental data and detailed methodologies, to inform research and drug development in this critical area.

Introduction to GABAergic Modulation and the Role of KCC2

GABA exerts its inhibitory effects primarily through the GABAA receptor, a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-). This influx typically leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential. The efficacy of this inhibitory neurotransmission is critically dependent on the maintenance of a low intracellular Cl- concentration.

This is where the K-Cl cotransporter 2 (KCC2) plays a pivotal role. KCC2 is a neuron-specific transporter responsible for extruding Cl- from mature neurons, thereby establishing the hyperpolarizing Cl- gradient necessary for effective GABAA receptor-mediated inhibition.[1] In various neurological conditions, including epilepsy, neuropathic pain, and spinal cord injury, the function or expression of KCC2 is downregulated. This leads to an accumulation of intracellular Cl-, diminishing the inhibitory postsynaptic potential and, in some cases, causing GABA to have an excitatory effect.

This compound: A Novel KCC2 Activator

This compound is an orally bioavailable prodrug that is converted to its active form, CLP257.[2] Unlike traditional GABAergic modulators that directly target the GABAA receptor, this compound/CLP257 acts by selectively activating or enhancing the function of KCC2.[3][4] This mechanism of action is thought to restore the physiological Cl- gradient in pathological conditions, thereby re-establishing the inhibitory tone of GABAergic signaling.[5] Studies have shown that this compound can prevent the downregulation of KCC2 phosphorylation at Ser940, a key regulatory site for its membrane stability and function.[6]

Traditional GABAergic Modulators: Benzodiazepines and Barbiturates

Benzodiazepines (e.g., Diazepam, Lorazepam) are positive allosteric modulators of the GABAA receptor.[7][8] They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the frequency of the Cl- channel opening when GABA is bound.[9] This potentiates the effect of endogenous GABA, leading to enhanced neuronal inhibition.

Barbiturates (e.g., Phenobarbital) also act as positive allosteric modulators of the GABAA receptor but through a different mechanism.[10][11] They bind to a distinct site on the receptor and increase the duration of the Cl- channel opening.[12] At higher concentrations, some barbiturates can also directly activate the GABAA receptor, even in the absence of GABA, and can inhibit glutamate (B1630785) receptors.[13][14]

Comparative Data

The following table summarizes key quantitative parameters for this compound and representative traditional GABAergic modulators.

ParameterThis compound (active form CLP257)Benzodiazepines (e.g., Diazepam)Barbiturates (e.g., Phenobarbital)
Primary Target KCC2 Co-transporterGABAA ReceptorGABAA Receptor
Mechanism of Action Enhances KCC2-mediated chloride extrusionIncreases frequency of GABAA channel openingIncreases duration of GABAA channel opening
Potency (EC50) 616 nM (for KCC2 activation)[3][4]Varies by specific drug and GABAA receptor subtype (typically in the nanomolar to low micromolar range)Varies by specific drug; e.g., Pentobarbital EC50 for increasing IPSC decay is ~41 µM[15]
Selectivity Selective for KCC2 over NKCC1 and other KCCs[3]Selective for GABAA receptors containing α1, α2, α3, or α5 subunitsLess selective; can also directly activate GABAA receptors and inhibit AMPA/kainate receptors[12]
GABAA Receptor Agonist Activity Negligible[3] (though one study suggests potentiation at 4.9 µM[16])NoYes, at higher concentrations[13]
Reported In Vivo Efficacy Analgesia in neuropathic pain models, functional recovery after spinal cord injury, anticonvulsant effects[2][6]Anxiolytic, sedative, anticonvulsant, muscle relaxant[8]Anticonvulsant, sedative-hypnotic[10][17]
Potential for Sedation Lower compared to traditional GABAergic modulators[5]HighHigh
Dependence and Withdrawal To be fully determinedHighHigh

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the distinct signaling pathways of this compound and traditional GABAergic modulators, as well as a typical experimental workflow for their comparative analysis.

GABA_Signaling_Pathway cluster_this compound This compound Pathway cluster_traditional Traditional GABAergic Modulator Pathway This compound This compound KCC2 KCC2 Transporter This compound->KCC2 Activates Cl_out Chloride Extrusion KCC2->Cl_out Low_Cl_in Low Intracellular [Cl-] Cl_out->Low_Cl_in Hyperpolarization Hyperpolarization (Inhibition) Low_Cl_in->Hyperpolarization Enables Potent GABA GABA GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds Modulator Benzodiazepine or Barbiturate Modulator->GABA_A_Receptor Binds (Allosteric Site) Cl_in Chloride Influx GABA_A_Receptor->Cl_in Potentiates Cl_in->Hyperpolarization

Caption: Signaling pathways of this compound and traditional GABAergic modulators.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Neuronal Cell Culture or Brain Slices Compound_Application Application of this compound or other GABAergic Modulators Cell_Culture->Compound_Application Electrophysiology Electrophysiology (Patch-Clamp for EGABA) Compound_Application->Electrophysiology Chloride_Imaging Intracellular Chloride Imaging (e.g., MQAE, SuperClomeleon) Compound_Application->Chloride_Imaging Biochemistry Biochemical Assays (e.g., KCC2 expression/phosphorylation) Compound_Application->Biochemistry Nociception Von Frey Test Animal_Model Animal Model of Disease (e.g., Neuropathic Pain, Epilepsy) Drug_Administration Oral or Systemic Administration of Compounds Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assays Drug_Administration->Behavioral_Testing Motor_Coordination Rotarod Test Behavioral_Testing->Motor_Coordination Behavioral_Testing->Nociception

Caption: Experimental workflow for comparing GABAergic modulators.

Logical_Comparison Modulator GABAergic Modulators This compound This compound (KCC2 Activator) Modulator->this compound Traditional Traditional Modulators Modulator->Traditional Mechanism Mechanism of Action This compound->Mechanism Restores Cl- gradient Target Molecular Target This compound->Target KCC2 Side_Effects Side Effect Profile This compound->Side_Effects Potentially lower sedation Benzodiazepines Benzodiazepines Traditional->Benzodiazepines Barbiturates Barbiturates Traditional->Barbiturates Traditional->Side_Effects Sedation, dependence Benzodiazepines->Mechanism Increases channel opening frequency Benzodiazepines->Target GABAA Receptor Barbiturates->Mechanism Increases channel opening duration Barbiturates->Target GABAA Receptor

Caption: Logical comparison of this compound and traditional GABAergic modulators.

Experimental Protocols

Measurement of Intracellular Chloride Concentration using MQAE

Objective: To quantify the effect of a compound on intracellular chloride concentration ([Cl-]i).

Materials:

  • N-(6-methoxyquinolyl) acetoethyl ester (MQAE) fluorescent dye

  • Cultured neurons or acute brain slices

  • Perfusion system with physiological saline solutions containing varying Cl- concentrations

  • Fluorescence microscope with appropriate filters for MQAE (excitation ~350 nm, emission ~460 nm)

  • Chloride ionophore (e.g., tributyltin) and potassium ionophore (e.g., nigericin) for calibration

Procedure:

  • Loading: Incubate the cells or slices with MQAE (e.g., 5-10 mM) in physiological saline for 30-60 minutes at 37°C.[18]

  • Wash: Wash the preparation with physiological saline to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence images of the loaded cells.

  • Compound Application: Perfuse the preparation with the test compound (e.g., CLP257) for a defined period.

  • Data Acquisition: Continuously record fluorescence intensity during compound application. A decrease in MQAE fluorescence indicates an increase in [Cl-]i, and vice versa.

  • Calibration: At the end of the experiment, perfuse the cells with calibration solutions containing known Cl- concentrations in the presence of ionophores to permeabilize the membrane to Cl- and other ions. This allows for the generation of a calibration curve (Stern-Volmer plot) to convert fluorescence intensity values to absolute [Cl-]i.[18]

Electrophysiological Determination of GABA Reversal Potential (EGABA)

Objective: To assess the functional consequence of altered [Cl-]i by measuring the reversal potential of GABAA receptor-mediated currents (EGABA).

Materials:

  • Patch-clamp electrophysiology setup

  • Glass micropipettes

  • Gramicidin for perforated patch-clamp recordings (to keep intracellular Cl- unperturbed)

  • Puffer pipette system for localized application of GABA

  • Data acquisition and analysis software

Procedure:

  • Preparation: Prepare cultured neurons or acute brain slices for patch-clamp recording.

  • Perforated Patch-Clamp: Establish a perforated patch-clamp configuration using a pipette solution containing gramicidin. This allows for electrical access to the cell without dialyzing the intracellular Cl-.[19]

  • GABA Application: Locally apply a short pulse of GABA (e.g., 100 µM) to the neuron while holding the membrane potential at different voltages.

  • Current-Voltage (I-V) Relationship: Record the GABA-evoked currents at various holding potentials to construct an I-V curve.

  • EGABA Determination: The reversal potential (EGABA) is the membrane potential at which the GABA-evoked current reverses its polarity (i.e., crosses the x-axis on the I-V plot).[19]

  • Compound Effect: After establishing a baseline EGABA, perfuse the preparation with the test compound and repeat the EGABA measurement to determine the compound's effect. A hyperpolarizing shift in EGABA indicates a decrease in intracellular Cl-.

Rotarod Test for Motor Coordination

Objective: To evaluate the effect of a compound on motor coordination and balance in rodents, often used to assess sedative side effects.

Materials:

  • Rotarod apparatus

  • Rodents (rats or mice)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Training: Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.[20][21]

  • Drug Administration: Administer the test compound (e.g., this compound, diazepam) or vehicle to the animals via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Testing: At a specified time post-administration, place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[22]

  • Data Collection: Record the latency to fall from the rotating rod. The test is typically repeated for a total of three trials with an inter-trial interval.

  • Analysis: Compare the mean latency to fall between the different treatment groups. A significant decrease in latency to fall suggests impaired motor coordination.

Von Frey Test for Mechanical Allodynia

Objective: To assess mechanical sensitivity in animal models of neuropathic pain.

Materials:

  • Von Frey filaments (a set of calibrated filaments that exert a specific force) or an electronic Von Frey apparatus

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimation: Place the animals in the enclosures on the mesh platform and allow them to acclimate for at least 20-30 minutes.[23]

  • Filament Application: Apply the von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament bends.[23]

  • Withdrawal Threshold: Start with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a sharp withdrawal, flinching, or licking of the paw.[24]

  • Drug Testing: Administer the test compound and measure the paw withdrawal threshold at various time points post-dosing.

  • Analysis: An increase in the paw withdrawal threshold indicates an analgesic or anti-allodynic effect.

Conclusion

This compound represents a paradigm shift in the modulation of GABAergic inhibition. By targeting the underlying mechanism of Cl- homeostasis through the activation of KCC2, it offers a novel therapeutic strategy that may circumvent some of the limitations of traditional GABAA receptor modulators, such as sedation and dependence. The experimental protocols outlined above provide a framework for the rigorous preclinical evaluation and comparison of this compound with other GABAergic compounds. Further research into KCC2 activators holds significant promise for the development of more targeted and effective treatments for a range of debilitating neurological disorders.

References

independent verification of published CLP290 findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of CLP290: Mechanism, Efficacy, and Comparative Analysis

This guide provides an objective comparison of the published findings on this compound, a KCC2 (potassium-chloride cotransporter 2) activator.[1] It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound for various neurological disorders.[2] The information presented here is based on independent research findings and includes experimental data, detailed protocols, and visual representations of its mechanism of action.

This compound is an orally bioavailable prodrug of CLP257.[1] Its primary mechanism of action is the enhancement of KCC2 function. KCC2 is a neuron-specific potassium-chloride cotransporter responsible for extruding chloride ions from neurons, which is essential for the hyperpolarizing action of GABAergic inhibition.[3][4] In several neurological conditions, including traumatic brain injury (TBI), epilepsy, and neuropathic pain, the function of KCC2 is impaired, leading to an imbalance between neuronal excitation and inhibition.[3][5]

This compound has been shown to counteract this by preventing the dephosphorylation of KCC2 at serine 940 (S940), a key regulatory site for its stability and function at the plasma membrane.[3][5] By maintaining KCC2 in its active, oligomeric state on the neuronal surface, this compound helps restore intracellular chloride homeostasis and the efficacy of GABAergic inhibition.[5] Studies have also indicated that this compound's action involves inhibiting the altered activation of protein kinase C delta (PKCδ) following neuronal injury.[5]

CLP290_Mechanism_of_Action cluster_pre Normal Physiology cluster_patho Pathophysiology (e.g., TBI, Epilepsy) cluster_post This compound Intervention KCC2_active Active KCC2 (pS940) Cl_out Low [Cl-]i (Chloride Efflux) KCC2_active->Cl_out Maintains GABA_A GABA-A Receptor Inhibition Hyperpolarizing GABAergic Inhibition GABA_A->Inhibition Cl_out->GABA_A Enables PKCd Altered PKCδ Activation KCC2_inactive Inactive KCC2 (dephosphorylated S940) PKCd->KCC2_inactive Leads to Cl_in High [Cl-]i (Impaired Efflux) KCC2_inactive->Cl_in Results in Excitotoxicity Depolarizing GABA (Excitotoxicity) Cl_in->Excitotoxicity This compound This compound This compound->PKCd Inhibits Altered Activation Restored_KCC2 Restored Active KCC2 (pS940) This compound->Restored_KCC2 Prevents Dephosphorylation Restored_Cl Restored Low [Cl-]i Restored_KCC2->Restored_Cl Restored_Inhibition Restored Inhibition Restored_Cl->Restored_Inhibition Experimental_Workflow cluster_treatments Treatment Administration start Start: Preclinical Animal Model (e.g., Nerve Injury, TBI) baseline Baseline Behavioral Testing (e.g., von Frey, Rotorod) start->baseline randomization Randomization into Groups baseline->randomization vehicle Vehicle Control randomization->vehicle This compound This compound randomization->this compound comparator Comparator Drug (e.g., Pregabalin) randomization->comparator post_treatment Post-Treatment Behavioral Testing vehicle->post_treatment This compound->post_treatment comparator->post_treatment tissue Tissue Collection & Biochemical Analysis (Immunoblotting, etc.) post_treatment->tissue analysis Data Analysis and Comparison tissue->analysis end End: Comparative Efficacy and Mechanism Insights analysis->end

References

Assessing the Specificity of CLP290 for the K-Cl Cotransporter 2 (KCC2)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

CLP290, an orally bioavailable prodrug of CLP257, has emerged as a significant pharmacological tool for enhancing the function of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2] Its potential as a therapeutic agent for a range of neurological and psychiatric conditions hinges on its specific potentiation of KCC2 over other cation-chloride cotransporters (CCCs).[1][3] This guide provides an objective comparison of this compound's specificity for KCC2, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

Quantitative Assessment of Specificity

The specificity of CLP257, the active metabolite of this compound, for KCC2 has been quantitatively assessed against other members of the CCC family, including the Na-K-2Cl cotransporter 1 (NKCC1) and other KCC isoforms (KCC1, KCC3, and KCC4). The following table summarizes the comparative activity of CLP257 on these transporters.

TransporterAssay TypeCLP257 Concentration% Change in Transport ActivityReference
KCC2 Rb+ influx in Xenopus oocytes200 nM+61% [4]
NKCC1Rb+ influx in Xenopus oocytes200 nMNo significant change[4]
KCC1Rb+ influx in Xenopus oocytes200 nMNo significant change[4]
KCC3Rb+ influx in Xenopus oocytes200 nMNo significant change[4]
KCC4Rb+ influx in Xenopus oocytes200 nMNo significant change[4]
NKCC1, KCC1, KCC3, KCC4[Cl⁻]i measurement in HEK293 cellsUp to 10 µMNo change[4]

Table 1: Specificity of CLP257 for KCC2 over other cation-chloride cotransporters. Data from Gagnon et al., 2013.[4]

The data clearly demonstrates that CLP257 significantly enhances KCC2 activity at nanomolar concentrations while exhibiting no discernible effect on other tested CCCs, highlighting its high degree of specificity.

Experimental Protocols

The assessment of this compound's specificity relies on robust experimental methodologies designed to measure ion transport and intracellular chloride concentrations.

Rubidium (Rb⁺) Flux Assay in Xenopus laevis Oocytes

This assay is a common method for measuring the activity of K⁺ transporters, including KCCs, by using Rb⁺ as a congener for K⁺.

  • Objective: To quantify the transport activity of different CCCs in the presence of CLP257.

  • Methodology:

    • cRNA Injection: Xenopus laevis oocytes are microinjected with complementary RNA (cRNA) encoding for the specific human cation-chloride transporter (KCC1, KCC2, KCC3, KCC4, or NKCC1).

    • Incubation: Oocytes are incubated in a buffer solution with or without CLP257 (200 nM) for a predetermined period.

    • Rb⁺ Uptake: The uptake of Rb⁺ is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺.

    • Measurement: After a defined uptake period (e.g., 45 minutes), the oocytes are washed to remove extracellular ⁸⁶Rb⁺, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.

    • Analysis: The amount of intracellular ⁸⁶Rb⁺ is indicative of the transporter's activity. The activity in the presence of CLP257 is compared to the activity in its absence to determine the percentage change.[4]

Intracellular Chloride ([Cl⁻]i) Measurement using Clomeleon Sensor

This method utilizes a genetically encoded fluorescent biosensor, Clomeleon, to monitor changes in intracellular chloride concentration in real-time.

  • Objective: To determine if CLP257 affects [Cl⁻]i in cells expressing various CCCs but lacking KCC2.

  • Methodology:

    • Cell Line Selection: HEK293 cells, which endogenously express NKCC1, KCC1, KCC3, and KCC4 but not KCC2, are stably transfected with the Clomeleon sensor.[4]

    • Compound Application: The cells are incubated with varying concentrations of CLP257.

    • Fluorescence Imaging: The fluorescence of the Clomeleon sensor is measured over time using a fluorescence microscope. Clomeleon is a ratiometric sensor, and the ratio of yellow fluorescent protein (YFP) to cyan fluorescent protein (CFP) fluorescence is proportional to the [Cl⁻]i.

    • Analysis: A change in the YFP/CFP fluorescence ratio indicates a change in [Cl⁻]i. The absence of a change in this ratio upon CLP257 application demonstrates the compound's lack of activity on the expressed transporters.[4][5]

Visualizing this compound's Mechanism and Specificity Assessment

Proposed Signaling Pathway of this compound Action

This compound is believed to enhance KCC2 function by promoting its stabilization at the neuronal membrane. This involves the phosphorylation of KCC2 at serine 940 (S940), a process that can be influenced by protein kinase C delta (PKCδ).

CLP290_Mechanism This compound This compound (Prodrug) CLP257 CLP257 (Active) This compound->CLP257 Metabolism PKCd PKCδ CLP257->PKCd Modulates KCC2_S940 KCC2 (pS940) PKCd->KCC2_S940 Phosphorylates KCC2_mem Membrane-stabilized KCC2 KCC2_S940->KCC2_mem Cl_extrusion Increased Cl⁻ Extrusion KCC2_mem->Cl_extrusion

Caption: Proposed mechanism of this compound action on KCC2.

Experimental Workflow for Specificity Testing

The following diagram illustrates the workflow used to determine the specificity of this compound's active form, CLP257.

Specificity_Workflow cluster_oocyte Rb+ Flux Assay in Xenopus Oocytes cluster_hek [Cl⁻]i Measurement in HEK293 Cells oocyte_prep Inject oocytes with cRNA for KCC2, NKCC1, KCC1, KCC3, KCC4 oocyte_treat Incubate with CLP257 oocyte_prep->oocyte_treat oocyte_flux Measure ⁸⁶Rb⁺ influx oocyte_treat->oocyte_flux oocyte_result KCC2 activity increased, others unchanged oocyte_flux->oocyte_result hek_prep Use HEK293 cells with Clomeleon (express NKCC1, KCC1, KCC3, KCC4) hek_treat Incubate with CLP257 hek_prep->hek_treat hek_measure Measure [Cl⁻]i via fluorescence ratio hek_treat->hek_measure hek_result No change in [Cl⁻]i hek_measure->hek_result

References

A Head-to-Head Comparison of CLP290 with Novel KCC2 Enhancers for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neuronal potassium-chloride cotransporter 2 (KCC2) has emerged as a critical therapeutic target for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity.[1][2] Dysregulation of KCC2 leads to an accumulation of intracellular chloride, impairing GABAergic inhibition and contributing to neuronal hyperexcitability. Enhancing KCC2 function is therefore a promising strategy to restore neuronal inhibition. This guide provides a head-to-head comparison of CLP290, a well-characterized KCC2 enhancer, with novel classes of KCC2 enhancers, supported by experimental data and detailed methodologies.

Overview of this compound and Novel KCC2 Enhancers

This compound is an orally available prodrug of CLP257, a selective activator of KCC2.[1][3] Its mechanism of action is thought to involve the modulation of KCC2 protein turnover at the plasma membrane, leading to increased surface expression and enhanced chloride extrusion.[1] In contrast, novel KCC2 enhancers often act through indirect mechanisms, such as modulating the signaling pathways that regulate KCC2 expression and function. These include inhibitors of Fms-like tyrosine kinase 3 (FLT3) and glycogen (B147801) synthase kinase 3β (GSK3β).[4]

Quantitative Comparison of KCC2 Enhancer Performance

The following tables summarize the available quantitative data for this compound and representative novel KCC2 enhancers. It is important to note that the data are compiled from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: In Vitro Efficacy of KCC2 Enhancers

CompoundClassAssayKey ParameterValueCell TypeReference
CLP257 (active form of this compound)Direct KCC2 ActivatorClomeleon AssayEC50616 nMNG108-cl cells[1][3]
KW-2449FLT3 InhibitorKCC2 Reporter AssayEffective Concentration1 µM (significant KCC2 expression increase)Human RTT Neurons[5]
BIOGSK3β InhibitorKCC2 Reporter AssayEffective Concentration0.3 µM (significant KCC2 expression increase)Human RTT Neurons[5]
OV-350Direct KCC2 ActivatorPotassium Flux AssayEC50261.4 ± 22.2 nMKCC2-transfected cells[6]

Note: A study by Cardarelli et al. (2017) reported that CLP257 did not directly enhance KCC2 activity in their thallium influx assay but rather potentiated GABAA receptor activity.[7][8] This highlights the importance of considering different experimental findings in the field.

Table 2: In Vivo Efficacy of KCC2 Enhancers

CompoundAnimal ModelIndicationDosing RegimenKey FindingReference
This compoundRat, Peripheral Nerve InjuryNeuropathic Pain100 mg/kg, p.o.Analgesic efficacy equivalent to Pregabalin (30 mg/kg)[9]
This compoundMouse, Convulsant-induced seizuresEpilepsyDose-dependentSuppressed seizures and epileptiform burst activities[10]
KW-2449Mecp2 mutant miceRett SyndromeNot specifiedAmeliorated respiratory and locomotion phenotypes[5]

Signaling Pathways and Experimental Workflows

KCC2 Regulatory Signaling Pathway

The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation at key residues. The following diagram illustrates the principal regulatory mechanisms.

KCC2_Signaling cluster_regulation Regulation of KCC2 Activity cluster_enhancers Mechanism of KCC2 Enhancers PKC PKC S940 pS940 PKC->S940 + WNK WNK Kinases T906_T1007 pT906/pT1007 WNK->T906_T1007 + PP1 PP1 PP1->S940 - KCC2_active KCC2 (Active) Increased Membrane Stability Enhanced Cl- Extrusion KCC2_inactive KCC2 (Inactive) Internalization Reduced Cl- Extrusion S940->KCC2_active Promotes T906_T1007->KCC2_inactive Promotes This compound This compound (via CLP257) This compound->KCC2_active Increases surface expression Novel_Enhancers Novel Enhancers (e.g., KW-2449, BIO) Novel_Enhancers->WNK Inhibit (indirectly)

Caption: KCC2 activity is regulated by phosphorylation at S940 and T906/T1007.

Experimental Workflow for Evaluating KCC2 Enhancers

The following diagram outlines a typical experimental workflow for the identification and characterization of novel KCC2 enhancers.

Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_vivo In Vivo Efficacy HTS High-Throughput Screening (e.g., Thallium Influx Assay) Chloride_Assay Intracellular Chloride Measurement (e.g., MQAE, SuperClomeleon) HTS->Chloride_Assay Hit Compounds Membrane_Expression KCC2 Membrane Expression (Surface Biotinylation & Western Blot) Chloride_Assay->Membrane_Expression Validated Hits Behavioral_Models Disease-Relevant Animal Models (e.g., Neuropathic Pain, Epilepsy) Membrane_Expression->Behavioral_Models Lead Compounds

Caption: A general workflow for the discovery and validation of KCC2 enhancers.

Experimental Protocols

Thallium (Tl+) Influx Assay for KCC2 Activity

This high-throughput assay measures the rate of Tl+ influx through KCC2 as an indicator of its transport activity.

Materials:

  • HEK293 cells stably expressing KCC2

  • 384-well black-walled, clear-bottom plates

  • FLIPR® Potassium Assay Kit (or similar Tl+-sensitive fluorescent dye)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Stimulus buffer containing Tl2SO4

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating: Plate KCC2-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the Tl+-sensitive dye loading solution to each well. Incubate for 1 hour at room temperature.

  • Compound Addition: Add the test compounds (e.g., CLP257, KW-2449, BIO) or vehicle control to the wells and incubate for a specified period (e.g., 10 minutes to 5 hours).[7][8]

  • Tl+ Influx Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Stimulation: Add the Tl+-containing stimulus buffer to all wells simultaneously using the FLIPR's integrated pipettor.

  • Data Acquisition: Continue to record the fluorescence intensity over time (e.g., 2-5 minutes). The rate of fluorescence increase corresponds to the rate of Tl+ influx and KCC2 activity.

  • Data Analysis: Calculate the initial rate of Tl+ influx for each well. Normalize the data to vehicle controls and generate dose-response curves to determine EC50 values.[11][12]

Surface Biotinylation and Western Blot for KCC2 Membrane Expression

This method is used to quantify the amount of KCC2 present on the cell surface versus the total cellular KCC2.

Materials:

  • Cultured neurons or KCC2-expressing cells

  • Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

  • Quenching solution (e.g., PBS containing glycine (B1666218) or lysine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against KCC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the KCC2 enhancers or vehicle for the desired time.

  • Biotinylation: Place the culture dishes on ice and wash the cells with ice-cold PBS. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.[13][14]

  • Quenching: Remove the biotin (B1667282) solution and quench the reaction by washing with quenching solution.

  • Cell Lysis: Lyse the cells with lysis buffer. A small aliquot of the total lysate is saved for analysis of total KCC2 expression.

  • Streptavidin Pulldown: Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.

  • Washing and Elution: Wash the beads extensively to remove non-biotinylated proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Western Blot: Separate the proteins from the total lysate and the streptavidin pulldown (surface fraction) by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against KCC2, followed by an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The ratio of surface KCC2 to total KCC2 is then calculated.[1]

Conclusion

This compound represents a first-in-class KCC2 enhancer with demonstrated efficacy in preclinical models of neurological disorders.[1][2] The emergence of novel KCC2 enhancers, such as FLT3 and GSK3β inhibitors, offers alternative therapeutic strategies that act through indirect modulation of KCC2 expression and function.[5][4] While direct comparative data is still limited, the information presented in this guide provides a foundation for researchers to evaluate these different classes of compounds. The provided experimental protocols offer standardized methods for the continued investigation and development of potent and selective KCC2 enhancers for the treatment of a wide range of neurological and psychiatric conditions. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative efficacy and therapeutic potential of these promising compounds.

References

Safety Operating Guide

Proper Disposal of CLP290: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CLP290, a novel KCC2 modulator. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Essential Safety and Logistical Information

This compound is an orally bioavailable prodrug of CLP-257, a selective activator of the neuron-specific K+-Cl- cotransporter KCC2. While toxicological studies in rats have not shown significant adverse effects even at high doses, it is crucial to handle this compound with care, following standard laboratory safety protocols.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal.

PropertyValue
Chemical Formula C19H21FN4O3S
Molecular Weight 404.46 g/mol
CAS Number 1181083-81-7
Appearance Solid
Storage Store at -20°C for up to one year, or at -80°C for up to two years.[2]
Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling research chemicals should be strictly followed. Based on general safety data for similar compounds, assume the following potential hazards and wear appropriate PPE.

Potential Hazards:

  • Harmful if swallowed.

  • May cause skin irritation.

  • May cause serious eye irritation.

  • Potentially toxic to aquatic life with long-lasting effects.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether in solid form, in solution, or as contaminated labware, requires a systematic approach to mitigate risks. The following workflow outlines the decision-making process for safe disposal.

CLP290_Disposal_Workflow This compound Disposal Workflow cluster_identification 1. Identification and Segregation cluster_packaging 2. Packaging and Labeling cluster_disposal 3. Final Disposal start Start: Unused or Expired this compound waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid solution This compound in Solution waste_type->solution Solution contaminated Contaminated Labware waste_type->contaminated Contaminated package_solid Package in a sealed, labeled, non-reactive container solid->package_solid package_solution Collect in a designated, sealed, labeled, non-reactive waste container solution->package_solution package_contaminated Collect in a designated, labeled hazardous waste container contaminated->package_contaminated contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_solid->contact_ehs package_solution->contact_ehs package_contaminated->contact_ehs incineration Arrange for disposal via licensed hazardous waste incineration contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Decision workflow for the proper disposal of this compound waste streams.

Detailed Experimental Protocols for Disposal

1. Solid this compound Waste:

  • Step 1: Segregation. Do not mix solid this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Step 2: Packaging. Carefully place the solid this compound into a clearly labeled, sealable, and non-reactive container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Step 3: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Disposal. Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of disposal for pharmaceutical waste is incineration.

2. This compound in Solution:

  • Step 1: Segregation. Do not dispose of this compound solutions down the drain. Collect all aqueous and organic solutions containing this compound in a designated hazardous waste container.

  • Step 2: Packaging. Use a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

  • Step 3: Storage. Store the waste container in a secondary containment bin in a well-ventilated area, away from sources of ignition.

  • Step 4: Disposal. When the container is full, or in accordance with your institution's waste accumulation time limits, contact EHS for disposal.

3. Contaminated Labware:

  • Step 1: Decontamination. Whenever possible, decontaminate reusable glassware by rinsing with an appropriate solvent. The rinsate must be collected and treated as this compound solution waste.

  • Step 2: Disposal of Disposables. Dispose of single-use labware (e.g., pipette tips, gloves, vials) that has come into contact with this compound as solid hazardous waste.

  • Step 3: Packaging. Collect contaminated disposable items in a designated, labeled hazardous waste bag or container.

  • Step 4: Disposal. Arrange for pickup and disposal through your institution's EHS department.

This compound Signaling Pathway and Disposal Logic

The following diagram illustrates the logical relationship between the intended biological action of this compound and the imperative for its proper disposal to prevent unintended environmental impact.

CLP290_Action_Disposal_Logic Logical Relationship: this compound Action and Disposal cluster_action Intended Biological Action cluster_disposal_logic Disposal Imperative This compound This compound (Prodrug) clp257 CLP257 (Active Drug) This compound->clp257 Metabolism improper_disposal Improper Disposal (e.g., drain) This compound->improper_disposal proper_disposal Proper Disposal (Incineration) This compound->proper_disposal kcc2 KCC2 Activation clp257->kcc2 neuronal_inhibition Enhanced Neuronal Inhibition kcc2->neuronal_inhibition environmental_release Release into Environment improper_disposal->environmental_release aquatic_impact Potential Impact on Aquatic Organisms environmental_release->aquatic_impact environmental_protection Environmental Protection proper_disposal->environmental_protection

Caption: The intended biological pathway of this compound underscores the need for proper disposal to prevent environmental release.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for chemical waste management.

References

Essential Safety and Logistics for Handling CLP290

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), operational protocols, and disposal plans for the KCC2 activator, CLP290. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety Glasses or GogglesMust have side shields to protect against splashes.
Hand Protection Nitrile GlovesShould be powder-free and inspected for integrity before each use.
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Protection N95 Respirator or higherRecommended when weighing or handling the powder outside of a chemical fume hood to prevent inhalation.

Operational Plan: Safe Handling of this compound Powder

A systematic approach to handling this compound powder minimizes the risk of accidental exposure and contamination. The following protocol outlines the essential steps for safe handling.

Experimental Protocol: Weighing and Preparing this compound Solutions
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure all necessary equipment, including an analytical balance, spatulas, weigh boats, and solvent dispensers, are clean and readily accessible within the designated area.

    • Verify that an appropriate chemical spill kit is available nearby.

  • Weighing the Compound:

    • Don all required PPE as outlined in the table above.

    • Place a clean weigh boat on the analytical balance and tare to zero.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Solution Preparation:

    • Transfer the weighed this compound powder into a suitable vessel for dissolution.

    • Slowly add the desired solvent (e.g., DMSO, ethanol) to the powder.

    • Gently agitate the mixture until the this compound is fully dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling:

    • Wipe down the work surface and any equipment used with a suitable decontaminating solution.

    • Dispose of all contaminated disposable materials, such as weigh boats and gloves, in the designated chemical waste container.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment. All materials contaminated with this compound must be treated as chemical waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with this compound.
Liquid Waste Labeled, sealed, and chemically compatible containerIncludes unused this compound solutions and solvent rinsates from cleaning contaminated glassware.
Sharps Waste Labeled, puncture-proof sharps containerIncludes any needles or other sharp objects contaminated with this compound.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific guidelines for the final collection and disposal of chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

CLP290_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CLP290
Reactant of Route 2
Reactant of Route 2
CLP290

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.